Chlorin e6
Description
Structure
3D Structure
Propriétés
Numéro CAS |
19660-77-6 |
|---|---|
Formule moléculaire |
C34H36N4O6 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
Clé InChI |
OYINILBBZAQBEV-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H](C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Apparence |
black solid powder |
Autres numéros CAS |
19660-77-6 |
Pictogrammes |
Irritant |
Pureté |
>9 5 % (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has garnered significant attention in the scientific community for its potent photodynamic properties and applications in photodynamic therapy (PDT), bioimaging, and as an antimicrobial agent. This technical guide provides a comprehensive overview of the fundamental chemical properties of Chlorin e6, offering a valuable resource for researchers and professionals in drug development. This document details its structural and physicochemical characteristics, spectroscopic profile, and the key signaling pathways it modulates. Furthermore, it includes detailed experimental protocols for its synthesis, purification, and characterization, alongside a generalized workflow for in vitro photodynamic studies. All quantitative data is presented in easily digestible tables, and complex biological and experimental processes are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a porphyrin derivative characterized by a chlorin macrocycle, which is a partially reduced porphyrin. This structural feature is responsible for its strong absorption in the red region of the electromagnetic spectrum, a crucial attribute for a photosensitizer used in PDT, as longer wavelengths allow for deeper tissue penetration.
Identification and Formula
| Property | Value | Reference |
| IUPAC Name | 2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetic acid | [1] |
| CAS Number | 19660-77-6 | [2] |
| Molecular Formula | C₃₄H₃₆N₄O₆ | [2] |
| Molecular Weight | 596.67 g/mol | [2] |
Solubility
This compound is a hydrophobic molecule with limited solubility in aqueous solutions at neutral pH. Its solubility can be significantly enhanced in organic solvents and basic aqueous solutions.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2][3] |
| Ethanol (B145695) | Slightly soluble | [2][3] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [2][3][4] |
| Water (neutral) | Not soluble | [5] |
| Basic Water (pH ≥ 10) | Soluble | [5] |
Stability
This compound is sensitive to light and should be stored in the dark to prevent photodegradation. For long-term storage, it is recommended to keep it at -20°C. Solutions of this compound are also unstable and should be freshly prepared before use.
Spectroscopic Properties
The photophysical properties of this compound are central to its function as a photosensitizer. Upon absorption of light, it transitions to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II photodynamic therapy.
| Parameter | Value | Solvent | Reference |
| Absorption Maxima (λmax) | ~402 nm (Soret band), ~662 nm (Q-band) | Ethanol | [1] |
| Molar Absorptivity (ε) | 180,000 M⁻¹cm⁻¹ at 400 nm | Phosphate Buffer (pH 7.4) | [1] |
| 40,000 M⁻¹cm⁻¹ at 654 nm | Phosphate Buffer (pH 7.4) | [1] | |
| Emission Maximum (λem) | ~668 nm | Ethanol | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.16 | Ethanol | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [1] |
Signaling Pathways in Photodynamic Therapy
The cytotoxic effects of this compound-mediated PDT are primarily driven by the induction of apoptosis. The generated reactive oxygen species (ROS) trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress and DNA damage, which converge on the activation of apoptotic pathways.
Experimental Protocols
Synthesis of this compound from Spirulina platensis
This protocol is adapted from a method involving the extraction of chlorophyll a, its conversion to pheophytin a, and subsequent hydrolysis to yield this compound.[1][6]
Materials:
-
Spirulina platensis powder
-
Ethanol (96% and 99.9%)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Extraction of Chlorophyll a:
-
Disperse Spirulina platensis powder in ethanol and stir overnight in a nitrogen atmosphere.
-
Filter the mixture and concentrate the ethanol extract under vacuum.
-
Perform a liquid-liquid extraction with hexane and water to isolate the chlorophyll a in the hexane phase.
-
-
Conversion to Pheophytin a:
-
To the hexane solution of chlorophyll a, add 2 N HCl dropwise and stir for 2 hours.
-
Wash the reaction mixture with 80% ethanol to remove impurities. The hexane layer now contains pheophytin a.
-
-
Hydrolysis to this compound:
-
Evaporate the hexane to obtain pheophytin a.
-
Dissolve the pheophytin a in acetone and bubble with nitrogen for 30 minutes.
-
Add 1 M NaOH dropwise and reflux the mixture overnight under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with acetone to obtain crude this compound.
-
-
Purification:
-
Dissolve the crude this compound in water and stir for 2 hours.
-
Adjust the pH to 7.0 with 1 N HCl and stir for another 2 hours.
-
The purified this compound can be collected by filtration or centrifugation.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).[1][7] Detection is monitored at the Soret band maximum (~407 nm).
-
Mass Spectrometry (MS): The molecular weight can be confirmed by electrospray ionization mass spectrometry (ESI-MS), which should show the expected molecular ion peak at m/z 597 [M+H]⁺.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. Key characteristic peaks for the three carboxylic acid protons are observed at δ 9-10 ppm in DMSO-d₆.[1]
Generalized In Vitro Photodynamic Therapy Protocol
This protocol provides a general framework for assessing the photocytotoxicity of this compound in a cell culture model.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Light source with an appropriate wavelength (e.g., 660 nm laser or LED array)
-
Cell viability assay kit (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate the cells for a specific period (e.g., 4-24 hours) in the dark.
-
-
Washing: Remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation:
-
Add fresh cell culture medium to the wells.
-
Irradiate the cells with the light source at a specific power density and for a duration to achieve the desired light dose (e.g., 1-10 J/cm²).
-
Include control groups: no treatment, light only, and this compound only (dark toxicity).
-
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using a standard assay according to the manufacturer's instructions.
Conclusion
This compound stands out as a highly promising photosensitizer with well-characterized chemical and photophysical properties. Its efficient synthesis from natural sources, strong absorption in the therapeutic window, and potent induction of apoptosis make it a compelling candidate for further development in photodynamic therapy and other biomedical applications. This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to design and execute robust experimental studies. The detailed protocols and visual workflows serve as practical tools to facilitate research and development in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 19660-77-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Improved Pilot-Plant-Scale Synthesis of this compound and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent [mdpi.com]
- 7. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
Chlorin e6: A Technical Deep Dive into its Photosensitizing Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT). Its favorable photophysical properties, including a strong absorption in the red spectral region (~660 nm) which allows for deeper tissue penetration of light, and a high quantum yield of singlet oxygen, make it a potent agent for the light-induced destruction of pathological tissues, including tumors. This technical guide provides an in-depth exploration of the core mechanisms underlying Ce6-mediated photosensitization, detailing the photochemical reactions, cellular uptake and localization, and the intricate signaling pathways that culminate in cell death.
Photochemical and Photophysical Properties
The photosensitizing activity of Chlorin e6 is initiated by the absorption of light, which triggers a series of photophysical and photochemical events. Upon excitation, Ce6 transitions from its ground state (S₀) to a short-lived excited singlet state (S₁). From this state, it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is this triplet state that is primarily responsible for the subsequent photochemical reactions that generate cytotoxic species.[1]
Ce6 can initiate two main types of photochemical reactions, classified as Type I and Type II.
-
Type I Reaction: The excited triplet state of Ce6 can directly interact with biological substrates, such as lipids or proteins, through electron or hydrogen transfer, generating radical ions. These radicals can then react with molecular oxygen to produce various reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3]
-
Type II Reaction: This is the predominant and more efficient pathway for many photosensitizers, including Ce6. In this process, the excited triplet Ce6 molecule directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent and short-lived oxidizing agent that is a major effector of PDT-induced cell death.[4][5] The quantum yield of singlet oxygen production for Ce6 is notably high, with reported values around 0.77.[4]
The balance between Type I and Type II mechanisms can be influenced by the local microenvironment, including oxygen concentration and the proximity of oxidizable substrates.[3]
Quantitative Photophysical Data
| Parameter | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [4] |
| 0.60 | Not specified | [6] | |
| 0.64 | Physiological pH | [2] | |
| 0.65 | Aqueous solution (pH 7-8) | [7] | |
| Molar Absorption Coefficient (ε) | 180,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) at 400 nm | [4] |
| 40,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) at 654 nm | [4] | |
| Triplet State Lifetime (τT) | ~300 µs | Under argon in buffer | [4] |
Cellular Uptake and Subcellular Localization
The efficacy of Ce6-PDT is critically dependent on its efficient uptake and strategic localization within target cells. Ce6, being moderately lipophilic, can readily cross the cell membrane.[1] The intracellular accumulation of Ce6 is a time- and concentration-dependent process.
Upon entering the cell, Ce6 distributes to various organelles, with a particular affinity for membranous structures. Studies have shown that Ce6 localizes predominantly in the endoplasmic reticulum (ER) , lysosomes , and mitochondria .[8] This specific subcellular localization is a key determinant of the subsequent cell death pathways, as these organelles are highly susceptible to oxidative damage. For instance, damage to the mitochondria can trigger the intrinsic apoptotic pathway, while ER stress can lead to a specific form of apoptosis and immunogenic cell death.
Summary of Cellular Uptake Studies
| Cell Line | Ce6 Concentration | Incubation Time | Method of Quantification | Reference |
| HT-1080 | 2.0 µg/mL | 2 hours | Flow Cytometry | [9] |
| 4T1 | 0.5 - 5 µg/mL | Up to 4 hours | Flow Cytometry | [9] |
| HeLa | 2 µM | 0.5 - 6 hours | Flow Cytometry | [9] |
| SW480 | 0.125 - 8.0 µg/mL | 8 hours | Fluorescence Microscopy | [8] |
| A431 | 0.03, 0.1 µM | 20, 60, 180 minutes | Flow Cytometry | |
| AsPC-1, MIA PaCa-2 | 5, 10 µM | 3 hours | Western Blot | [10] |
Signaling Pathways in Ce6-Mediated Photosensitization
Photoactivation of Ce6 triggers a cascade of signaling events, primarily initiated by the generation of ROS and the subsequent oxidative damage to subcellular compartments. These events ultimately converge on pathways leading to apoptosis, necrosis, and in some cases, immunogenic cell death.
ROS-Induced Oxidative Stress and Apoptosis
The primary mechanism of Ce6-PDT-induced cell death is the induction of apoptosis. The generated ROS, particularly singlet oxygen, cause direct damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis and activates pro-apoptotic signaling pathways.
A key event is the damage to mitochondria. ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[10]
Furthermore, Ce6-PDT can modulate the expression of Bcl-2 family proteins. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further promoting the mitochondrial apoptotic pathway.[10][11]
Endoplasmic Reticulum Stress and Immunogenic Cell Death
The localization of Ce6 in the endoplasmic reticulum makes this organelle a primary target of photodamage. Oxidative stress in the ER lumen disrupts protein folding, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates the unfolded protein response (UPR).[12]
Prolonged or severe ER stress can trigger apoptosis. Moreover, a specific consequence of ER stress in the context of PDT is the translocation of calreticulin (B1178941) (CRT) from the ER lumen to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells and thereby initiating an antitumor immune response. This process is a hallmark of immunogenic cell death (ICD).[12]
DNA Damage Response
In addition to damaging cytoplasmic organelles, ROS generated by Ce6-PDT can also induce DNA damage. This activates the DNA damage response (DDR) pathway. A key consequence of the DDR in the context of ICD is the release of high-mobility group box 1 (HMGB1) and the heat shock protein 90 (HSP90) from the nucleus and cytoplasm, respectively. These molecules act as damage-associated molecular patterns (DAMPs), further stimulating the immune system.[12]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of Ce6 photosensitization.
Caption: Core Mechanism of this compound Photosensitization.
Caption: Signaling Pathways of Ce6-Induced Apoptosis and Immunogenic Cell Death.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for studying Ce6-mediated photosensitization.
Cellular Uptake and Localization
-
Objective: To visualize and quantify the intracellular accumulation of this compound.
-
Methodology:
-
Cell Culture: Plate cells (e.g., SW480, HeLa) in appropriate culture vessels (e.g., confocal dishes, 6-well plates).
-
Incubation: Treat cells with varying concentrations of Ce6 for different time periods.
-
Washing: Wash cells with phosphate-buffered saline (PBS) to remove extracellular Ce6.
-
Visualization (Qualitative): For subcellular localization, co-stain with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes). Observe cells under a confocal laser scanning microscope.
-
Quantification: For quantitative analysis, detach cells and analyze the intracellular fluorescence of Ce6 using a flow cytometer.
-
Detection of Reactive Oxygen Species (ROS)
-
Objective: To measure the intracellular generation of ROS following Ce6-PDT.
-
Methodology:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate).
-
Ce6 Incubation and Irradiation: Treat cells with Ce6, followed by irradiation with a light source of the appropriate wavelength (e.g., 650 nm laser).
-
ROS Probe Incubation: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the cells. DCFH-DA is non-fluorescent but becomes highly fluorescent (DCF) upon oxidation by ROS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxicity of Ce6-PDT and determine the mode of cell death.
-
Methodology:
-
MTT Assay (Cell Viability):
-
After Ce6-PDT treatment, incubate cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Harvest cells after Ce6-PDT.
-
Stain cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways.
-
Methodology:
-
Protein Extraction: Lyse cells after Ce6-PDT to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Cytotoxicity Data
The phototoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to inhibit cell viability by 50% upon light activation.
| Cell Line | Treatment | IC50 (µM) | Reference |
| AsPC-1 | Ce6-PDT | 19.7 µg/mL | [10] |
| Ce6 (dark) | 209.6 µg/mL | [10] | |
| MIA PaCa-2 | Ce6-PDT | 21.75 µg/mL | [10] |
| Ce6 (dark) | 155.2 µg/mL | [10] | |
| HeLa | Ce6-biotin-PDT | 1.28 | |
| Ce6-PDT | 2.31 | [13] | |
| HT29 | Ce6-PDT | 17.64 - 33.83 | |
| Ce6 (dark) | 250 - 564 | ||
| PANC-1 | Ce6-PDT | 17.64 - 33.83 | |
| Ce6 (dark) | 250 - 564 | ||
| B16F10 | Ce6-PDT | 17.64 - 33.83 | |
| Ce6 (dark) | 250 - 564 |
Conclusion
This compound exerts its photosensitizing effect through a multifaceted mechanism of action. Upon light activation, it efficiently generates reactive oxygen species, primarily singlet oxygen, which induce oxidative damage to key subcellular organelles, most notably the mitochondria and endoplasmic reticulum. This triggers a cascade of signaling events, leading to apoptosis via the intrinsic pathway and promoting immunogenic cell death through ER stress and DNA damage responses. The efficacy of Ce6-PDT is underscored by its potent phototoxicity at low micromolar concentrations in various cancer cell lines, while exhibiting minimal dark toxicity. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel Ce6-based photodynamic therapies and for optimizing treatment protocols to enhance their therapeutic outcome in clinical settings.
References
- 1. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Putting a “C60 Ball” and Chain to this compound Improves Its Cellular Uptake and Photodynamic Performances [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effect of Photodynamic Therapy with this compound on Canine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Spectroscopic Properties of Chlorin e6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer that has garnered significant interest in the scientific and medical communities, particularly for its application in photodynamic therapy (PDT).[1][2] Derived from chlorophyll, this porphyrin derivative exhibits favorable spectroscopic properties, including strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light.[2][3] Its ability to efficiently generate reactive oxygen species (ROS), primarily singlet oxygen, upon photoactivation forms the basis of its therapeutic efficacy against cancerous tissues and microbial infections.[1][4] This technical guide provides a comprehensive overview of the core spectroscopic properties of Chlorin e6, detailed experimental protocols for their measurement, and an exploration of the key signaling pathways implicated in Ce6-mediated PDT.
Spectroscopic Data of this compound
The photophysical characteristics of a photosensitizer are critical determinants of its efficacy in PDT. These properties, including absorption and emission wavelengths, molar extinction coefficient, and quantum yield, are summarized below.
Absorption and Emission Properties
The absorption spectrum of this compound is characterized by an intense Soret band in the blue-violet region and a distinct Q-band in the red region.[5] The Q-band is of particular importance for PDT as it falls within the "phototherapeutic window" (600-900 nm), where light can penetrate biological tissues more effectively.
| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| Soret Band (B-band) Absorption Maximum | 400 | 180,000 | Phosphate Buffer (pH 7.4) | [3] |
| 401 | 169,000 | Ethanol | [6] | |
| 402 | Not Specified | Not Specified | [7] | |
| Q-band Absorption Maximum | 654 | 40,000 | Phosphate Buffer (pH 7.4) | [3] |
| 660 | Not Specified | Not Specified | [8] | |
| 662 | Not Specified | Not Specified | [7] | |
| 667 | 55,000 | Ethanol | [9][10] | |
| Fluorescence Emission Maximum | 660 | Not Applicable | Not Specified | [11] |
| 668 | Not Applicable | Not Specified | [7] |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield represents the efficiency of the emission of photons through fluorescence after absorption. The singlet oxygen quantum yield is a measure of the efficiency of generating cytotoxic singlet oxygen, a key mediator of photodynamic cell killing.
| Property | Value | Solvent/Medium | Reference |
| Fluorescence Quantum Yield | 0.16 | Ethanol | [6][9][10] |
| 0.13 | Ethanol | [9] | |
| 0.18 | Buffer Solution (pH 8.5) | [12] | |
| 0.22 | Buffer Solution (pH 8.5) with PEG | [12] | |
| 0.34 | DMSO | [13] | |
| Singlet Oxygen Quantum Yield | 0.77 | Phosphate Buffer (pH 7.4) | [3] |
| 0.62 | DMSO | [13] | |
| 0.5 - 0.62 | Aqueous solution with excipients | ||
| Triplet Lifetime (under Argon) | ~300 µs | Phosphate Buffer (pH 7.4) | [3] |
| Fluorescence Lifetime (τS) | 4.3 ns | Buffer Solution (pH 8.5) | [12] |
| 4.6 ns | Buffer Solution (pH 8.5) with PEG | [12] | |
| 7.4 ns | DMSO | [13] | |
| 4.5 - 5.5 ns | Ethanol | [13] |
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound is essential for both fundamental research and clinical applications. The following sections detail the methodologies for key spectroscopic measurements.
Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to prepare samples with absorbances in the linear range of the spectrophotometer (typically < 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., HP 8453 or Agilent 8453) is used for the measurements.[6][9]
-
Data Acquisition:
-
Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the pathlength of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.
Methodology:
-
Sample Preparation: Samples are prepared in 1 cm pathlength quartz cells. To avoid the inner-filter effect, the absorbance of the sample at the excitation and all emission wavelengths should be less than 0.1.[9][10]
-
Instrumentation: A spectrofluorometer (e.g., PTI QM-4/2003 SE) is used for these measurements.[9][10]
-
Data Acquisition for Emission Spectrum:
-
The sample is excited at a specific wavelength (e.g., 403 nm).[14]
-
The emission spectrum is recorded over a range of wavelengths (e.g., 500-800 nm).
-
The excitation and emission monochromators are set with a specific bandwidth (e.g., 1 nm).[9][10]
-
The data interval is set (e.g., 1 nm) and the integration time is specified (e.g., 1 sec).[9][10]
-
-
Corrections and Analysis:
-
Dark counts are subtracted from the measured spectra.
-
The spectra are corrected for the wavelength-dependent sensitivity of the instrument.[9][10]
-
The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.
-
Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC) techniques.[15]
-
Key Signaling Pathways in this compound-Mediated Photodynamic Therapy
The cytotoxic effects of this compound-mediated PDT are not solely dependent on the direct cellular damage caused by ROS. The induced oxidative stress also triggers a cascade of intracellular signaling pathways that can lead to apoptosis, necrosis, or autophagy.
Jablonski Diagram for this compound
The photophysical processes that occur upon light absorption by this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic transitions between different energy states.
Caption: Jablonski diagram illustrating the photophysical transitions of this compound.
Upon absorption of a photon, the Ce6 molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, it can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T1).[16] The triplet state is crucial for PDT as it can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent.[3][11]
NF-κB and MAPK Signaling Pathways
Research has shown that Ce6-mediated PDT can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
Caption: Signaling pathways modulated by this compound-mediated PDT.
In the context of inflammation, such as that induced by P. acnes, Ce6-PDT has been shown to suppress the inflammatory response by downregulating the phosphorylation of p38, JNK, and ERK in the MAPK pathway.[4] Furthermore, it inhibits the NF-κB pathway by reducing the phosphorylation of IKKα/β and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4] This modulation of inflammatory pathways highlights a mechanism of action for Ce6-PDT beyond direct cytotoxicity.
Conclusion
This compound possesses a compelling set of spectroscopic properties that make it a highly effective photosensitizer for photodynamic therapy. Its strong absorption in the tissue-penetrating red region of the spectrum, coupled with a high quantum yield of singlet oxygen, underpins its potent photodynamic activity. A thorough understanding of its photophysical characteristics, the experimental protocols for their determination, and the intricate signaling pathways it modulates is paramount for the continued development and optimization of Ce6-based therapeutic strategies. This guide provides a foundational resource for researchers, scientists, and drug development professionals working to harness the full potential of this promising photosensitizer.
References
- 1. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [omlc.org]
- 10. medkoo.com [medkoo.com]
- 11. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Synthesis and Application of Chlorin e6 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has garnered significant attention in the field of photodynamic therapy (PDT). Its strong absorption in the red region of the visible spectrum allows for deeper tissue penetration, making it a promising candidate for treating various cancers.[1][2] The therapeutic efficacy of Ce6 is attributed to its ability to generate reactive oxygen species (ROS), primarily singlet oxygen, upon light activation, which induces localized cytotoxicity in tumor cells.[3] This technical guide provides an in-depth overview of the synthesis of Chlorin e6 and its derivatives, detailed experimental protocols, and a summary of their photophysical and biological properties.
Synthesis of this compound
The primary source for the synthesis of this compound is chlorophyll a, which can be extracted from various natural sources, including Spirulina platensis, silkworm excrement, bamboo leaves, and various other plants.[1][2][4] The general synthetic scheme involves three main steps: extraction of chlorophyll a, conversion to an intermediate such as pheophytin a or methyl pheophorbide a, and finally, the formation of this compound.[1][2]
Experimental Protocols for Ce6 Synthesis
Two primary methods for the synthesis of Ce6 from Spirulina platensis have been described, differing in reaction conditions and duration.[1] A pilot-plant-scale synthesis has also been developed for larger-scale production.[5]
Method 1 (via Pheophytin a):
-
Extraction of Chlorophyll a: Spirulina powder is treated with an organic solvent (e.g., 95% ethanol) to extract chlorophyll a.[5]
-
Conversion to Pheophytin a: The extracted chlorophyll a is subjected to demetallation to yield pheophytin a.[1]
-
Conversion to this compound: Pheophytin a is dissolved in acetone, and nitrogen is bubbled through the solution. A 1 M NaOH solution is added dropwise, and the mixture is refluxed overnight under inert conditions. The resulting solid is filtered, washed with acetone, and dried. The dried product is then dissolved in water, and the pH is adjusted to 7.0 with 1 N HCl.[1]
Method 2 (via Pheophytin a - Modified):
This method follows a similar pathway to Method 1 but involves alterations in the reaction procedures and conditions to potentially improve efficiency or yield.[1]
Pilot-Plant-Scale Synthesis (Modified Method):
-
Extraction of Chlorophyll a: Chlorophyll a is extracted from Spirulina platensis biomass using 95% ethanol (B145695) with heating, which is more efficient than extraction at room temperature.[5]
-
Conversion to Pheophytin a: The ethanol solution of chlorophyll a is evaporated, and hexane (B92381) is added. Phase separation is achieved by adding distilled water.[6]
-
Conversion to this compound: The pheophytin solution in hexane is evaporated, redissolved in acetone, and heated to reflux. 1M NaOH is added to facilitate hydrolysis and ring-opening, yielding the trisodium (B8492382) salt of Ce6.[5]
Synthesis Yield and Purity
The efficiency of Ce6 synthesis can vary depending on the chosen method. The purity of the final product is crucial for its application as a photosensitizer.
| Synthesis Method | Starting Material | Purity | Yield | Reference |
| Method 1 | Spirulina platensis | 97% | Not specified | [1][7] |
| Method 2 | Spirulina platensis | 94% | Not specified | [7] |
| Pilot-Plant-Scale (Modified) | Spirulina platensis | 98% | 1.27% of spirulina biomass | [5] |
| From Silkworm Excrement | Silkworm Excrement | Not specified | Not specified | [4] |
Synthesis of this compound Derivatives
To enhance the therapeutic properties of Ce6, such as tumor targeting, solubility, and photodynamic efficacy, various derivatives have been synthesized. These include conjugations with amino acids, curcumin, biotin (B1667282), and polymers, as well as the introduction of boron moieties.
Amino Acid Conjugates
Amino acid derivatives of Ce6 have been synthesized to improve cellular uptake and phototoxicity.[8][9] The synthesis allows for regioselective conjugation of amino acids to the carboxylic acid groups at positions 13¹, 15², and 17³ of the chlorin macrocycle.[8][10]
General Synthetic Strategy for Amino Acid Conjugates:
-
Starting Material: Pheophytin a is a common starting material.[9]
-
Selective Hydrolysis/Esterification: The phytyl ester group of pheophytin a is selectively hydrolyzed. The carboxylic acid groups of the resulting this compound can be selectively protected or activated for conjugation.[9]
-
Coupling Reaction: The desired amino acid (e.g., lysine (B10760008) or aspartic acid), with appropriate protecting groups, is coupled to a specific carboxylic acid group of the chlorin macrocycle using coupling agents like DCC and DMAP.[9]
-
Deprotection: Protecting groups are removed to yield the final amino acid-Ce6 conjugate.[9]
Curcumin Conjugates
Novel Ce6-curcumin derivatives have been designed and synthesized to combine the anticancer properties of both molecules.[11][12]
Boronated Derivatives
Boronated derivatives of Ce6 have been synthesized to potentially enhance their antitumor properties. The synthesis involves the alkylation of amino or hydroxy derivatives of Ce6 with a carborane-containing reagent.[13]
Poly(ethylene glycol) (PEG) Conjugates
PEGylated Ce6 derivatives have been synthesized to increase water solubility and improve pharmacokinetic properties.[14][15]
Biotin Conjugates
To achieve tumor-targeted delivery, Ce6 has been conjugated with biotin, which targets the biotin receptor often overexpressed on cancer cells.[16]
Experimental Workflows and Signaling Pathways
General Synthesis Workflow for this compound
The synthesis of this compound from a natural source like Spirulina platensis follows a well-defined workflow.
Caption: General workflow for the synthesis of this compound from Spirulina platensis.
Signaling Pathways in Ce6-Mediated Photodynamic Therapy
Ce6-mediated PDT has been shown to suppress inflammatory responses in P. acnes-infected cells by modulating the NF-κB and MAPKs signaling pathways.[17]
Caption: Inhibition of NF-κB and MAPKs signaling pathways by Ce6-PDT.
Quantitative Data on this compound and its Derivatives
The photophysical and biological properties of Ce6 and its derivatives are critical for their effectiveness in PDT.
Photophysical Properties
| Compound | Absorption Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | 402 (Soret), 502, 533, 608, 662 (Q bands) | Not specified | 0.65 (in ethanol) | [5][18] |
| Cu(II)-chlorin e6 | 407 (Soret), 627, 663 (Q bands) | No fluorescence | 0.0029 (pH 6.3), 0.0034 (pH 7.4) | [19][20] |
| Ce6-PVP complex | Red-shifted absorption | Increased | Slightly modified | [21] |
| chl mme 2 | Not specified | Not specified | > chl ara 3 | [18] |
| chl ara 3 | Not specified | Not specified | > chl glc 4 | [18] |
| chl glc 4 | Not specified | Not specified | Not specified | [18] |
In Vitro Cytotoxicity
The cytotoxicity of Ce6 and its derivatives is typically evaluated in the dark and upon light irradiation to determine their photodynamic efficacy.
| Compound | Cell Line | Dark IC50 (µM) | Photo IC50 (µM) | Reference |
| This compound | B16F10 melanoma | 519.6 | 18.9 | [5][6] |
| This compound | B16F10 melanoma | >768 | 20.98 | [2] |
| Ce6-curcumin derivative 17 | AsPC-1 pancreatic cancer | ≥ 50 | 0.27 | [11][12] |
| Ce6-curcumin derivative 17 | MIA PaCa-2 pancreatic cancer | ≥ 50 | 0.42 | [11][12] |
| Ce6-curcumin derivative 17 | PANC-1 pancreatic cancer | ≥ 50 | 0.21 | [11][12] |
| 13¹-aspartylchlorin-e6 | HEp2 carcinoma | 285 | Not specified, but most phototoxic | [8][9] |
| 15²-lysylthis compound | HEp2 carcinoma | >400 | Not specified | [9] |
Conclusion
This compound and its derivatives represent a highly promising class of photosensitizers for photodynamic therapy. The ability to synthesize Ce6 from abundant natural sources and to chemically modify its structure allows for the fine-tuning of its photophysical and biological properties. The development of targeted drug delivery systems and combination therapies further enhances the potential of Ce6-based PDT.[22][23] This guide provides a comprehensive overview of the current state of research, offering valuable information for scientists and developers working to advance this important therapeutic modality. Continued research into novel derivatives and formulations will undoubtedly lead to more effective and selective cancer treatments.
References
- 1. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel boronated this compound-based photosensitizers: synthesis, binding to albumin and antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) this compound conjugates for the photokilling of human ovarian cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Nano-Self Assembled Photosensitizer Composed of Methoxy Poly(ethylene glycol)-Conjugated this compound for Enhanced Photosensing of HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. us.edu.pl [us.edu.pl]
- 19. [PDF] PHOTOPHYSICAL AND PHYSICOCHEMICAL PROPERTIES OF Cu(II)CHLORIN e4 AND Cu(II)this compound AS A LEAD COMPOUND OF PHOTOSENSITIZER FOR PDT | Semantic Scholar [semanticscholar.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. nbinno.com [nbinno.com]
The In Vitro Cytotoxicity of Chlorin e6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) for its potent anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Ce6, focusing on its mechanisms of action, experimental evaluation, and the intricate signaling pathways it modulates.
Core Mechanism of Action: Light-Activated Cytotoxicity
In the absence of light, Chlorin e6 exhibits minimal to low cytotoxicity, a crucial characteristic for an ideal photosensitizer.[5][6][7] However, upon activation with light of a specific wavelength, typically in the red spectrum around 660 nm, Ce6 efficiently generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1][3][8][9][10][11][12][13] These highly reactive molecules induce cellular damage, leading to cell death through apoptosis or necrosis.[9][11][14][15] The efficacy of Ce6-PDT is dependent on factors such as Ce6 concentration, light dose, and the specific cell type.[9]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines and experimental conditions. The following tables summarize key quantitative data from various in vitro studies.
Table 1: In Vitro Photodynamic and Dark Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Condition | Ce6 Concentration Range | Light Dose | IC50 Value | Reference |
| B16F10 (Melanoma) | Dark | 0–768 µM | - | 534.3 µM | [5][6] |
| B16F10 (Melanoma) | PDT | 0–100 µM | 1 J/cm² (660 nm) | 20.98 µM | [5][6] |
| B16F10 (Melanoma) | Dark | 12–768 µM | - | 519.6 µM | [7] |
| B16F10 (Melanoma) | PDT | 0–80 µM | 5 J (660 nm) | 18.9 µM | [7] |
| B16F10 (Melanoma) | PDT | Not Specified | 0.5 J/cm² | 17.64 µM | [10] |
| PANC-1 (Pancreatic) | PDT | Not Specified | 0.5 J/cm² | 33.83 µM | [10] |
| MIA PaCa-2 (Pancreatic) | Dark | Not Specified | - | > 250 µM | [10] |
| HT-29 (Colon) | Dark | Not Specified | - | > 250 µM | [10] |
| AsPC-1 (Pancreatic) | Dark | Not Specified | - | > 250 µM | [10] |
| HEp2 (Laryngeal) | Dark | Up to 400 µM | - | > 400 µM | [16] |
| HEp2 (Laryngeal) | PDT | Not Specified | 1 J/cm² | 0.61 - 1.34 µM (for derivatives) | [16] |
| HeLa (Cervical) | PDT | 0.25 - 4.0 µM | 20 J/cm² (655 nm) | Concentration-dependent decrease in viability | [17] |
| TG/HA-VSMC (Vascular Smooth Muscle) | PDT | 17 - 170 µM | 2 J/cm² (672 nm) | ~80% toxicity at 170 µM | [9] |
| HuCCt1 (Cholangiocarcinoma) | PDT | Not Specified | 0.48 J/cm² | 0.25 µM | [18] |
| EGI-1 (Cholangiocarcinoma) | PDT | Not Specified | 0.48 J/cm² | 0.5 µM | [18] |
Table 2: Dark Cytotoxicity of this compound and its Derivatives in Various Cell Lines
| Cell Line | Compound | IC50 Value (Dark) | Reference |
| B16F10 | This compound | 534.3 µM | [5][6] |
| B16F10 | This compound | 519.6 µM | [7] |
| Various Cancer Cell Lines | This compound | 250–564 µM | [10] |
| RAW264.7 (Macrophage) | This compound | 455.9 µM | [10] |
| HEp2 | This compound | > 400 µM | [16] |
| HEp2 | 13¹-chlorin e6 derivatives | 268 - 285 µM | [16] |
Experimental Protocols for Assessing Cytotoxicity
Accurate assessment of this compound's cytotoxic effects relies on standardized in vitro assays. Detailed below are common protocols for evaluating cell viability, necrosis, and apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 3, 24, or 72 hours).[6][7] For phototoxicity assessment, expose the cells to a light source (e.g., 660 nm laser) for a defined duration.[5][6]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[19]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
LDH Assay for Necrosis
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, an indicator of plasma membrane disruption and necrosis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and light as described for the MTT assay.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the mixture for a specified time at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm). A rapid increase in LDH release suggests a loss of membrane integrity and necrotic cell death.[11]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: After treatment, harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][20]
Signaling Pathways in this compound-Mediated Cytotoxicity
This compound-induced phototoxicity triggers a cascade of intracellular signaling events that culminate in cell death. The primary mechanisms involve the induction of apoptosis and, in some cases, necrosis.
Apoptotic Signaling Pathways
Upon light activation, Ce6-generated ROS can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c.[21] This, in turn, activates a caspase cascade, including the executioner caspase-3, which orchestrates the dismantling of the cell.[9][14] The Bcl-2 family of proteins plays a crucial role in regulating this process.
-
Endoplasmic Reticulum (ER) Stress: Ce6-PDT can induce ER stress, which can also trigger apoptosis.[15]
Below is a diagram illustrating the key steps in Ce6-induced apoptosis.
Caption: Ce6-induced apoptotic signaling pathway.
Necrotic Cell Death
In some instances, particularly at high concentrations of Ce6 or high light doses, Ce6-PDT can induce necrosis. This form of cell death is characterized by the loss of plasma membrane integrity and the release of intracellular contents, which can be measured by the LDH assay.[11]
Other Signaling Pathways
-
NF-κB and MAPK Pathways: Ce6-mediated PDT has been shown to suppress inflammatory responses by modulating the NF-κB and MAPKs signaling pathways.[22][23]
-
STING Pathway: Ce6-PDT can activate the STING (stimulator of interferon genes) pathway in macrophages as a response to oxidative DNA damage.[14][24]
Below is a diagram illustrating the general experimental workflow for assessing Ce6 cytotoxicity.
Caption: Experimental workflow for Ce6 cytotoxicity assessment.
Conclusion
This compound demonstrates significant in vitro cytotoxicity upon photoactivation, primarily through the generation of ROS and the subsequent induction of apoptosis and necrosis. Its low dark toxicity and high phototoxic potential make it a promising photosensitizer for photodynamic therapy. A thorough understanding of its cytotoxic mechanisms and the signaling pathways involved is essential for the continued development and optimization of Ce6-based cancer treatments. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key quantitative data and experimental methodologies to facilitate further investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psecommunity.org [psecommunity.org]
- 8. An effective method to generate controllable levels of ROS for the enhancement of HUVEC proliferation using a this compound-immobilized PET film as a photo-functional biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photolon, a this compound derivative, triggers ROS production and light-dependent cell death via necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
Chlorin e6: A Technical Guide to Cellular Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is a key molecule in the field of photodynamic therapy (PDT). Its therapeutic efficacy is fundamentally dependent on its efficient accumulation within target cells and its specific subcellular localization, which dictates the primary sites of photodamage upon light activation. This technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and intracellular distribution of Ce6, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the underlying biological processes.
Core Concepts: Cellular Uptake and Subcellular Distribution
The journey of Ce6 from the extracellular environment to its intracellular targets is a multi-faceted process influenced by its physicochemical properties, formulation, and the specific characteristics of the target cell. The primary mechanisms of cellular entry include passive diffusion and various forms of endocytosis. Once inside the cell, Ce6 distributes among various organelles, with its final localization pattern determining the specific cellular response to PDT.
Mechanisms of Cellular Uptake
The cellular uptake of Chlorin e6 is not governed by a single pathway but rather a combination of processes:
-
Passive Diffusion: As a lipophilic molecule, Ce6 can passively diffuse across the plasma membrane. The efficiency of this process is significantly influenced by the pH of the extracellular environment. A lower pH increases the lipophilicity of Ce6, thereby enhancing its ability to traverse the lipid bilayer.[1][2] Studies have shown that a decrease in pH from 7.4 to 6.9 can significantly increase the overall cellular uptake of Ce6.[3][4]
-
Endocytosis: Ce6 can also be internalized through endocytic pathways. This is particularly prominent when Ce6 is associated with carrier molecules like low-density lipoproteins (LDL). Cancer cells often overexpress LDL receptors to meet their high metabolic demands, making LDL a natural targeting vehicle for Ce6. When bound to LDL, Ce6 is internalized via receptor-mediated endocytosis, leading to its accumulation primarily in lysosomes.[3][4] The use of cell-penetrating peptides, such as oligoarginines, can also facilitate internalization through interactions with the cell membrane.[5]
Factors Influencing Uptake
Several factors can modulate the cellular uptake of Ce6:
-
pH: As mentioned, a lower extracellular pH enhances Ce6 uptake by increasing its lipophilicity.[1][2] This is particularly relevant in the acidic tumor microenvironment.
-
Serum Proteins: The presence of serum proteins, such as human serum albumin (HSA), can influence Ce6 uptake.[6] While binding to serum proteins can aid in solubility and circulation, it may also reduce the concentration of free Ce6 available for direct cellular uptake.[2]
-
Formulation and Conjugation: The formulation of Ce6 plays a crucial role in its cellular uptake. Encapsulation in nanoparticles or conjugation with targeting moieties can significantly enhance its delivery to specific cells and influence the uptake mechanism.[7] For instance, conjugation with glucose can leverage the Warburg effect for enhanced uptake in cancer cells, while conjugation with fullerene (C60) has been shown to significantly improve penetration through the cellular membrane.[8][9] The charge of Ce6 conjugates also impacts uptake, with cationic conjugates often showing higher uptake than anionic or neutral ones.[10][11]
Subcellular Localization
Upon entering the cell, Ce6 distributes to various subcellular compartments, which is a critical determinant of the subsequent phototoxic effects. The primary sites of localization include:
-
Plasma Membrane: Initial interactions of free Ce6 with cells often involve labeling of the plasma membrane.[3][4]
-
Mitochondria: Ce6 has been shown to localize in the mitochondria.[5][12] This is a particularly effective site for inducing apoptosis, as mitochondrial damage can trigger the release of pro-apoptotic factors.
-
Lysosomes: When delivered via LDL or in certain formulations, Ce6 predominantly accumulates in lysosomes.[3][4][8]
-
Cytosolic Vesicles: Fluorescence microscopy has revealed the presence of Ce6 in various cytosolic vesicles that are distinct from lysosomes.[3][4]
-
Other Organelles: Localization in the endoplasmic reticulum and Golgi apparatus has also been reported.[13]
The specific localization pattern is influenced by the incubation time, the formulation of Ce6, and the cell type. For instance, after short incubation times, free Ce6 is often observed at the plasma membrane, while longer incubation allows for its accumulation in intracellular organelles.[12]
Quantitative Data on Cellular Uptake and Localization
The following tables summarize quantitative data from various studies on Ce6 cellular uptake and localization, providing a comparative overview of experimental parameters and findings.
Table 1: Quantitative Analysis of this compound Cellular Uptake
| Cell Line | Ce6 Concentration | Incubation Time | Quantification Method | Key Findings | Reference |
| HT-1080 | 2.0 µg/mL | 2 hours | Flow Cytometry | 40 minutes of exposure was sufficient for detectable accumulation in subcellular compartments. | [5][14] |
| 4T1 | 0.5, 1, 2, 5 µg/mL | Up to 4 hours | Flow Cytometry | Intracellular Ce6 content increased rapidly in the first few hours and reached a high level at 4 hours. | [14][15] |
| HeLa | 2 µM | 0.5, 1, 2, 4, 6 hours | Flow Cytometry | Time-dependent increase in cellular uptake. | [14] |
| SW480 | 0.125 - 8.0 µg/mL | Not specified | MTT Assay | Concentration-dependent effect on cell proliferation after PDT. | [14][16] |
| A431 | 0.1 µM | 3 hours | Flow Cytometry | Conjugation with C60 resulted in a fluorescence increase of 12.8-fold compared to 1.36-fold for free Ce6. | [9] |
| MIA PaCa-2 | 10 to 100 µM | 3 hours | Plate Reader | Concentration-dependent increase in fluorescence intensity. | [17] |
| Tca8113 | 5 µg/ml | Up to 5 hours | Fluorescence Measurement | Ce6 uptake reached saturation by 3 hours. | [12] |
Table 2: Subcellular Localization of this compound
| Cell Line | Incubation Time | Primary Localization | Co-localization Marker | Key Findings | Reference |
| Tca8113 | 3 hours | Mitochondria > Lysosomes | Mitochondrial and lysosomal fluorescent probes | Co-localization coefficient with mitochondria was >0.5, while with lysosomes it was ~0.2. | [12][18] |
| HS68 | 15 minutes | Plasma membrane, Cytosolic vesicles (not lysosomes) | LysoTracker Green | When vectorized by LDL, Ce6 was mainly localized in lysosomes. | [3][4] |
| HT-1080 | 40 minutes | Mitochondria | Mitochondrial tracker | Reliable match of fluorescence channels with the mitochondrial tracker. | [5] |
| Mammary Carcinoma Xenografts | 6 hours | Lysosomes | LysoTracker Yellow HCK-123 | Glucose-conjugated Ce6 mainly localized in the lysosomes. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cellular uptake and localization of this compound.
In Vitro Cellular Uptake Quantification by Flow Cytometry
Objective: To quantitatively measure the relative amount of Ce6 taken up by a cell population.
Materials:
-
Cell line of interest (e.g., HeLa, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth and incubate overnight.
-
Ce6 Incubation: Prepare fresh medium containing the desired concentration of Ce6. Remove the old medium from the cells and add the Ce6-containing medium. Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C in the dark.
-
Washing: After incubation, aspirate the Ce6-containing medium and wash the cells twice with ice-cold PBS to remove any unbound Ce6.[14]
-
Cell Detachment: Add Trypsin-EDTA to the wells and incubate until the cells detach.
-
Cell Resuspension: Resuspend the detached cells in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite Ce6 with a red laser (e.g., 633 nm) and detect its fluorescence in the appropriate channel (e.g., APC or a similar far-red channel). The geometric mean fluorescence intensity is used to quantify the relative cellular uptake of Ce6.[14]
Subcellular Localization by Confocal Laser Scanning Microscopy (CLSM)
Objective: To visualize the intracellular distribution of Ce6 and determine its co-localization with specific organelles.
Materials:
-
Cell line of interest
-
Glass-bottom dishes or chamber slides
-
This compound stock solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal laser scanning microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Ce6 Incubation: Incubate the cells with Ce6-containing medium for the desired time as described in the uptake protocol.
-
Organelle Staining: In the final 30-60 minutes of Ce6 incubation, add the organelle-specific fluorescent probe to the culture medium according to the manufacturer's instructions.[14]
-
Washing: After incubation, wash the cells twice with PBS.
-
Imaging: Add fresh medium or PBS to the dishes. Immediately image the cells using a CLSM. Use appropriate laser lines and emission filters for Ce6 (excitation ~400-405 nm, emission ~660-670 nm) and the specific organelle tracker.[14]
-
Image Analysis: Acquire images in separate channels for Ce6 and the organelle marker. Merge the images to observe co-localization, which appears as an overlap of the fluorescence signals. Co-localization coefficients can be calculated using appropriate software to quantify the degree of overlap.
Visualizing Cellular Processes and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of Ce6 cellular uptake, experimental workflows, and signaling pathways affected by Ce6-mediated PDT.
Cellular Uptake Pathways of this compound
Caption: Cellular uptake pathways of this compound.
Experimental Workflow for Ce6 Uptake and Localization Studies
Caption: Workflow for Ce6 uptake and localization analysis.
Signaling Pathways Modulated by Ce6-PDT
Caption: Signaling pathways affected by Ce6-mediated PDT.
Conclusion
The cellular uptake and subcellular localization of this compound are critical parameters that dictate its efficacy as a photosensitizer in photodynamic therapy. A thorough understanding of the underlying mechanisms, including passive diffusion and endocytosis, as well as the factors that influence these processes, is essential for the rational design of new Ce6-based therapeutic strategies. This guide provides a foundational understanding for researchers and drug development professionals, summarizing key quantitative data and experimental protocols to aid in the advancement of Ce6-mediated PDT. The continued exploration of novel delivery systems and a deeper understanding of the signaling pathways activated by Ce6 will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. Acid-base properties of this compound: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH effect on cellular uptake of Sn(IV) chlorine e6 dichloride trisodium salt by cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Degree of substitution of this compound on charged poly-L-lysine chains affects their cellular uptake, localization and phototoxicity towards macrophages and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subcellular location and photodynamic therapeutic effect of this compound in the human tongue squamous cell cancer Tca8113 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical and Photochemical Characteristics of Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, stands at the forefront of photodynamic therapy (PDT) research. Its potent ability to generate cytotoxic reactive oxygen species (ROS) upon light activation has established it as a promising agent in the fight against cancer and other localized diseases.[1][2] This technical guide provides an in-depth exploration of the core photophysical and photochemical properties of Chlorin e6, offering a comprehensive resource for researchers and drug development professionals. We will delve into its spectral characteristics, the quantum efficiencies that govern its photoactivity, and the intricate signaling pathways it triggers to induce cell death.
Photophysical Properties of this compound
The efficacy of a photosensitizer is fundamentally dictated by its ability to absorb light and efficiently channel that energy into photochemical processes. This compound exhibits favorable photophysical characteristics, including strong absorption in the red region of the electromagnetic spectrum, a region with deeper tissue penetration, making it suitable for treating solid tumors.[3]
This compound possesses a distinct absorption spectrum characterized by an intense Soret band around 400 nm and several weaker Q-bands in the 500-700 nm range.[4][5] The most prominent Q-band, located at approximately 660-667 nm, is the primary absorption peak utilized for PDT applications.[4][6] Upon excitation, the Ce6 molecule transitions to a short-lived singlet excited state (S₁). From this state, it can either return to the ground state (S₀) via fluorescence or undergo intersystem crossing to a longer-lived triplet excited state (T₁).[7] It is this triplet state that is paramount for the photochemical activity of Ce6.
The key photophysical parameters of this compound are summarized in the table below. It is important to note that these values can be influenced by the solvent environment, pH, and the aggregation state of the molecule.[3][4]
| Property | Value | Solvent/Conditions | Reference(s) |
| Absorption Maximum (Soret Band) | ~401-402 nm | Ethanol, Buffer (pH 8.5) | [4][8] |
| Absorption Maximum (Q-Band) | ~660-667 nm | Ethanol, Buffer (pH 8.5) | [4][6] |
| Molar Extinction Coefficient (at Q-Band) | ~55,000 M⁻¹cm⁻¹ | Ethanol | [6] |
| Emission Maximum | ~660-668 nm | Ethanol, Acetonitrile | [9][10] |
| Fluorescence Quantum Yield (Φf) | 0.13 - 0.16 | Ethanol | [6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.64 - 0.81 | Physiological pH, DMSO | [3][11] |
Photochemical Properties and Mechanism of Action in PDT
The therapeutic effect of this compound in PDT is primarily mediated by the generation of highly reactive singlet oxygen (¹O₂) and other ROS.[2] This process is initiated upon light excitation of the Ce6 molecule that has accumulated in the target tissue.
Type II Photochemical Reaction
The dominant mechanism for Ce6-mediated cytotoxicity is the Type II photochemical reaction. Following intersystem crossing to the triplet state, the excited Ce6 molecule can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in most tissues. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).[12]
Type I Photochemical Reaction
Alternatively, the triplet state Ce6 can engage in a Type I reaction, where it interacts directly with a substrate molecule through electron or hydrogen atom transfer, leading to the formation of radical ions or radicals. These species can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[3]
These generated ROS are highly cytotoxic, causing oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids. This damage ultimately triggers cellular death through apoptosis or necrosis.[13][14]
Key Signaling Pathways in this compound-Mediated PDT
The cellular response to the oxidative stress induced by Ce6-PDT is complex and involves the activation of multiple signaling pathways, primarily culminating in programmed cell death (apoptosis) or unregulated cell death (necrosis). The specific pathway activated can depend on the dose of the photosensitizer and the light fluence.[15]
Apoptosis Induction
At lower doses of PDT, apoptosis is often the predominant mode of cell death.[15] The process is initiated by ROS-induced damage to various cellular organelles, with mitochondria playing a central role.
References
- 1. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis in HaCaT cells by photodynamic therapy with this compound or pheophorbide a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]
- 10. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Chlorin e6: A Technical Guide to its Discovery, History, and Application in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer that has garnered significant attention in the field of photodynamic therapy (PDT) for its potent anticancer, antimicrobial, and antiviral properties.[1] Derived from chlorophyll (B73375), Ce6 exhibits favorable photophysical characteristics, including strong absorption in the red light spectrum, which allows for deeper tissue penetration.[2][3] This technical guide provides an in-depth overview of the discovery and history of Chlorin e6, its physicochemical and photophysical properties, synthesis methodologies, and its mechanism of action in PDT. Detailed experimental protocols from key studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising photosensitizer.
Discovery and History
This compound, a chlorophyll derivative, emerged as a promising second-generation photosensitizer, overcoming some of the limitations of first-generation agents like Photofrin®.[2][4] First-generation photosensitizers were often associated with poor tumor selectivity and prolonged skin photosensitivity.[4] The development of Ce6 was driven by the need for photosensitizers with strong absorption in the red region of the visible spectrum, enabling deeper penetration of light into tissues.[2][5] Ce6 is naturally derived from chlorophyll and has been extensively studied for its high reactive oxygen species (ROS) generation ability.[4][6] It is an FDA-approved second-generation photosensitizer, recognized for its clinical potential in PDT.[3][4][7] Derivatives of Ce6, such as Radachlorin® and Photodithazine®, have been approved for clinical use in some countries.[8]
Chemical and Photophysical Properties
This compound is a porphyrin derivative with the chemical formula C34H36N4O6 and a molecular weight of 596.67 g/mol .[1][9] Its structure is characterized by a chlorin ring system, which is a reduced form of a porphyrin ring. This structural feature is responsible for its distinct photophysical properties.
Spectroscopic Properties
Ce6 exhibits strong absorption peaks in the Soret band (around 400 nm) and the Q-band (around 660-665 nm).[8][10][11] The absorption in the red region of the spectrum is particularly advantageous for PDT as it allows for deeper tissue penetration of the activating light.[2] Upon excitation, Ce6 fluoresces with a peak at approximately 668 nm.[10][11]
Photosensitizing Properties
The therapeutic efficacy of Ce6 in PDT is attributed to its ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation.[4][6] It possesses a high singlet oxygen quantum yield, which is a measure of the efficiency of ¹O₂ production.[4] The triplet state of Ce6 is efficiently quenched by ground-state oxygen, leading to the formation of singlet oxygen.[5]
| Property | Value | Reference |
| Chemical Formula | C34H36N4O6 | [1][9] |
| Molecular Weight | 596.67 g/mol | [1] |
| Absorption Peaks (in phosphate (B84403) buffer, pH 7.4) | 400 nm, 654 nm | [5] |
| Molar Absorption Coefficient at 400 nm | 180,000 M⁻¹ cm⁻¹ | [5] |
| Molar Absorption Coefficient at 654 nm | 40,000 M⁻¹ cm⁻¹ | [5] |
| Fluorescence Emission Peak | 668 nm | [10][11] |
| Singlet Oxygen Quantum Yield | ~0.65 - 0.77 | [1][4][5] |
| Triplet State Lifetime (under argon) | ~300 µs | [5] |
Synthesis of this compound
This compound can be efficiently synthesized from natural sources rich in chlorophyll, such as the microalga Spirulina platensis or silkworm excrement.[12][13][14] The general process involves the extraction of chlorophyll a, followed by a series of chemical modifications.
General Synthesis Protocol from Spirulina platensis
A common method involves the following steps:
-
Extraction of Chlorophyll a: Spirulina platensis powder is treated with a solvent mixture, typically acetone (B3395972) and methanol, to extract chlorophyll a.
-
Conversion to Methyl Pheophorbide a: The extracted chlorophyll a is converted to methyl pheophorbide a through an acidification step.
-
Conversion to this compound: Methyl pheophorbide a is then subjected to alkaline hydrolysis to yield this compound.[12]
Recent advancements have focused on developing more rapid, green, and scalable synthesis methods to improve the efficiency and environmental friendliness of Ce6 production.[15]
Mechanism of Action in Photodynamic Therapy
The anticancer effect of Ce6-mediated PDT is primarily driven by the generation of ROS, which induces cellular damage and triggers various cell death pathways.
Type II Photodynamic Mechanism
Upon absorption of light at an appropriate wavelength, the Ce6 molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state Ce6 can transfer its energy to molecular oxygen (³O₂) present in the surrounding tissue, converting it into the highly reactive singlet oxygen (¹O₂).[1] This process is known as a Type II photodynamic reaction.
Cellular Damage and Signaling Pathways
Singlet oxygen and other ROS produced during PDT are highly cytotoxic and can damage various cellular components, including lipids, proteins, and nucleic acids.[1] This oxidative stress leads to:
-
Mitochondrial Damage: Ce6 can accumulate in the mitochondria, and upon light activation, the generated ROS can disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.[1]
-
Apoptosis: Ce6-PDT is known to induce apoptosis through the activation of caspase cascades, including caspase-3.[10][11]
-
DNA Damage Response: Ce6-mediated PDT can cause DNA damage, activating DNA damage response (DDR) pathways, such as the ATM-related pathway.[16]
-
Endoplasmic Reticulum (ER) Stress: PDT can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[17]
-
Immune Response: Ce6-PDT can also stimulate an antitumor immune response by inducing the release of inflammatory cytokines such as IFN-γ, TNF-α, and IL-2.[12][14]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature.
In Vitro Phototoxicity Assay
This protocol is adapted from studies investigating the phototoxic effects of Ce6 on cancer cell lines.[12][18][19]
-
Cell Culture: Human colon cancer SW480 cells (or other relevant cell lines) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[18]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[12][18]
-
Photosensitizer Incubation: The culture medium is replaced with a fresh medium containing various concentrations of Ce6 (e.g., 0-100 µM). The cells are then incubated for a specific period (e.g., 3-4 hours) in the dark.[12][18]
-
Irradiation: After incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a light source at a wavelength corresponding to the Q-band of Ce6 (e.g., 660 nm or 650 nm) at a specific light dose (e.g., 1-6 J/cm²).[12][18] Control groups include cells treated with Ce6 but not irradiated (dark toxicity) and cells irradiated without Ce6.
-
Cell Viability Assessment: Following irradiation, the cells are incubated for another 24-72 hours. Cell viability is then assessed using a standard method such as the MTT assay.[12][18] The absorbance is measured using a microplate reader.
In Vivo Antitumor Efficacy Study
This protocol is based on preclinical studies evaluating the antitumor effects of Ce6-PDT in animal models.[12][15][20]
-
Animal Model: An appropriate animal model is used, such as C57BL/6 mice subcutaneously inoculated with B16F10 melanoma cells.[12][15] Tumors are allowed to grow to a palpable size.
-
Photosensitizer Administration: Ce6 is administered to the tumor-bearing mice, typically via intravenous or intraperitoneal injection, at a specific dose (e.g., 2-10 mg/kg).[12][20]
-
Drug-Light Interval (DLI): A specific time interval is allowed to pass between the administration of Ce6 and light irradiation to allow for preferential accumulation of the photosensitizer in the tumor tissue. This interval can range from 3 to 24 hours.[12][20]
-
Irradiation: The tumor area is irradiated with a laser at a wavelength of approximately 660-665 nm and a specific light dose (e.g., 100-150 J/cm²).[8][20]
-
Tumor Growth Monitoring: Tumor growth is monitored over time by measuring the tumor volume. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to that in control groups (e.g., untreated, Ce6 alone, light alone).[12][20]
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and other treatment-related changes.[20]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 2: In Vitro Efficacy of this compound-PDT
| Cell Line | Ce6 Concentration | Light Dose | Outcome | Reference |
| B16F10 melanoma | 25 µM | 1 J/cm² (660 nm) | Significant PDT response (IC50: 20.98 µM) | [12] |
| SW480 colon cancer | 0.125 - 8.0 µg/ml | 6 J/cm² (650 nm) | Dose-dependent inhibition of proliferation and induction of apoptosis | [18] |
| A549 lung adenocarcinoma | Not specified | Not specified | Enhanced cellular internalization and phototoxicity with mPEG-PLA-Ce6 nanoparticles | [21] |
| HepG2 liver cancer | 0 - 25 µM | 6 J/cm² | Evaluation of photodynamic efficacy | [19] |
Table 3: In Vivo Efficacy of this compound-PDT
| Animal Model | Tumor Type | Ce6 Dose | Light Dose | Outcome | Reference |
| Rats | Sarcoma M-1 | 1-10 mg/kg | Krypton laser | 10% to 60% cure rate | [20] |
| Rats | Sarcoma 45 | 1-10 mg/kg | Krypton laser | Necrosis depth of 5.0 to 15.0 mm | [20] |
| Mice | Breast, colon, head-and-neck cancer xenografts | 2-5 mg/kg (i.v.) | 660 nm laser | >70% tumor growth inhibition, complete regressions in up to 40-60% of mice | [1] |
| C57BL/6 Mice | B16F10 melanoma | 2.5 mg/kg (i.v.) | 660 nm | Inhibition of tumor growth | [12][14] |
| Nude Mice | NSCLC and SCLC xenografts | 2.0 mg/kg | 150 J/cm² (665 nm) | Effective tumor necrosis | [22] |
Challenges and Future Directions
Despite its promising characteristics, this compound has some limitations, primarily its hydrophobicity, which can lead to poor biodistribution and rapid clearance from the circulatory system.[4][6][7] To address this, significant research efforts have been directed towards developing advanced drug delivery systems.
Nanoparticle-based Formulations
Encapsulating or conjugating Ce6 with various nanoparticles has been shown to:
-
Enhance Solubility and Bioavailability: Nanosystems can improve the solubility of Ce6 in aqueous environments.[4][6][7]
-
Improve Tumor Targeting: Nanoparticles can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or be actively targeted to cancer cells.[4][6][7]
-
Enable Combination Therapies: Ce6-loaded nanoparticles can be co-loaded with other therapeutic agents for chemo-photodynamic therapy or combined with other modalities like photothermal therapy.[4][6][7]
Combination Therapies
The combination of Ce6-PDT with other treatment modalities is a promising strategy to enhance therapeutic outcomes. This includes:
Conclusion
This compound has established itself as a highly effective and clinically relevant second-generation photosensitizer. Its favorable photophysical properties, particularly its strong absorption in the red-light spectrum, and its potent ability to generate cytotoxic ROS, make it a valuable tool in the fight against cancer and other diseases. While challenges related to its hydrophobicity remain, ongoing research into advanced drug delivery systems and combination therapies continues to expand its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and utilize the power of this compound in photodynamic applications.
References
- 1. medkoo.com [medkoo.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psecommunity.org [psecommunity.org]
- 16. This compound mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Experimental grounds for using this compound in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of this compound-conjugated poly(ethylene glycol)-poly(d,l-lactide) nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound – polyvinylpyrrolidone mediated photosensitization is effective against human non-small cell lung carcinoma compared to small cell lung carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Chlorin e6: A Comprehensive Technical Guide on its Biocompatibility and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) for its potent anticancer properties.[1][2][3][4] As a key component of PDT, Ce6, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) that induce localized cell death in tumors.[1][5][6][7][8] This technical guide provides an in-depth analysis of the biocompatibility and safety profile of Chlorin e6, consolidating data from in vitro and in vivo studies. It covers cytotoxicity, phototoxicity, systemic toxicity, biodistribution, and clearance, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this promising photosensitizer.
In Vitro Biocompatibility and Cytotoxicity
The biocompatibility of Ce6 in the absence of light (dark toxicity) is a critical factor for its clinical application. Numerous studies have demonstrated that Ce6 exhibits minimal cytotoxicity in the dark, ensuring that it remains largely inert in healthy tissues not exposed to light.[9][10] However, upon photoactivation, Ce6 displays significant dose-dependent phototoxicity against various cancer cell lines.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, both in the absence (dark toxicity) and presence (phototoxicity) of light.
Table 1: Dark Toxicity of this compound (Ce6) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| B16F10 | Mouse Melanoma | 534.3 | [9] |
| B16F10 | Mouse Melanoma | 519.6 | [10] |
| Various Cancer Lines* | Human Cancers | 163 - 564 | [8] |
*Includes B16F10, MIA PaCa-2, PANC-1, HT-29, AsPC-1.
Table 2: Phototoxicity of this compound (Ce6) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Light Dose | Reference |
| B16F10 | Mouse Melanoma | 20.98 | 1 J/cm² (660 nm) | [9] |
| B16F10 | Mouse Melanoma | 18.9 | 5 J (660 nm) | [10] |
| AsPC-1 | Human Pancreatic Cancer | 8.4 | 0.5 J/cm² (660 nm) | [8] |
| PANC-1 | Human Pancreatic Cancer | 49.1 | 0.5 J/cm² (660 nm) | [8] |
| RAW264.7 | Mouse Macrophage | 45.4 | 0.5 J/cm² (660 nm) | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
Objective: To determine the IC50 value of Ce6 in a specific cell line, with and without light exposure.
Materials:
-
Target cancer cell line (e.g., B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Light source with a specific wavelength (e.g., 660 nm laser)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8][9]
-
Treatment:
-
Incubation: Incubate the cells with Ce6 for a predetermined period (e.g., 3-4 hours).[2][8][11]
-
Irradiation (for Phototoxicity):
-
Remove the Ce6-containing medium and replace it with fresh medium.
-
Expose the designated wells to a light source at a specific wavelength and dose (e.g., 660 nm, 1 J/cm²).[9]
-
-
Post-Treatment Incubation: Incubate all plates for an additional 24-72 hours.[8][9]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[12]
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 or 590 nm) using a microplate reader.[9][12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: Workflow for determining Ce6 cytotoxicity via MTT assay.
Mechanism of Action: ROS-Induced Cell Death
The therapeutic effect of Ce6-PDT is primarily mediated by the generation of reactive oxygen species (ROS), particularly singlet oxygen.[1][5][6][8] Upon light absorption, Ce6 transitions to an excited triplet state, which then transfers its energy to molecular oxygen, creating highly cytotoxic ROS.[5] This oxidative stress leads to damage of cellular components and the induction of cell death pathways.
Cellular Uptake and Subcellular Localization
The efficacy of Ce6-PDT is highly dependent on its uptake and subcellular distribution.[13] Ce6 can enter cells through passive diffusion or endocytosis.[14] Studies have shown that Ce6 can localize in various organelles, including the plasma membrane, lysosomes, mitochondria, and the endoplasmic reticulum.[7][13][15] The specific localization can influence the subsequent cell death pathway. For instance, mitochondrial localization can directly trigger apoptosis.[7]
Signaling Pathways in Ce6-PDT Induced Cell Death
Ce6-PDT can induce both apoptosis (programmed cell death) and necrosis, depending on the cell type and the treatment dose.[5][16] The generated ROS can trigger a cascade of signaling events leading to cell death.
-
Apoptosis: Ce6-PDT can induce apoptosis through the activation of caspases, a decrease in mitochondrial membrane potential, and DNA fragmentation.[5]
-
Inflammatory Signaling: Studies have shown that Ce6-PDT can modulate inflammatory pathways, such as NF-κB and MAPKs, which play a role in the cellular response to oxidative stress.[17]
-
STING Pathway: Ce6-PDT can cause DNA damage, leading to the activation of the STING (stimulator of interferon genes) pathway, which can trigger an anti-tumor immune response.[18][19]
Caption: Signaling pathways activated by this compound-PDT.
In Vivo Biocompatibility and Safety
In vivo studies are crucial for evaluating the systemic toxicity, biodistribution, and clearance of Ce6. These studies provide essential data for determining safe and effective dosages for clinical applications.
Systemic Toxicity
The acute toxicity of Ce6 has been evaluated in animal models. The LD50 (lethal dose, 50%) is a standard measure of acute toxicity.
Table 3: Acute Toxicity (LD50) of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| C3H Mice | Intraperitoneal | 189 ± 9 | [20] |
| Wistar Rats | Intraperitoneal | 113 ± 18 | [20] |
| White Rats | Not specified | 100 | [21] |
These values indicate a moderate level of acute toxicity, and importantly, studies show that Ce6 is generally well-tolerated at therapeutic doses used in PDT.[9][10]
Biodistribution and Pharmacokinetics
Understanding the distribution and clearance of Ce6 in the body is vital for optimizing treatment protocols and minimizing side effects. Following administration, Ce6 distributes to various organs, with a tendency to accumulate in tumors, liver, spleen, and kidneys.[9][22]
In humans, N-aspartyl this compound (a derivative) was found to persist in plasma for up to six weeks, with elimination kinetics following a two-compartment model. The half-lives were approximately 9 hours (57%) and 134 hours (43%).[23] Despite its long persistence in plasma, it was not associated with extended skin photosensitization.[23]
Table 4: Biodistribution of this compound in Tumor-Bearing Mice
| Organ | Relative Fluorescence Intensity (Arbitrary Units) at 24h post-injection |
| Tumor | High |
| Liver | High |
| Spleen | Moderate |
| Kidneys | Moderate |
| Lungs | Low |
| Heart | Low |
Note: This is a generalized representation based on qualitative data from multiple sources.[9][22] Formulations of Ce6 can significantly alter its biodistribution profile.[22]
Experimental Protocol: In Vivo Biodistribution Study
Objective: To determine the tissue distribution of Ce6 in a tumor-bearing animal model over time.
Materials:
-
Tumor-bearing mice (e.g., Balb/c with CT-26 tumors)
-
This compound solution for injection
-
Fluorescence imaging system (e.g., IVIS)
-
Instrumentation for tissue homogenization and fluorescence measurement
Procedure:
-
Animal Model: Induce tumors in mice by subcutaneously inoculating cancer cells (e.g., 2.5 x 10⁶ 4T1 cells).[12]
-
Ce6 Administration: Once tumors reach a suitable size, intravenously inject a known dose of Ce6 (e.g., 2.5 - 10 mg/kg) into the mice.[9][20][24]
-
Imaging and Sample Collection: At various time points post-injection (e.g., 3, 6, 12, 24, 48, 72 hours), euthanize cohorts of mice.[20]
-
Ex Vivo Imaging: Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).[9] Image the organs using a fluorescence imaging system to visualize Ce6 accumulation.
-
Quantitative Analysis:
-
Data Analysis: Plot the concentration of Ce6 in each tissue over time to determine the pharmacokinetic profile and identify the time of maximum tumor accumulation.
Regulatory Considerations and Safety Guidelines
The development of photosensitizers like Ce6 is subject to regulatory guidelines for photosafety evaluation. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidance on the necessary nonclinical and clinical testing.[25][26][27][28]
Key aspects of photosafety assessment include:
-
UV-Visible Absorption Spectrum: A compound must absorb light in the 290-700 nm range to be a direct photosensitizer.[25][28] Ce6 has a strong absorption peak around 660 nm.[4]
-
Reactive Species Generation: The ability of the compound to generate ROS upon illumination must be demonstrated.
-
Tissue Distribution: The compound must be distributed to light-exposed tissues.
Conclusion
This compound demonstrates a favorable biocompatibility and safety profile for its application in photodynamic therapy. It exhibits low dark toxicity and high phototoxicity, a desirable characteristic for a photosensitizer. The mechanisms of its action, centered around ROS generation and the induction of multiple cell death pathways, are well-documented. In vivo studies have established its systemic toxicity profile and provided insights into its biodistribution and pharmacokinetics. While Ce6 is a promising agent, ongoing research into novel formulations, such as nanoemulsions and nanoparticles, aims to further improve its solubility, tumor targeting, and overall therapeutic index, reducing potential off-target effects.[1][2][3][29] A thorough understanding of its safety and biocompatibility, as outlined in this guide, is paramount for its successful translation into clinical practice.
References
- 1. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ex Vivo Biosafety and Efficacy Assessment of Advanced this compound Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An effective method to generate controllable levels of ROS for the enhancement of HUVEC proliferation using a this compound-immobilized PET film as a photo-functional biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. psecommunity.org [psecommunity.org]
- 11. Solubilized this compound-layered double hydroxide complex for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 19. This compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental grounds for using this compound in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study of acute toxicity of monocationic this compound derivative, a perspective photosensitizer for antimicrobial and antitumor photodynamic therapy | Zhidomorov | Biomedical Photonics [pdt-journal.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics of N-aspartyl this compound in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of this compound-Cobalt Bis(Dicarbollide) Conjugate in Balb/c Mice with Engrafted Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. raps.org [raps.org]
- 26. Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines [cptclabs.com]
- 27. ICH S10 Photosafety evaluation of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. Frontiers | Biocompatible Mesoporous Silica–Polydopamine Nanocomplexes as MR/Fluorescence Imaging Agent for Light-Activated Photothermal–Photodynamic Cancer Therapy In Vivo [frontiersin.org]
Chlorin e6 in Cancer Therapy: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in oncology for its potent photodynamic and sonodynamic therapeutic effects.[1][2][3] This technical guide provides a comprehensive review of the core principles, experimental methodologies, and quantitative data associated with the use of Ce6 in cancer therapy. We delve into its mechanism of action, detailing the generation of reactive oxygen species (ROS) and subsequent induction of apoptotic and necrotic cell death pathways.[2][4] Furthermore, this paper summarizes key quantitative data from preclinical studies in structured tables for comparative analysis. Detailed experimental protocols for in vitro and in vivo evaluation of Ce6 are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application of this promising therapeutic agent.
Introduction to Chlorin e6 (Ce6)
This compound is a photosensitizer characterized by its strong absorption in the red region of the electromagnetic spectrum (around 660 nm), which allows for deeper tissue penetration of light.[5] This property makes it particularly suitable for photodynamic therapy (PDT) of solid tumors.[6] Ce6 is known for its high quantum yield of singlet oxygen, a highly cytotoxic reactive oxygen species (ROS), which is the primary mediator of its anticancer effects.[6] A significant challenge with Ce6 is its inherent hydrophobicity, leading to poor bioavailability and rapid clearance from circulation.[2][7] To address this, various drug delivery systems, particularly nanoparticle formulations, have been developed to enhance its solubility, stability, and tumor-targeting capabilities.[1][2][3]
Mechanism of Action
The therapeutic efficacy of this compound-mediated photodynamic therapy (Ce6-PDT) is primarily driven by the generation of cytotoxic reactive oxygen species (ROS) upon light activation.[2]
Photophysical and Photochemical Processes
Upon irradiation with light of a specific wavelength (typically around 660 nm), the Ce6 molecule transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. In this triplet state, Ce6 can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). This singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to cell death.[5]
Cellular Response to Ce6-PDT
The ROS generated by Ce6-PDT induces oxidative stress within cancer cells, triggering a cascade of cellular events that culminate in cell death through apoptosis or necrosis.[8] Recent studies have elucidated the involvement of specific signaling pathways in this process. For instance, Ce6-PDT has been shown to cause DNA damage, which in turn activates the STING (stimulator of interferon genes) pathway, leading to an inflammatory response and M1 macrophage polarization, further contributing to the anti-tumor effect.[4][9] The induction of apoptosis involves the activation of caspases and is a key mechanism of Ce6-PDT-induced cell death.[10][11]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies on this compound, providing insights into its efficacy across different cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| B16F10 | Melanoma | Dark | 534.3 | [2][12] |
| B16F10 | Melanoma | PDT | 20.98 | [2][12] |
| B16F10 | Melanoma | Dark | 519.6 | [13] |
| B16F10 | Melanoma | PDT | 18.9 | [13] |
| HEp2 | Laryngeal Carcinoma | Dark | > 400 | [14] |
| HEp2 | Laryngeal Carcinoma | PDT (1 J/cm²) | 0.61 - 1.34 (for derivatives) | [14] |
| HCT116 | Colorectal Cancer | PDT (Doxorubicin co-delivery) | < 0.2 µg/mL (Ce6) | [12] |
| HepG2 | Liver Cancer | PDT (70 J/cm²) | ~25 µg/mL | [15] |
| PANC-1 | Pancreatic Cancer | PDT (0.5 J/cm²) | 33.83 | [16] |
| HT-29 | Colorectal Cancer | PDT (0.5 J/cm²) | 23.51 | [16] |
| AsPC-1 | Pancreatic Cancer | PDT (0.5 J/cm²) | 21.03 | [16] |
Table 2: In Vivo Tumor Growth Inhibition
| Tumor Model | Animal Model | Ce6 Formulation | Treatment | Tumor Growth Inhibition | Reference |
| B16F10 Melanoma | C57BL/6 Mice | Free Ce6 | 2.5 mg/kg, 660 nm laser | Significant suppression | [2] |
| CT26 Colon Carcinoma | BALB/c Mice | Ce6-PVA complex | PDT | Significant tumor regression | [17] |
| SCC-7 Squamous Cell Carcinoma | Mice | Gelatin-Ce6 conjugate | 2.5 mg/kg, 658 nm laser | 94% reduction in tumor volume | [18] |
| 4T1 Breast Cancer | BALB/c Mice | Mannose-conjugated Ce6 | PDT | Significant reduction in tumor volume and weight | [19] |
| 4T1 Breast Cancer | Mice | UCNP-Ce6 | NIR laser (980 nm) | Excellent tumor regression | [20] |
| OE19 Esophageal Adenocarcinoma | Mice | TCT-Ce6 | PDT | Significant tumor growth reduction | [21] |
Table 3: Pharmacokinetic & Biodistribution Data
| Ce6 Formulation | Animal Model | Key Findings | Reference |
| N-aspartyl this compound | Cancer Patients | 2-compartment model; t½ ≈ 9h (57%) and 134h (43%) | [8][22] |
| Gelatin-Ce6 conjugate | SCC-7 tumor-bearing mice | Prolonged blood circulation and increased tumor accumulation | |
| Phospholipid-NGR peptide-Ce6 | HT-1080 tumor-bearing mice | 2-fold increased tumor accumulation vs. free Ce6 | [5] |
| Free Ce6 vs. MKCe6 nanoparticles | HCT116 tumor-bearing mice | Nanoparticles showed higher tumor accumulation | [1] |
| Free Ce6 vs. GEV@Ce6 | 4T1 tumor-bearing mice | GEV@Ce6 showed more effective tumor retention |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of photosensitizers. Below are standardized methodologies for key in vitro and in vivo assays for this compound.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[25]
-
Treatment: Treat the cells with varying concentrations of Ce6 or its formulation and incubate for a predetermined period (e.g., 4-24 hours).[13] For PDT experiments, after the incubation period, irradiate the cells with a 660 nm laser at a specific light dose.[13] Include appropriate controls (untreated cells, cells with Ce6 but no light, cells with light but no Ce6).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[25]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30][31]
Protocol:
-
Cell Treatment: Treat cells with Ce6-PDT as described in the cytotoxicity protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[30]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
In Vivo Tumor Model Studies
Animal models are essential for evaluating the therapeutic efficacy and biodistribution of Ce6 formulations.
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) into the flank of immunocompromised or syngeneic mice.[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Intravenously inject the Ce6 formulation at a specified dose (e.g., 2.5 mg/kg).[2][3]
-
PDT Treatment: At a predetermined time point post-injection (e.g., 3 hours), irradiate the tumor area with a 660 nm laser at a specific power density and total light dose.[2]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: (length × width²)/2.[2]
-
Efficacy Assessment: At the end of the study, sacrifice the animals and excise the tumors for weighing and histological analysis (e.g., H&E staining).[18]
Synthesis of Ce6-Loaded Nanoparticles
Various methods are employed to encapsulate Ce6 into nanoparticles. Here is a general protocol for creating Ce6-loaded polymeric nanoparticles.
Protocol:
-
Polymer-Ce6 Conjugation: Conjugate Ce6 to an amphiphilic polymer (e.g., polysialic acid) through an amide coupling reaction between the carboxylic acid groups of Ce6 and the amine groups of the polymer.[32]
-
Self-Assembly: Allow the amphiphilic conjugate to self-assemble into nanoparticles in an aqueous solution.
-
Drug Loading (for co-delivery): For co-delivery of a chemotherapeutic agent like doxorubicin, the drug can be loaded into the hydrophobic core of the nanoparticles during the self-assembly process.[12]
-
Purification: Purify the nanoparticles by dialysis to remove unconjugated Ce6 and other reagents.[33]
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and stability.[34]
Conclusion
This compound continues to be a highly promising photosensitizer for cancer therapy. Its strong phototoxicity, coupled with a favorable tissue-penetrating wavelength, makes it a valuable tool in the oncologist's arsenal. The development of advanced drug delivery systems has significantly mitigated its limitations related to hydrophobicity, enhancing its therapeutic index. The quantitative data and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further innovation and clinical translation of Ce6-based cancer therapies. Future research will likely focus on the development of theranostic nanoparticles for simultaneous imaging and therapy, as well as combination therapies that exploit the immunomodulatory effects of Ce6-PDT to achieve synergistic anti-tumor responses.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of N-aspartyl this compound in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Effect of Chemo-PDT with Tumor Targeting Nanoparticles Containing iRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psecommunity.org [psecommunity.org]
- 14. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic therapy of mouse tumor model using this compound- polyvinyl alcohol complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Photodynamic therapy exploiting the anti-tumor activity of mannose-conjugated this compound reduced M2-like tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Photodynamic activity of this compound and this compound ethylenediamide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 32. Gelatin–this compound conjugate for in vivo photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. One‐pot synthesis this compound nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Chlorin e6: A Technical Guide to Fluorescence Quantum Yield and Singlet Oxygen Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photophysical properties of Chlorin (B1196114) e6 (Ce6), a potent second-generation photosensitizer. The core focus is on its fluorescence quantum yield and, critically for its therapeutic applications, its efficiency in generating singlet oxygen. This document synthesizes key quantitative data, details experimental protocols for their measurement, and illustrates the downstream cellular signaling pathways initiated by Ce6-mediated photodynamic therapy (PDT).
Quantitative Photophysical Parameters of Chlorin e6
The efficacy of a photosensitizer is fundamentally determined by its photophysical characteristics. The fluorescence quantum yield (Φf) dictates its potential for bioimaging and diagnostics, while the singlet oxygen quantum yield (ΦΔ) is a direct measure of its photodynamic therapeutic potential. These values are highly sensitive to the local microenvironment, including solvent polarity, pH, and aggregation state.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield of Ce6, representing the ratio of photons emitted as fluorescence to the photons absorbed, has been reported under various conditions. The data indicates a significant dependence on the solvent environment. Protic solvents, with the exception of water, tend to yield higher quantum yields compared to aprotic and non-polar solvents[1][2][3]. Aggregation in aqueous solutions is a known factor that can quench fluorescence and reduce the quantum yield[4][5].
| Solvent/Medium | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Ethanol | 0.16 | [6] |
| Ethanol | 0.13 | [6] |
| Phosphate Buffered Saline (PBS, pH 8.5) | 0.18 | [7][8] |
| PBS with Polyvinylpyrrolidone (PVP) | 0.16 | |
| PBS with Polyethylene Glycol (PEG) | 0.16 | |
| PBS with Bovine Serum Albumin (BSA) | 0.15 | |
| Dichloromethane | 0.14 (for a Ce6 derivative) | [9] |
| Acetonitrile | 0.14 (for a Ce6 derivative) | [9] |
Singlet Oxygen Quantum Yield (ΦΔ)
The generation of singlet oxygen (¹O₂) is the cornerstone of Ce6's photodynamic activity. Upon light absorption, Ce6 transitions to an excited triplet state, which can then transfer its energy to ground-state molecular oxygen (³O₂), producing highly cytotoxic ¹O₂. The efficiency of this process is quantified by the singlet oxygen quantum yield.
| Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Phosphate Buffer (pH 7.4) | 0.77 (for mono-L-aspartyl this compound) | [10] |
| Dichloromethane | 0.5 - 0.6 (for Ce6 derivatives) | [9] |
| Aqueous Solution (pH 6.3) | 0.5 | [11] |
| Aqueous Solution (pH 7.4) | 0.6 | [11] |
| DMSO | 0.75 | [5] |
| DMSO (Ce6-biotin conjugate) | 0.81 | [5] |
| PBS with PVP | 0.53 | |
| PBS with PEG | 0.50 | |
| PBS with BSA | 0.56 | |
| PBS with Triton X-100 | 0.62 |
Experimental Protocols
Accurate determination of quantum yields is paramount for the evaluation and comparison of photosensitizers. The following sections outline the methodologies commonly employed for measuring the fluorescence and singlet oxygen quantum yields of this compound.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Principle: If a standard and a sample solution have identical absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their fluorescence quantum yields.
Materials:
-
Test sample: this compound solution of unknown quantum yield.
-
Standard sample: A compound with a well-characterized fluorescence quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1M H₂SO₄, Φf = 0.54).
-
High-purity solvents.
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
1 cm path length quartz cuvettes.
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test sample in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects[12].
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths)[6].
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
The slope (Gradient) of these plots is determined.
-
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation[12][13][14]:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the fluorescence quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Determination of Singlet Oxygen Quantum Yield (Indirect Method using a Chemical Trap)
This method relies on a chemical acceptor that specifically reacts with singlet oxygen, leading to a measurable change, typically a decrease in its absorption. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap for this purpose.
Principle: The photosensitizer (Ce6) is excited in the presence of a chemical trap (DPBF) and oxygen. The generated singlet oxygen reacts with DPBF, causing its bleaching, which is monitored by the decrease in its absorbance over time. The rate of this decrease is proportional to the singlet oxygen quantum yield.
Materials:
-
Test sample: this compound solution.
-
Standard photosensitizer: A compound with a known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue).
-
Singlet oxygen trap: 1,3-Diphenylisobenzofuran (DPBF).
-
High-purity, air-saturated solvent (e.g., DMSO, ethanol).
-
UV-Vis spectrophotometer.
-
Light source with a specific wavelength for excitation (e.g., a laser or a filtered lamp).
-
Magnetic stirrer and stir bar.
-
Quartz cuvette.
Procedure:
-
Solution Preparation: Prepare solutions of the test sample and the standard photosensitizer with the same absorbance at the irradiation wavelength. To each solution, add a stock solution of DPBF to a final concentration that gives a significant and easily measurable absorbance (e.g., around 1.0 at its maximum absorption wavelength, ~418 nm)[15].
-
Irradiation and Measurement:
-
Place the cuvette containing the sample solution in the spectrophotometer.
-
Continuously stir the solution.
-
Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
At regular time intervals, record the full absorption spectrum or the absorbance of DPBF at its maximum absorption wavelength.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum versus the irradiation time.
-
Determine the initial rate of DPBF decomposition (k) from the slope of this plot.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
Where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the rates of DPBF decomposition for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively. If the initial absorbances are matched, this ratio is 1.
-
-
Signaling Pathways and Experimental Workflows
Mechanism of Ce6-Mediated Photodynamic Therapy
The therapeutic effect of this compound is initiated by its activation with light of a specific wavelength, leading to the production of reactive oxygen species (ROS), predominantly singlet oxygen[16][17]. These highly reactive molecules induce cellular damage, leading to cell death through apoptosis or necrosis[16].
Caption: The photophysical process of singlet oxygen generation by this compound.
Cellular Signaling Pathways Modulated by Ce6-PDT
Ce6-mediated PDT has been shown to modulate key inflammatory signaling pathways, such as NF-κB and MAPKs[18]. The generation of ROS can trigger a cascade of events that ultimately influence cell survival and inflammatory responses.
Caption: Ce6-PDT suppresses inflammatory responses via NF-κB and MAPKs pathways.
Experimental Workflow for Evaluating Ce6-PDT in Vitro
A typical workflow to assess the efficacy of Ce6-PDT on a cancer cell line involves several key steps, from photosensitizer loading to the evaluation of cellular outcomes.
Caption: A generalized workflow for in vitro evaluation of this compound-PDT.
References
- 1. Optimization in solvent selection for this compound in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. agilent.com [agilent.com]
- 14. rsc.org [rsc.org]
- 15. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Chlorin e6 in Sonodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a sonosensitizing agent, low-intensity ultrasound, and molecular oxygen. Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention as a potent sonosensitizer. Its favorable characteristics, including efficient tumor accumulation, rapid clearance from normal tissues, and the ability to be activated by deeply penetrating ultrasound waves, position it as a promising candidate for clinical translation. This technical guide provides an in-depth overview of the role of this compound in sonodynamic therapy, focusing on its mechanism of action, detailing experimental protocols for its evaluation, and presenting quantitative data from key studies. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Ce6-mediated SDT.
Introduction to this compound and Sonodynamic Therapy
Sonodynamic therapy (SDT) presents a compelling alternative to conventional cancer therapies, offering the advantage of deep tissue penetration and localized tumor destruction, thereby minimizing systemic toxicity.[1] The therapy relies on the activation of a sonosensitizer by ultrasound, which in its excited state, transfers energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS).[1]
This compound (Ce6) is a porphyrin derivative that has been extensively investigated as both a photosensitizer in photodynamic therapy (PDT) and a sonosensitizer in SDT.[2][3] Its amphiphilic nature allows for efficient penetration of cell membranes and accumulation within cells.[4] Ce6 can be activated by both light (with a characteristic absorption peak around 660-670 nm) and ultrasound, making it a versatile agent for combination therapies such as sono-photodynamic therapy (SPDT).[4][5] The primary mechanism of Ce6-mediated SDT involves the generation of ROS, which induces cellular damage and triggers programmed cell death pathways, primarily apoptosis and necrosis.[4][6]
Mechanism of Action of this compound in Sonodynamic Therapy
The cytotoxic effects of Ce6-mediated SDT are primarily driven by the generation of ROS. The proposed mechanism can be broken down into the following key steps:
-
Cellular Uptake and Localization: Ce6 is taken up by cancer cells and has been shown to localize in various organelles, with a notable accumulation in the mitochondria.[5][7]
-
Ultrasound Activation: Low-intensity ultrasound is applied to the tumor region. The acoustic energy excites the Ce6 molecules, transitioning them from a ground state to an excited singlet state.
-
Reactive Oxygen Species (ROS) Generation: The excited Ce6 can undergo intersystem crossing to a longer-lived triplet state. From this triplet state, it can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in Type I reactions, producing other ROS such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[6]
-
Induction of Oxidative Stress and Cellular Damage: The surge in intracellular ROS levels leads to significant oxidative stress, causing damage to cellular components including lipids, proteins, and nucleic acids.[5] A key target is the mitochondrial membrane, where lipid peroxidation can lead to a loss of the mitochondrial membrane potential (MMP).[5][6]
-
Apoptosis and Necrosis Induction: The cellular damage, particularly mitochondrial dysfunction, triggers downstream signaling cascades that culminate in cell death. This occurs through both apoptotic and necrotic pathways.[4][6]
Signaling Pathways in Ce6-Mediated Sonodynamic Therapy
Several signaling pathways have been implicated in the cellular response to Ce6-mediated SDT. The mitochondrial or intrinsic pathway of apoptosis is a central mechanism.
As depicted in Figure 1, the generation of ROS is the central event that initiates cellular damage. This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the translocation of the pro-apoptotic protein Bax from the cytoplasm to the mitochondria.[6] These events trigger the release of cytochrome c into the cytoplasm, which in turn activates caspase-9, an initiator caspase.[6] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[5][6] Caspase-3 is responsible for cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[6] In addition to the mitochondrial pathway, stress-activated protein kinases such as JNK and p38 MAPK are also activated in response to the oxidative stress induced by Ce6-SDT, further contributing to the apoptotic process.[6]
Quantitative Data from In Vitro and In Vivo Studies
The efficacy of Ce6-mediated SDT has been evaluated in numerous preclinical studies. The following tables summarize key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of Ce6-Mediated SDT
| Cell Line | Ce6 Conc. (µg/mL) | Ultrasound Parameters | Treatment | Cell Viability (%) | Apoptosis/Necrosis (%) | ROS Generation (Fold Increase) | Citation(s) |
| K562 (Human Leukemia) | Not Specified | Not Specified | SDT | Suppressed | Apoptosis Induced | Rapid Generation | [6] |
| 4T1 (Murine Breast Cancer) | 1 | 1.0 MHz, 0.36 W/cm², 1 min | SDT | 85.06 | 8.95 (DNA fragmentation) | Not significant | [5] |
| 4T1 (Murine Breast Cancer) | 1 | 1.0 MHz, 0.36 W/cm², 1 min + 1.2 J/cm² laser | SPDT | 47.8 | 38.1 (DNA fragmentation) | Significant Increase | [5] |
| SPCA-1 (Human Lung Adenocarcinoma) | 0.2 mg/mL | 1.0 MHz, 1.0 W/cm², 60 s | SDT | Significantly Decreased | Increased Necrosis | - | [8][9] |
| H22 (Murine Hepatoma) | - | - | PION@E6 + US | Significantly better inhibition than free E6 | - | Higher than free E6 | [10][11] |
| MDA-MB-231 (Human Breast Cancer) | Not Specified | Not Specified | SPDT | Enhanced cytotoxicity | Significantly increased | Greatly increased | [7] |
Table 2: In Vivo Efficacy of Ce6-Mediated SDT
| Animal Model | Tumor Type | Ce6 Dose (mg/kg) | Ultrasound Parameters | Outcome | Citation(s) |
| Mice | H22 (Hepatoma-22) | ≥10 | 4 W/cm² | Significant reduction in tumor volume | [12] |
| Mice | SPCA-1 (Lung Adenocarcinoma Xenograft) | 10-40 | 1.0 MHz, 1.6 W/cm², 180 s | Significant tumor growth inhibition in a dose-dependent manner | [4][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of Ce6-mediated sonodynamic therapy.
General Experimental Workflow
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate overnight to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentration of Ce6. Incubate for the determined uptake time (e.g., 4 hours). Following incubation, expose the cells to ultrasound at the specified parameters.
-
Post-Treatment Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Detection (Annexin V-PE/7-AAD Staining)
-
Cell Preparation: Following SDT treatment and post-incubation, harvest the cells by trypsinization and collect any floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-PE and 5 µL of 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Preparation: After SDT treatment, harvest and wash the cells as described for the apoptosis assay.
-
Probe Loading: Resuspend the cells in serum-free medium containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Resuspend the cells in PBS and immediately analyze the fluorescence intensity of dichlorofluorescein (DCF) by flow cytometry (excitation at 488 nm, emission at 525 nm).
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-JNK, p-p38, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Challenges and Future Directions
Despite the promising results, the clinical translation of Ce6-mediated SDT faces several challenges. The poor water solubility of Ce6 can lead to aggregation in physiological environments, reducing its bioavailability and efficacy. To address this, various nanodelivery systems, such as liposomes, micelles, and nanoparticles, are being developed to improve the solubility, stability, and tumor-targeting efficiency of Ce6.[1]
Furthermore, the hypoxic microenvironment of many solid tumors can limit the efficacy of SDT, which is an oxygen-dependent process.[14] Strategies to overcome hypoxia, such as co-delivering oxygen-generating agents, are being explored.[14] The combination of Ce6-mediated SDT with other therapeutic modalities, including chemotherapy, immunotherapy, and photodynamic therapy, holds great potential for synergistic anti-tumor effects and is an active area of research.[1][5]
Conclusion
This compound has emerged as a highly effective sonosensitizer for sonodynamic therapy. Its ability to generate cytotoxic reactive oxygen species upon ultrasound activation triggers a cascade of cellular events, primarily through the mitochondrial pathway of apoptosis, leading to efficient cancer cell killing. The quantitative data from numerous in vitro and in vivo studies underscore its therapeutic potential. While challenges related to delivery and the tumor microenvironment remain, ongoing research into advanced drug delivery systems and combination therapies is paving the way for the clinical application of Ce6-mediated SDT as a novel, non-invasive, and targeted cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the potential of this compound in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V-PE Kit Protocol [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. 4.9. Mitochondrial Membrane Potential (Δψm) Measurement Using JC-1 Staining by Flow Cytometry [bio-protocol.org]
- 11. Nanosonosensitizers With Ultrasound-Induced Reactive Oxygen Species Generation for Cancer Sonodynamic Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. andrewslab.ca [andrewslab.ca]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Chlorin e6-Mediated Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit targeted cell death. Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention due to its favorable photophysical properties and potent anticancer effects.[1][2][3][4] This technical guide provides an in-depth exploration of the fundamental principles underpinning Ce6-mediated PDT. It covers the photochemical and photophysical mechanisms, cellular uptake and subcellular localization, and the intricate signaling pathways that govern the cellular response to treatment. Detailed experimental protocols and collated quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction to Chlorin e6-Mediated PDT
This compound (Ce6) is a highly efficient photosensitizer characterized by a strong absorption peak in the red region of the electromagnetic spectrum (around 660 nm), a wavelength that allows for deeper tissue penetration.[4] The therapeutic efficacy of Ce6-PDT hinges on its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.[1][2] A major advantage of PDT is its dual selectivity: the preferential accumulation of the photosensitizer in target tissues and the precise delivery of light to the treatment site. While Ce6 is approved by the FDA and demonstrates high ROS generation, its inherent hydrophobicity can limit its bioavailability and lead to rapid clearance.[1][2] To overcome this, various drug delivery systems, such as nanoemulsions and nanoparticles, have been developed to enhance its solubility, stability, and tumor-targeting capabilities.[1][2][5][6]
The Photochemical and Photophysical Basis of Ce6-PDT
The mechanism of Ce6-PDT is initiated by the absorption of a photon by the Ce6 molecule, leading to its excitation from the ground state to a short-lived singlet excited state. From this state, the molecule can either decay back to the ground state via fluorescence or undergo a process called intersystem crossing to a more stable, long-lived triplet excited state. This process is visually represented by the Jablonski diagram.
Caption: Jablonski diagram illustrating Ce6 excitation and subsequent photochemical reactions.
The excited triplet state of Ce6 is the key intermediate for subsequent photochemical reactions. It can initiate two types of reactions:
-
Type I Reaction: The excited Ce6 molecule can react directly with a biological substrate through electron or hydrogen atom transfer, forming free radicals.[7][8] These radicals can then react with molecular oxygen to produce various ROS, such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (•OH).[7][8][9]
-
Type II Reaction: The triplet-state Ce6 can transfer its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state.[7][8] This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂).[1][7]
Both Type I and Type II reactions can occur simultaneously, with the ratio depending on the specific photosensitizer, the concentrations of oxygen and the substrate.[7] For this compound, the Type II pathway, leading to the production of singlet oxygen, is generally considered the dominant mechanism of cytotoxicity.[1]
Cellular Uptake and Subcellular Localization
The efficacy of Ce6-PDT is critically dependent on the cellular uptake of the photosensitizer and its subsequent localization within specific organelles.[10][11]
Mechanisms of Cellular Entry
The method of Ce6 delivery significantly influences its cellular uptake. Free Ce6, due to its hydrophobic nature, can interact with cellular membranes.[10] However, its aggregation in aqueous environments can limit its efficiency. Drug delivery systems, such as nanoparticles and liposomes, are often employed to improve its solubility and facilitate cellular entry, often through endocytosis.[1][5] The charge of the delivery vehicle also plays a role, with cationic conjugates showing high affinity for the plasma membrane, while neutral and anionic forms are more readily internalized.[12]
Subcellular Targets
Once inside the cell, Ce6 can accumulate in various organelles, and its localization dictates the primary sites of photodamage and the subsequent cell death pathways.[11]
-
Mitochondria: As the powerhouse of the cell and a major site of cellular respiration, mitochondria are a key target for PDT.[11] Localization of Ce6 in mitochondria can lead to direct damage to mitochondrial proteins and DNA, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[11][13]
-
Lysosomes: Accumulation of Ce6 in lysosomes is also common, particularly when delivered via certain nanocarriers.[10][14][15] Upon irradiation, lysosomal damage can lead to the release of hydrolytic enzymes into the cytoplasm, triggering cellular stress and apoptosis.
-
Endoplasmic Reticulum (ER): The ER is involved in protein folding and calcium homeostasis. PDT-induced damage to the ER can cause ER stress, leading to the unfolded protein response (UPR) and, in cases of severe stress, apoptosis.[16]
-
Plasma Membrane: Localization at the plasma membrane can lead to immediate loss of membrane integrity, causing rapid necrosis.[10][12]
Caption: Cellular uptake pathways and subcellular localization sites of this compound.
Signaling Pathways in Ce6-PDT-Induced Cell Death
Ce6-PDT can induce various forms of cell death, primarily apoptosis and necrosis, through the activation of complex signaling cascades. The specific pathway activated often depends on the dose of the photosensitizer and light, as well as the subcellular localization of Ce6.[17]
Apoptosis
Apoptosis, or programmed cell death, is a common outcome of low-dose Ce6-PDT.[17]
-
Intrinsic (Mitochondrial) Pathway: This is a major pathway in Ce6-PDT. ROS-induced damage to mitochondria leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[11]
-
Extrinsic (Death Receptor) Pathway: While less commonly the primary initiator, PDT can sensitize cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas or TRAIL receptors (DR4/DR5).[17]
Necrosis
High-dose PDT often leads to necrosis, a form of cell death characterized by cell swelling and lysis.[11][17] This is typically caused by extensive damage to the plasma membrane and a rapid depletion of intracellular ATP, preventing the energy-dependent process of apoptosis.
Other Key Signaling Pathways
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are stress-responsive kinases that can be activated by PDT-induced ROS.[18] Their activation can have pro-apoptotic or anti-apoptotic effects depending on the cellular context and the specific stimulus.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates inflammation and cell survival. Its activation by PDT can, in some cases, promote cell survival and resistance to therapy.[18][19]
-
DNA Damage Response (DDR): ROS generated during PDT can cause DNA damage. This activates the DNA damage response pathway, involving kinases like ATM, which can lead to cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.[16][20]
-
Immunogenic Cell Death (ICD): Ce6-PDT can induce a form of apoptosis known as immunogenic cell death.[16] This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, and high-mobility group box 1 (HMGB1). These molecules act as signals to the immune system, promoting an anti-tumor immune response.[16][21] This is often mediated by ER stress.[16]
Caption: Key signaling pathways activated by Ce6-PDT leading to cell death.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on Ce6-PDT. These parameters are highly variable and depend on the specific experimental setup.
Table 1: In Vitro Ce6-PDT Parameters and Efficacy
| Cell Line | Ce6 Concentration | Light Dose (J/cm²) | Incubation Time (h) | Outcome | Reference |
| SW480 (Human Colon Cancer) | 0.5 - 2.0 µg/mL | 6 | Not Specified | Dose-dependent inhibition of proliferation and induction of apoptosis. | [22] |
| HeLa (Human Cervical Cancer) | 0.25 - 4.0 µM | 20 | 24 | Concentration-dependent cytotoxicity; IC50 of 2.31 µM. | [23] |
| TG/HA-VSMC (Vascular Smooth Muscle) | 170 µM | 2 | Not Specified | ~80% toxicity. | [24] |
| HT-1080 (Fibrosarcoma) | Not Specified | Not Specified | 0.67 | Mitochondrial localization; induction of late-phase apoptosis. | [11] |
| B16F10 (Mouse Melanoma) | 6.25 - 25 µM | 1 | 3 | Significant phototoxicity observed. | [25] |
| Bladder Cancer (SW780, 647V, T24) | 2 - 3 µM | Not Specified | Not Specified | Induced apoptosis; sensitized cells to TRAIL-induced apoptosis. | [17] |
Table 2: In Vivo Ce6-PDT Parameters and Efficacy
| Animal Model | Tumor Type | Ce6 Dose (mg/kg) | Light Dose (J/cm²) | Outcome | Reference |
| Rat | Sarcoma M-1 | 1 - 10 | 22.5 - 135 | Dose-dependent tumor necrosis; depth of necrosis from 4.0 to 16.6 mm. | [26] |
| Nude Mice | Tongue Cancer (HSC-3) | 10 | 100 | Effective tumor necrosis. | [27] |
| C57BL/6 Mice | Melanoma (B16F10) | 2.5 | Not Specified | Significant decrease in tumor volume. | [25] |
Detailed Experimental Protocols
In Vitro Phototoxicity Assay (MTT Assay)
This protocol describes a standard method for determining the phototoxicity of Ce6 against a cancer cell line.[12][22][23][25]
Materials:
-
This compound (Ce6)
-
Target cancer cell line (e.g., HeLa, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
-
Light source with appropriate wavelength for Ce6 excitation (e.g., 650-670 nm LED array)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1][25][28]
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of Ce6. Include control wells with medium only (no Ce6). Incubate for a predetermined time (e.g., 3-24 hours) to allow for Ce6 uptake.[1][25]
-
Washing: After incubation, remove the Ce6-containing medium and wash the cells twice with PBS to remove any extracellular photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free medium to each well. Expose the designated plates to a light source at a specific wavelength (e.g., 660 nm) and light dose (e.g., 1-20 J/cm²).[23][25] Keep a duplicate plate in the dark to assess "dark toxicity".
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for an additional 24-48 hours.
-
MTT Assay: Add MTT solution to each well (typically 10% of the medium volume) and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus Ce6 concentration to determine the IC50 value (the concentration of Ce6 that causes 50% inhibition of cell growth).
Detection of Intracellular ROS
This protocol uses fluorescent probes to detect the generation of ROS within cells following PDT.[22][29][30]
Materials:
-
ROS-sensitive fluorescent probe (e.g., Dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS, or Singlet Oxygen Sensor Green for ¹O₂)
-
Cells treated with Ce6-PDT as described above
-
Fluorescence microscope or flow cytometer
Procedure:
-
PDT Treatment: Treat cells with Ce6 and light as described in the phototoxicity protocol.
-
Probe Loading: After irradiation, wash the cells with PBS and then incubate them with the ROS-sensitive probe (e.g., 10 µM DCFH-DA) in serum-free medium for 20-30 minutes in the dark.
-
Washing: Remove the probe-containing medium and wash the cells again with PBS.
-
Detection:
-
Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope using the appropriate filter set. Increased green fluorescence (for DCFH-DA) indicates ROS production.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze them using a flow cytometer. Quantify the mean fluorescence intensity to measure the level of intracellular ROS.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][17][22]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cells treated with Ce6-PDT
-
Binding Buffer
-
Flow cytometer
Procedure:
-
PDT Treatment and Incubation: Treat cells with Ce6-PDT and incubate for a desired period (e.g., 24 hours) to allow apoptosis to occur.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound-mediated photodynamic therapy represents a potent and promising modality in the landscape of modern therapeutics, particularly in oncology. Its efficacy is rooted in a well-defined photochemical process that generates cytotoxic reactive oxygen species, leading to targeted cell death. A thorough understanding of its fundamental principles—from the initial photon absorption and subsequent photochemical reactions to the complexities of cellular uptake, subcellular localization, and the downstream signaling cascades—is paramount for optimizing its therapeutic potential. The continued development of advanced drug delivery systems for Ce6 and the exploration of combination therapies that leverage its ability to induce an anti-tumor immune response will undoubtedly pave the way for its broader clinical application. This guide provides a foundational framework for researchers and drug development professionals to build upon as they work to harness the full power of Ce6-PDT.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 10. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degree of substitution of this compound on charged poly-L-lysine chains affects their cellular uptake, localization and phototoxicity towards macrophages and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy [mdpi.com]
- 24. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Photodynamic therapy with this compound. A morphologic study of tumor damage efficiency in experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. jsr.org [jsr.org]
- 30. researchgate.net [researchgate.net]
Chlorin e6 Interaction with Biological Membranes: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT) due to its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum. Its therapeutic efficacy is intrinsically linked to its interaction with biological membranes, which governs its cellular uptake, subcellular localization, and the initiation of cytotoxic events upon photoactivation. This technical guide provides an in-depth examination of the multifaceted interactions between Chlorin e6 and cellular membranes, offering a comprehensive resource for researchers in oncology, drug delivery, and cell biology. We will explore the physicochemical basis of membrane association, mechanisms of cellular entry, and the subsequent membrane-localized photochemical reactions that culminate in cell death. This guide includes a compilation of quantitative data, detailed experimental protocols for studying these interactions, and visual representations of key signaling pathways to facilitate a deeper understanding and future research in Ce6-mediated PDT.
Physicochemical Properties and Membrane Affinity of this compound
This compound is an amphiphilic molecule characterized by a hydrophobic porphyrin macrocycle and three ionizable carboxylic acid groups, which impart a pH-dependent solubility and charge. These structural features are paramount in its interaction with the lipid bilayer of cellular membranes.
pH-Dependent Lipophilicity and Aggregation
The lipophilicity of Ce6 is significantly influenced by the pH of its environment. In the acidic milieu often characteristic of tumor microenvironments, the carboxylic acid groups become protonated, reducing the molecule's overall negative charge and increasing its hydrophobicity. This enhanced lipophilicity facilitates its partitioning into the lipid bilayer. The partition coefficient of Ce6 in an octanol-water system has been shown to increase as the pH decreases, indicating a greater affinity for the lipid phase at lower pH values[1]. Conversely, at physiological pH (around 7.4), Ce6 is more water-soluble but can still interact with membranes. However, at low pH (below 5), there is an increased tendency for Ce6 to form aggregates, which can influence its photophysical properties and cellular uptake[1].
Membrane Partitioning and Binding
The interaction of Ce6 with lipid membranes can be described as a partition equilibrium between the aqueous phase and the lipid bilayer. The partition coefficient (Kp) for Ce6 into small unilamellar lipid vesicles has been determined to be approximately 6.7 x 10³, indicating a strong preference for the membrane environment[2]. Once associated with the membrane, Ce6 monomers are thought to localize at the interface between the polar head groups and the non-polar acyl chains of the phospholipids[2]. The binding of Ce6 to membranes is a rapid process, occurring on a millisecond timescale for the initial association with the outer leaflet[3]. However, its translocation, or "flip-flop," across the bilayer is a much slower process and is dependent on the composition and thickness of the membrane[3].
Cellular Uptake and Subcellular Localization
The efficacy of Ce6-mediated PDT is critically dependent on its accumulation within target cells and its specific subcellular localization, as the cytotoxic reactive oxygen species (ROS) generated upon photoactivation have a very short diffusion radius (10-20 nm)[4].
Mechanisms of Cellular Entry
This compound can enter cells through several mechanisms:
-
Passive Diffusion: Due to its amphiphilic nature, Ce6 can passively diffuse across the plasma membrane, a process that is enhanced by its increased lipophilicity at lower pH[1].
-
Endocytosis: Ce6 can be internalized via endocytic pathways. When complexed with carriers like low-density lipoproteins (LDL), it can be taken up through receptor-mediated endocytosis, leading to its accumulation in lysosomes[3].
-
Carrier-Mediated Transport: The use of delivery systems, such as conjugation to poly-L-lysine or encapsulation in nanoparticles, can significantly alter the uptake mechanism and efficiency[5]. Positively charged conjugates, for instance, show enhanced uptake due to favorable electrostatic interactions with the negatively charged cell membrane.
Subcellular Localization
Following cellular uptake, Ce6 distributes to various subcellular organelles, which dictates the primary sites of photodamage and the subsequent cell death pathways. Common localization sites include:
-
Plasma Membrane: Initial interaction often involves the plasma membrane, where Ce6 can accumulate[3][5].
-
Lysosomes: Especially when delivered via LDL or through endocytosis, Ce6 is often found in lysosomes[3].
-
Mitochondria: Localization in mitochondria is particularly effective for inducing apoptosis, as this organelle is central to programmed cell death pathways.
-
Endoplasmic Reticulum (ER) and Golgi Apparatus: Accumulation in the ER and Golgi can lead to ER stress and disruption of protein processing and transport.
The specific subcellular distribution is cell-type dependent and can be influenced by the formulation and delivery strategy of Ce6.
Photodynamic Action at the Membrane Level
Upon irradiation with light of an appropriate wavelength (typically around 660 nm), Ce6 transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.
Generation of Reactive Oxygen Species (ROS)
The quantum yield of singlet oxygen production (ΦΔ) is a measure of the efficiency of this process. For Ce6, the singlet oxygen quantum yield is relatively high, with reported values ranging from 0.5 to 0.77 in various environments[6][7][8]. This efficient generation of ¹O₂ is the primary driver of cytotoxicity in Ce6-PDT.
Membrane Damage: Lipid Peroxidation and Protein Oxidation
The ROS generated by photoactivated Ce6 are highly reactive and can cause significant damage to membrane components:
-
Lipid Peroxidation: Polyunsaturated fatty acids in the phospholipid bilayer are prime targets for ¹O₂. This leads to a chain reaction of lipid peroxidation, compromising membrane integrity, fluidity, and the function of membrane-bound proteins.
-
Protein Oxidation: Amino acid residues in membrane proteins, particularly tryptophan, histidine, methionine, and cysteine, are susceptible to oxidation by ROS. This can lead to protein cross-linking, inactivation of enzymes and receptors, and disruption of transmembrane transport.
Signaling Pathways Initiated by Ce6-PDT at the Membrane
The initial photodamage to cellular membranes triggers a cascade of signaling events that ultimately determine the fate of the cell.
Apoptosis
A common outcome of Ce6-PDT is the induction of apoptosis, or programmed cell death. Damage to mitochondrial membranes is a key initiating event.
-
Mitochondrial Pathway of Apoptosis: PDT-induced damage to the mitochondrial membrane can lead to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This triggers the activation of a caspase cascade, with caspase-9 as the initiator and caspase-3 as the executioner caspase, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis[9].
References
- 1. Acid-base properties of this compound: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chlorin (B1196114) e6 (Ce6), a potent photosensitizer, for in vivo fluorescence imaging. The protocols outlined below are intended to assist in the design and execution of experiments for preclinical research and drug development.
Introduction to Chlorin e6 for In Vivo Imaging
This compound (Ce6) is a second-generation photosensitizer derived from chlorophyll. Its favorable photophysical properties, including a strong absorption in the red spectral region (~660-670 nm) and intense fluorescence emission (~668 nm), make it an excellent candidate for in vivo imaging.[1][2] This near-infrared absorption and emission fall within the "optical window" of biological tissues, allowing for deeper light penetration and reduced autofluorescence, thereby enhancing signal-to-noise ratios in living subjects.
The primary mechanism of Ce6 as an imaging agent lies in its ability to fluoresce upon excitation with light of an appropriate wavelength. This fluorescence can be detected by sensitive optical imaging systems to visualize the biodistribution and tumor accumulation of Ce6 or Ce6-conjugated molecules. Furthermore, Ce6 is a powerful generator of reactive oxygen species (ROS) upon photoactivation, a property leveraged in Photodynamic Therapy (PDT). This dual functionality allows for Ce6 to be used as a "theranostic" agent, combining therapeutic intervention with diagnostic imaging.
Key Principles of Ce6-Based In Vivo Imaging
The successful application of Ce6 for in vivo imaging relies on several key principles:
-
Excitation and Emission: Ce6 has a primary absorption peak in the Soret band around 400 nm and a significant Q-band absorption in the red region of the spectrum, typically between 660 nm and 670 nm.[1] For in vivo applications, excitation in the red region is preferred due to deeper tissue penetration of light. Following excitation, Ce6 emits fluorescence with a peak around 668 nm.[1]
-
Enhanced Permeability and Retention (EPR) Effect: Like many nanoparticles and macromolecules, Ce6 can preferentially accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors. This passive targeting mechanism is known as the EPR effect.
-
Formulation and Delivery: Due to its hydrophobic nature, Ce6 often requires formulation with carriers such as polyvinylpyrrolidone (B124986) (PVP), gelatin, or nanoparticles to improve its solubility, stability, and pharmacokinetic profile in vivo.[3][4] These formulations can also be modified with targeting ligands to enhance specific accumulation in target tissues.
Quantitative Data for this compound
The following tables summarize key quantitative parameters of this compound relevant to in vivo imaging applications.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent/Condition | Reference |
| Absorption Maximum (Q-band) | ~660 - 670 nm | Various | [1][2] |
| Molar Extinction Coefficient | 55,000 cm⁻¹/M | Ethanol (at 667 nm) | [5] |
| Fluorescence Emission Maximum | ~668 nm | Various | [1] |
| Fluorescence Quantum Yield | 0.16 | Ethanol | [5] |
| 0.13 | Ethanol | [5] | |
| 0.16 | Nanoemulsion | [6] | |
| 0.36 | DMSO | [6] |
Table 2: Pharmacokinetic and Biodistribution Parameters of this compound
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Biodistribution | C57BL/6 Mice | 2.5 mg/kg (IV) | Highest accumulation in the liver. Optimal fluorescence at pH 8. | [1] |
| Tumor Accumulation | HT-1080 Tumor-bearing Mice | 5 mg/kg | Phospholipid compositions increased tumor accumulation 1.5 to 2-fold compared to free Ce6. | [7] |
| Biodistribution | MOC2 Tumor-bearing Mice | Not specified | Micellar formulations showed enhanced tumor-targeting efficiency compared to free Ce6. | [8] |
| Pharmacokinetics | Balb/c Mice with CT-26 Tumors | 10 mg/kg | Fluorescence intensity correlated well with boron content for a Ce6-boron conjugate. | [9][10] |
| Clearance | Rats | 10 mg/kg (IP) | Ce6 concentration was measured in various organs up to 72 hours post-injection. | [11] |
Experimental Protocols
General Workflow for In Vivo Fluorescence Imaging with Ce6
The following diagram illustrates a typical workflow for an in vivo imaging experiment using this compound.
Caption: A generalized workflow for in vivo imaging experiments using this compound.
Detailed Protocol for Tumor Imaging in a Murine Model
This protocol provides a detailed methodology for in vivo fluorescence imaging of tumors in mice using this compound.
Materials:
-
This compound
-
Solubilizing agent (e.g., sterile saline, PVP solution)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system with appropriate filters for Ce6 excitation and emission
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Ce6 Solution:
-
Dissolve this compound in a suitable sterile solvent to the desired concentration. For example, a 2.5 mg/kg dose for a 20g mouse would require 50 µg of Ce6. The final injection volume is typically 100-200 µL.
-
Ensure the pH of the solution is optimized for in vivo use, as studies have shown pH can affect fluorescence intensity and biodistribution.[1] A pH of 8 has been shown to yield high fluorescence.[1]
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.
-
-
Administration of Ce6:
-
Administer the prepared Ce6 solution to the mouse via intravenous (tail vein) injection. Other routes like intraperitoneal injection can be used but may alter the pharmacokinetic profile.
-
-
In Vivo Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours) to determine the optimal time for tumor visualization.[11]
-
Set the imaging system parameters for Ce6:
-
Excitation: Use a laser or filtered light source centered around 640-660 nm.
-
Emission: Use a long-pass filter to collect the fluorescence signal above 680 nm.
-
-
Acquire both white light and fluorescence images to co-register the anatomical location of the tumor with the fluorescence signal.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the fluorescence imaging system to quantify the biodistribution of Ce6.[1]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other tissues using the imaging software's region of interest (ROI) analysis tools.
-
Calculate the tumor-to-background ratio to assess the imaging contrast.
-
Signaling Pathways and Mechanistic Visualizations
While the primary imaging application of Ce6 relies on its intrinsic fluorescence, its photodynamic activity can induce cellular responses and modulate signaling pathways that can be subsequently studied.
Ce6-Mediated Photodynamic Therapy and Cellular Response
Upon light activation, Ce6 transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. This leads to oxidative stress and subsequent cellular damage, often culminating in apoptosis or necrosis. This process can also trigger an inflammatory response.
Caption: Mechanism of this compound photoactivation for imaging and therapy.
Modulation of Inflammatory Signaling Pathways
Ce6-mediated PDT has been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[12] This can be relevant for understanding the full therapeutic effect of PDT, including its impact on the tumor microenvironment.
Caption: Ce6-PDT can suppress inflammatory responses by inhibiting NF-κB and MAPK signaling.[12]
Conclusion
This compound is a versatile and effective agent for in vivo fluorescence imaging. Its favorable optical properties, coupled with its ability to passively target tumors, make it a valuable tool for preclinical cancer research and drug development. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can successfully implement Ce6-based imaging in their studies to gain critical insights into disease progression and therapeutic response.
References
- 1. mdpi.com [mdpi.com]
- 2. In-vivo optical detection of cancer using this compound – polyvinylpyrrolidone induced fluorescence imaging and spectrosco… [ouci.dntb.gov.ua]
- 3. In-vivo optical detection of cancer using this compound--polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo optical detection of cancer using this compound – polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [omlc.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Chlorin e₆-Cobalt Bis(Dicarbollide) Conjugate in Balb/c Mice with Engrafted Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound-Cobalt Bis(Dicarbollide) Conjugate in Balb/c Mice with Engrafted Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental grounds for using this compound in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Chlorin e6-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6) is a potent second-generation photosensitizer with significant promise in photodynamic therapy (PDT) for cancer treatment. Its clinical application, however, is often hampered by its inherent hydrophobicity, leading to aggregation in aqueous environments, poor bioavailability, and nonspecific phototoxicity. To overcome these limitations, encapsulation of Ce6 within various nanoparticle formulations has emerged as a highly effective strategy. These nanocarriers can enhance the solubility and stability of Ce6, facilitate targeted delivery to tumor tissues, and enable controlled release, thereby maximizing its therapeutic efficacy while minimizing side effects.
This document provides detailed application notes and protocols for the formulation and evaluation of Chlorin e6-loaded nanoparticles. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of nanomedicine and cancer therapy.
Physicochemical Properties of this compound-Loaded Nanoparticles
The choice of nanoparticle platform significantly influences the physicochemical properties and, consequently, the in vivo performance of the Ce6 formulation. Below is a summary of key quantitative data for various types of Ce6-loaded nanoparticles.
| Nanoparticle Type | Formulation Method | Average Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-PLA-Ce6 | Self-assembly | 149.72 ± 3.51 | -24.82 ± 2.94 | - | - | [1] |
| Ce6 Nano-precipitates | One-pot nanoprecipitation | ~100 | - | ~81 | - | [2] |
| Lactoferrin Nanoparticles | Water-in-oil emulsion | - | - | - | - | [3] |
| Polysilsesquioxane NPs | Reverse microemulsion | 42.3 ± 7.1 | +20.9 ± 0.4 | 17.0 ± 1.4 | - | [4] |
| Chitosan Nanoparticles | Counterion complexation | ~130 | - | - | - | [5] |
| Iron Oxide Nanoparticles | Physical adsorption & coordination | 236.1 ± 4.62 | -24.73 ± 1.002 | - | - | [6] |
Experimental Protocols
Formulation of this compound-Loaded Nanoparticles
This protocol describes the formation of nanoparticles through the self-assembly of an amphiphilic polymer, methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA), conjugated to this compound.[1]
Materials:
-
mPEG-PLA copolymer
-
This compound (Ce6)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Activation of Ce6: Dissolve Ce6, DCC, and NHS in DMF. Stir the mixture at room temperature for 2 hours to activate the carboxylic acid groups of Ce6.
-
Conjugation: Add the mPEG-PLA copolymer to the activated Ce6 solution. Continue stirring at room temperature for 24 hours.
-
Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted reagents and DMF.
-
Nanoparticle Formation: The purified mPEG-PLA-Ce6 conjugate will self-assemble into nanoparticles in the aqueous environment.
-
Characterization: Characterize the resulting nanoparticles for size, zeta potential, and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
This method allows for the preparation of carrier-free Ce6 nanoparticles stabilized by a polymer.[2]
Materials:
-
This compound (Ce6)
-
Polystyrene maleic anhydride (B1165640) (PSMA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Probe sonicator
-
Dialysis membrane (MWCO 3 kDa)
Procedure:
-
Solution Preparation: Dissolve PSMA and Ce6 in DMSO at a specific weight ratio (e.g., 1:4) to achieve a final drug concentration of 2 mg/mL.
-
Nanoprecipitation: Inject the DMSO solution into a 10-fold volume of deionized water under probe sonication for 10 minutes.
-
Purification: Dialyze the resulting nanoparticle suspension against pure water for 12 hours using a dialysis membrane to remove the organic solvent and any unreacted materials.
-
Characterization: Analyze the Ce6 nanoparticles for size, stability, and drug loading.
This protocol is suitable for encapsulating Ce6 within protein nanoparticles, such as those made from lactoferrin.[3]
Materials:
-
This compound (Ce6)
-
Lactoferrin
-
Vegetable oil (e.g., soybean oil)
-
Surfactant (e.g., Span 80)
-
Organic solvent (e.g., acetone)
-
Deionized water
-
Homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve lactoferrin and Ce6 in deionized water.
-
Oil Phase Preparation: Dissolve the surfactant in the vegetable oil.
-
Emulsification: Add the aqueous phase to the oil phase and homogenize at high speed to form a water-in-oil emulsion.
-
Nanoparticle Hardening: Add an organic solvent like acetone (B3395972) to the emulsion while stirring to harden the protein nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash with ethanol (B145695) and then water to remove residual oil and surfactant.
-
Characterization: Resuspend the purified nanoparticles in deionized water and characterize their size and morphology.
In Vitro Evaluation
This protocol outlines the procedure to visualize and quantify the uptake of Ce6-loaded nanoparticles by cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549, 4T1)
-
Complete cell culture medium
-
Ce6-loaded nanoparticles
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Confocal laser scanning microscope (CLSM)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., glass-bottom dishes for CLSM, 6-well plates for flow cytometry) and allow them to attach overnight.
-
Incubation: Treat the cells with the Ce6-loaded nanoparticle suspension at a desired Ce6 concentration for various time points (e.g., 1, 4, 24 hours). Include a control group with free Ce6.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
CLSM Analysis: For qualitative analysis, fix the cells with 4% PFA, stain the nuclei with DAPI, and visualize the intracellular red fluorescence of Ce6 using a CLSM.
-
Flow Cytometry Analysis: For quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of Ce6 using a flow cytometer.
This protocol determines the cell viability to assess the dark toxicity and phototoxicity of the Ce6-loaded nanoparticles.
Materials:
-
Cancer cell line
-
96-well plates
-
Ce6-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Light source with appropriate wavelength (e.g., 660 nm laser)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Ce6-loaded nanoparticles or free Ce6. For phototoxicity assessment, a parallel set of plates is prepared.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) in the dark.
-
Irradiation: For the phototoxicity group, expose the cells to a specific light dose from the light source. The dark toxicity group remains un-irradiated.
-
MTT Assay: After a further incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.
This protocol measures the intracellular ROS production upon photoactivation of the Ce6-loaded nanoparticles using the DCFH-DA probe.
Materials:
-
Cancer cell line
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Ce6-loaded nanoparticles
-
Light source
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with Ce6-loaded nanoparticles as described in the cytotoxicity assay.
-
Probe Loading: After incubation with nanoparticles, wash the cells and incubate them with DCFH-DA solution in the dark.
-
Irradiation: Irradiate the cells with the appropriate light source.
-
Analysis: Immediately after irradiation, measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates ROS generation.
In Vivo Evaluation
This protocol describes the establishment of a tumor model in mice and the assessment of nanoparticle accumulation in the tumor and other organs.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line
-
Ce6-loaded nanoparticles
-
In vivo imaging system (IVIS)
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Nanoparticle Administration: Intravenously inject the Ce6-loaded nanoparticles into the tumor-bearing mice.
-
In Vivo Imaging: At different time points post-injection (e.g., 4, 8, 24, 48 hours), image the mice using an IVIS to monitor the fluorescence signal of Ce6 in the tumor and other organs.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution.
This protocol evaluates the antitumor efficacy of the Ce6-loaded nanoparticles in a tumor xenograft model.
Materials:
-
Tumor-bearing mice
-
Ce6-loaded nanoparticles
-
Laser with appropriate wavelength and power
-
Calipers for tumor measurement
Procedure:
-
Treatment Groups: Divide the tumor-bearing mice into several groups: saline control, free Ce6 + light, nanoparticles alone, and nanoparticles + light.
-
Administration: Administer the respective formulations intravenously.
-
Irradiation: At the time of maximum tumor accumulation (determined from the biodistribution study), irradiate the tumors of the designated groups with the laser.
-
Tumor Monitoring: Measure the tumor volume with calipers every few days for a specified period.
-
Survival Analysis: Monitor the survival of the mice over time.
-
Histological Analysis: At the end of the study, excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the formulation and evaluation of Ce6-loaded nanoparticles.
Caption: Signaling pathways of PDT-induced cell death.
Conclusion
The formulation of this compound into nanoparticles represents a significant advancement in photodynamic therapy. By carefully selecting the nanoparticle platform and formulation method, researchers can tailor the physicochemical properties of the delivery system to achieve optimal therapeutic outcomes. The protocols and data presented in this document provide a solid foundation for the development and evaluation of novel Ce6-based nanomedicines for cancer treatment. It is anticipated that these advanced formulations will play a crucial role in translating the full potential of photodynamic therapy into clinical practice.
References
- 1. Development of this compound-conjugated poly(ethylene glycol)-poly(d,l-lactide) nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound loaded lactoferrin nanoparticles for enhanced photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy Regulation Using Multimodal this compound-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Biocompatible this compound-Loaded Chitosan Nanoparticles for Improved Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chlorin e6 in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll (B73375) that has garnered significant attention in the field of antimicrobial photodynamic therapy (aPDT).[1][2][3] Its appeal lies in its strong absorption in the red region of the visible spectrum (around 400 nm and 660 nm), allowing for deeper tissue penetration, and its high efficiency in generating reactive oxygen species (ROS) upon light activation, which are cytotoxic to a broad range of microorganisms.[1][3][4] Ce6 exhibits minimal toxicity in the absence of light, a crucial feature for a photosensitizer, making it a promising candidate for treating localized infections and combating antibiotic-resistant pathogens.[2][5] These notes provide an overview of Ce6's applications in antimicrobial research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
The antimicrobial activity of Chlorin e6 is based on the principles of photodynamic therapy. The process is initiated by the administration of Ce6, which is selectively taken up by microbial cells. Upon irradiation with light of a specific wavelength (typically around 660 nm), the Ce6 molecule absorbs a photon and transitions from its ground state to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived excited triplet state. The triplet-state Ce6 can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), or it can react with other substrates to produce other reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) anions.[4][6] These ROS are highly cytotoxic and cause non-specific oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, leading to microbial cell death.[4][7]
Caption: Mechanism of this compound-mediated antimicrobial photodynamic therapy.
Quantitative Data on Antimicrobial Efficacy
The effectiveness of Ce6-mediated aPDT has been demonstrated against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. The following tables summarize the quantitative data from various studies.
Table 1: Efficacy of this compound against Planktonic Bacteria
| Microorganism | Ce6 Concentration | Light Wavelength (nm) | Light Dose (J/cm²) | Log Reduction (CFU/mL) | Reference |
| Staphylococcus aureus | 10 µM | Not Specified | 20 | > 3 | [8] |
| Pseudomonas aeruginosa | 10 µM | Not Specified | 20 | > 3 | [8] |
| Escherichia coli | Not Specified | Not Specified | Not Specified | Partial Inhibition | [8] |
| Salmonella enterica | Not Specified | Not Specified | Not Specified | Partial Inhibition | [8] |
| Propionibacterium acnes | >0.49 µg/mL (MIC₉₉) | Halogen Light | Not Specified | > 2 | [9] |
| Methicillin-resistant S. aureus (MRSA) | 20 µM | 655 | 25 | > 2 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 10 µM | 655 | 50 | > 2 | [3] |
| Methicillin-resistant S. aureus (MRSA) with 20% Ethanol (B145695) | 2 µM | 655 | 25 | > 2 | [3] |
Table 2: Efficacy of this compound against Biofilms
| Microorganism(s) | Ce6 Concentration | Light Wavelength (nm) | Light Dose (J/cm²) | Log Reduction (CFU/mL) | Reference |
| Moraxella catarrhalis | 10 µM | 405 | 90 | > 3 | [7] |
| Streptococcus pneumoniae | 10 µM | 405 | 90 | > 3 | [7] |
| Nontypeable Haemophilus influenzae | 10 µM | 405 | 90 | > 3 | [7] |
| Multi-species oral biofilm | 50 µM | 450 or 660 | 15 | ~0.8 | [10] |
| Multi-species oral biofilm with 33.3 mM H₂O₂ | 50 µM | 450 | 15 | ~2.5-6.6 | [10][11] |
| Cariogenic microcosm biofilm | Not Specified | LED | Not Specified | up to 3.7 | [12] |
Experimental Protocols
This section provides a general framework for conducting in vitro antimicrobial photodynamic therapy studies using this compound.
Protocol 1: In Vitro aPDT against Planktonic Bacteria
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO, ethanol, or a small amount of 0.1 M NaOH followed by dilution in phosphate-buffered saline (PBS) to the desired stock concentration).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at -20°C.
2. Bacterial Culture Preparation:
-
Culture the desired bacterial strain in an appropriate liquid medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth) overnight at 37°C with shaking.
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁶-10⁸ colony-forming units (CFU)/mL.
3. aPDT Treatment:
-
In a 96-well microtiter plate, add the bacterial suspension to each well.
-
Add the Ce6 working solution to the test wells to achieve the desired final concentrations. Include control wells with bacteria and PBS only (no Ce6) and bacteria with Ce6 but no light exposure (dark toxicity).
-
Incubate the plate in the dark for a specific period (e.g., 15-60 minutes) at room temperature or 37°C to allow for Ce6 uptake by the bacteria.
-
Irradiate the designated wells with a light source of the appropriate wavelength (e.g., 660 nm LED or laser) at a calibrated power density for a time calculated to deliver the desired light dose (J/cm²).
4. Assessment of Antimicrobial Activity:
-
After irradiation, perform serial dilutions of the bacterial suspensions from each well in sterile PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL for each treatment condition.
-
Calculate the log reduction in bacterial viability compared to the untreated control.
Caption: General experimental workflow for in vitro aPDT against planktonic bacteria.
Protocol 2: In Vitro aPDT against Biofilms
1. Biofilm Formation:
-
Grow the desired microbial strain in a suitable medium in a 96-well plate or on other surfaces (e.g., glass coverslips, hydroxyapatite (B223615) discs) for 24-72 hours to allow for biofilm formation.
-
Gently wash the biofilms with sterile PBS to remove planktonic cells.
2. aPDT Treatment of Biofilms:
-
Add the Ce6 working solution to the wells containing the biofilms.
-
Incubate in the dark for a predetermined time to allow for Ce6 penetration into the biofilm matrix.
-
Wash the biofilms with PBS to remove unbound Ce6.
-
Add fresh PBS or medium to the wells and irradiate with the light source as described in Protocol 1.
3. Assessment of Biofilm Viability:
-
After irradiation, wash the biofilms with PBS.
-
Disrupt the biofilms by scraping and/or sonication.
-
Resuspend the biofilm biomass in PBS and perform serial dilutions and plating for CFU enumeration as described in Protocol 1.
-
Alternatively, assess biofilm viability using metabolic assays such as the MTT or XTT assay, or visualize the biofilm structure and cell viability using techniques like confocal laser scanning microscopy with live/dead staining.
Factors Influencing Efficacy
The success of Ce6-mediated aPDT is dependent on several key parameters that can be optimized for specific applications.
Caption: Key factors influencing the efficacy of this compound-mediated aPDT.
-
Ce6 Concentration: Higher concentrations generally lead to greater antimicrobial effects, but dark toxicity should be assessed.
-
Light Dose: The total energy delivered (J/cm²) is a critical determinant of efficacy.
-
Wavelength: The light source wavelength should match the absorption spectrum of Ce6 (around 660 nm for optimal tissue penetration).
-
Incubation Time: Sufficient time is needed for Ce6 to accumulate in or on the microbial cells.
-
Oxygen Availability: As a key substrate for ROS production, oxygen is essential for effective aPDT.
-
Microbial Characteristics: The susceptibility to aPDT can vary between different microbial species, with factors like cell wall structure (Gram-positive vs. Gram-negative) and biofilm formation playing a significant role.
-
Formulation: The use of adjuvants like ethanol or hydrogen peroxide can enhance the efficacy of Ce6-aPDT, potentially by increasing cell permeability or providing an additional source of ROS.[3][11] Nanoformulations are also being explored to improve Ce6 delivery and efficacy.[13]
Conclusion
This compound is a versatile and potent photosensitizer for antimicrobial applications. Its efficacy against a broad spectrum of microbes, including those in biofilms, makes it a valuable tool in the fight against infectious diseases and antibiotic resistance. The protocols and data presented here provide a foundation for researchers to design and conduct their own studies, contributing to the further development and potential clinical translation of Ce6-mediated antimicrobial photodynamic therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. psecommunity.org [psecommunity.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Photodynamic Therapy with this compound Is Bactericidal against Biofilms of the Primary Human Otopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial effect of photodynamic therapy using a highly pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial photodynamic therapy using this compound with halogen light for acne bacteria-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergetic antimicrobial effect of this compound and hydrogen peroxide on multi-species biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy with chlorin e-6 can be effective auxiliary treatment for dental caries | EurekAlert! [eurekalert.org]
- 13. Chlorin-e6 conjugated to the antimicrobial peptide LL-37 loaded nanoemulsion enhances photodynamic therapy against multi-species biofilms related to periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chlorin e6 in Sonodynamic Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic therapy (SDT) is an emerging, non-invasive modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizer and low-intensity ultrasound.[1][2] Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer, has garnered significant attention as a potent sonosensitizer.[3][4] Its amphiphilic nature allows for efficient cell membrane penetration and accumulation within tumor tissues.[3] When activated by ultrasound, Ce6 generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to tumor cell death through apoptosis and necrosis.[3][5][6] A key advantage of SDT over photodynamic therapy (PDT) is the deeper tissue penetration of ultrasound compared to light, enabling the treatment of larger and more deeply seated tumors.[5][7][8] This document provides a comprehensive overview of the application of Ce6 in SDT, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for in vitro and in vivo experimentation.
Mechanism of Action
The therapeutic effect of Chlorin e6-mediated sonodynamic therapy is primarily driven by the generation of reactive oxygen species (ROS) upon ultrasound activation. The process can be summarized in two main proposed mechanisms:
-
Sonoluminescence-induced photoactivation: Ultrasound waves passing through tissue cause the formation and collapse of microscopic bubbles, a phenomenon known as acoustic cavitation. The collapse of these bubbles generates localized high temperatures and pressures, leading to the emission of light (sonoluminescence).[6] This emitted light can then excite the Ce6 molecules that have accumulated in the tumor cells, causing them to transition to an excited triplet state. These excited Ce6 molecules transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS, which induce oxidative stress and subsequent cell death.[6]
-
Cavitation-enhanced chemical reactions: The mechanical effects of cavitation, such as shockwaves and microstreaming, can directly damage cell membranes and organelles. Furthermore, the presence of Ce6 aggregates can act as nucleation sites for cavitation, enhancing these mechanical effects.[6] The extreme conditions created during cavitation can also lead to the pyrolysis of water molecules, generating hydroxyl radicals (•OH) and hydrogen atoms (•H), which contribute to the overall oxidative stress.
The resulting ROS overload triggers downstream cellular events, including lipid peroxidation, protein damage, and DNA strand breaks, ultimately culminating in cell death through apoptosis or necrosis.[3][9]
Caption: Mechanism of this compound-mediated sonodynamic therapy.
Quantitative Data Summary
The efficacy of Ce6-mediated SDT is dependent on several factors, including the concentration of Ce6, the ultrasound parameters (frequency, intensity, duration), and the cancer cell type. The following tables summarize quantitative data from various preclinical studies.
In Vitro Studies
| Cell Line | Ce6 Concentration (µg/mL) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Duration | Outcome | Reference |
| 4T1 (murine mammary cancer) | 1 | 1.0 | 0.36 | 1 min | Significant decrease in cell viability and clonogenicity.[9] | [9] |
| SPCA-1 (human lung adenocarcinoma) | 0.05 - 0.2 | 1.0 | 1.0 | 60 s | Significantly increased inhibition of cell proliferation compared to Ce6 or ultrasound alone.[10][11] | [10][11] |
| H22 (murine hepatoma) | Varies (PION@E6 nanoparticles) | Not specified | Varies | Not specified | Significantly better inhibitory effect and higher ROS generation compared to free Ce6.[8][12] | [8][12] |
| A375 (human melanoma) | 2x10⁻⁵ M | 0.02 (20 kHz) | Not specified | Not specified | Pronounced SDT effect leading to cell destruction.[6] | [6] |
In Vivo Studies
| Animal Model | Tumor Type | Ce6 Dosage (mg/kg) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Outcome | Reference |
| Mice bearing SPCA-1 xenografts | Human lung adenocarcinoma | 10 - 40 | Not specified | 1.6 | Significant tumor growth inhibition in a dose-dependent manner.[13][14] | [13][14] |
| Mice bearing 4T1 tumors | Murine breast cancer | Not specified | Not specified | Not specified | Significant tumor growth inhibition.[2] | [2] |
| Mice bearing hepatoma-22 tumors | Murine hepatoma | Not specified | Not specified | Not specified | Not specified | [15] |
Experimental Protocols
The following are detailed protocols for conducting in vitro and in vivo experiments to evaluate the efficacy of Ce6-mediated SDT. These protocols are synthesized from methodologies reported in the scientific literature.
In Vitro Experimental Workflow
Caption: A typical workflow for in vitro sonodynamic therapy experiments.
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of Ce6-mediated SDT on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 4T1, SPCA-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Ce6) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Ultrasound transducer and generator
-
Acoustic coupling gel
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Ce6 Incubation: Remove the culture medium and add fresh medium containing the desired concentration of Ce6 (e.g., 1 µg/mL).[9] Incubate for a predetermined time (e.g., 4 hours) to allow for Ce6 uptake.[9] Include control wells with medium only.
-
Washing: After incubation, aspirate the Ce6-containing medium and wash the cells twice with PBS to remove any extracellular Ce6. Add fresh complete medium to each well.
-
Ultrasound Treatment:
-
Apply a layer of acoustic coupling gel to the bottom of the 96-well plate.
-
Place the ultrasound transducer in direct contact with the gel beneath the wells designated for treatment.
-
Expose the cells to ultrasound with specific parameters (e.g., 1.0 MHz frequency, 0.36 W/cm² intensity, for 1 minute).[9]
-
Control groups should include: cells only, cells with Ce6 only, and cells with ultrasound only.
-
-
Post-Treatment Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: In Vitro Intracellular ROS Detection
Objective: To measure the generation of intracellular ROS following Ce6-mediated SDT.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Cells treated as described in Protocol 1 (steps 1-4)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treatment: Perform Ce6 incubation and ultrasound treatment on cells cultured in appropriate vessels (e.g., 6-well plates).
-
Probe Loading: Immediately after treatment, wash the cells with PBS and incubate them with DCFH-DA (e.g., 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer.[9]
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope to visualize DCF fluorescence.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of Ce6-mediated SDT in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for tumor induction (e.g., SPCA-1)
-
This compound solution for injection
-
Anesthesia (e.g., ketamine/xylazine)
-
Ultrasound transducer and generator
-
Acoustic coupling gel
-
Calipers for tumor measurement
Procedure:
-
Tumor Model Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells in 100 µL PBS) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 7-10 mm in diameter).[16]
-
Grouping: Randomly divide the mice into experimental groups (n=6 or more per group):
-
Control (PBS injection)
-
Ce6 only
-
Ultrasound only
-
Ce6 + Ultrasound (SDT group)
-
-
Ce6 Administration: Intraperitoneally or intravenously inject Ce6 at a predetermined dose (e.g., 10-40 mg/kg).[13][14] Allow time for the Ce6 to accumulate in the tumor tissue (typically 18-24 hours).[13][17]
-
Ultrasound Treatment:
-
Tumor Monitoring: Measure the tumor volume (Volume = 0.5 x length x width²) with calipers every 2-3 days for a set period (e.g., 30 days).[16] Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group and calculate the tumor growth inhibition rate.
Signaling Pathways
The cytotoxic effects of Ce6-mediated SDT are initiated by ROS-induced cellular damage, which activates several signaling pathways leading to cell death. The primary pathway involves the mitochondria, where Ce6 is known to localize.[9]
Caption: Intrinsic apoptosis pathway activated by Ce6-mediated SDT.
ROS-induced damage to the mitochondria leads to a loss of the mitochondrial membrane potential.[9] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9. Activated caspase-9 subsequently activates executioner caspase-3, leading to the cleavage of cellular proteins and the execution of the apoptotic program.[9] In cases of severe cellular damage, a necrotic cell death pathway may be initiated.[3]
Conclusion
This compound is a highly effective sonosensitizer with significant potential for use in sonodynamic cancer therapy. Its ability to be activated by deeply penetrating ultrasound makes it a promising candidate for treating a wide range of solid tumors. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute preclinical studies to further explore and optimize the therapeutic application of Ce6-mediated SDT. Future research may focus on the development of novel Ce6-based nanoparticles to improve tumor targeting and therapeutic efficacy, as well as the exploration of combination therapies to enhance anti-tumor responses.[5][8][12]
References
- 1. Sonodynamic therapy: Ultrasound parameters and in vitro experimental configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonodynamic Therapy: Rapid Progress and New Opportunities for Non-Invasive Tumor Cell Killing with Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sono-Photodynamic Combination Therapy: A Review on Sensitizers | Anticancer Research [ar.iiarjournals.org]
- 4. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of this compound and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The sonodynamic effects of this compound on the proliferation of human lung adenocarcinoma cell SPCA-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Sonodynamic Effects of this compound on the Proliferation of Human Lung Adenocarcinoma Cell SPCA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron oxide nanoparticles as nanocarriers to improve this compound-based sonosensitivity in sonodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for Chlorin e6 (Ce6) Drug Delivery Systems
Introduction
Photodynamic therapy (PDT) is a non-invasive, localized treatment modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to cell death.[1][2][3][4] Chlorin (B1196114) e6 (Ce6) is a potent, FDA-approved second-generation photosensitizer known for its high ROS generation efficiency and strong light absorption in the red spectral region, which allows for deeper tissue penetration.[1][4][5][6]
Despite its promise, the clinical application of free Ce6 is hampered by its hydrophobic nature, which causes aggregation in aqueous environments, poor biodistribution, rapid systemic clearance, and potential for non-specific phototoxicity.[1][3][5][7] To overcome these limitations, various drug delivery systems (DDS) have been developed to enhance the solubility, stability, and tumor-targeting capabilities of Ce6.[1][2] These systems, including liposomes, polymeric micelles, and nanoparticles, improve the pharmacokinetic profile of Ce6 and enable its accumulation in tumor tissues through passive (the enhanced permeability and retention, or EPR, effect) and active targeting strategies.[1][7]
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of Ce6-based drug delivery systems for researchers, scientists, and drug development professionals.
Signaling Pathway of Chlorin e6 (Ce6) Mediated Photodynamic Therapy (PDT)
The therapeutic effect of Ce6-mediated PDT is initiated by the absorption of light, which triggers a cascade of photochemical reactions resulting in cellular damage.
Caption: Mechanism of Ce6-mediated photodynamic therapy.
Experimental Protocols
Protocol 1: Formulation of Ce6-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of Ce6-loaded liposomes, a common lipid-based delivery system, using the film dispersion method.
Materials:
-
This compound (Ce6)
-
Phospholipids (e.g., egg phosphatidylcholine, EPC)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve phospholipids, cholesterol (e.g., at a 2:1 molar ratio), and Ce6 in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Remove the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask.
-
Agitate the flask by gentle rotation (without vortexing) above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.
-
-
Extrusion (Optional but Recommended):
-
For a more uniform size distribution, subject the liposome (B1194612) suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Pass the suspension through the final membrane 10-20 times.
-
-
Purification:
-
Remove any unencapsulated (free) Ce6 from the liposome formulation by dialysis against PBS or through size exclusion chromatography.
-
-
Storage:
-
Store the final liposomal suspension at 4°C for short-term use.
-
Protocol 2: Formulation of Ce6-Loaded Polymeric Micelles via Self-Assembly
This protocol outlines the preparation of Ce6-loaded micelles using an amphiphilic block copolymer, such as methoxy-poly(ethylene glycol)-poly(d,l-lactide) (mPEG-PLA).[3] The hydrophobic Ce6 is encapsulated within the core of the micelle.
Materials:
-
This compound (Ce6)
-
Amphiphilic block copolymer (e.g., mPEG-PLA, Pluronic F127)[3][8]
-
Organic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Deionized water or PBS
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 1 kDa)[9]
Procedure:
-
Dissolution:
-
Dissolve the amphiphilic block copolymer and Ce6 in a small volume of a water-miscible organic solvent (e.g., DMF).
-
-
Self-Assembly:
-
Add the organic solution dropwise into a larger volume of vigorously stirring deionized water or PBS.
-
The hydrophobic core of the polymer will encapsulate the hydrophobic Ce6, and the hydrophilic shell will face the aqueous environment, leading to the spontaneous formation of micelles.
-
-
Solvent Removal and Purification:
-
Stir the resulting micellar solution for several hours in a fume hood to allow the organic solvent to evaporate.
-
Transfer the solution to a dialysis bag and dialyze against a large volume of deionized water or PBS for 24-48 hours to remove the remaining organic solvent and any unencapsulated Ce6. Change the dialysis buffer frequently.
-
-
Final Formulation:
-
Collect the purified micelle solution. It can be concentrated or lyophilized for long-term storage if necessary.
-
Experimental Workflows
Caption: Workflow for nanoparticle formulation and characterization.
Protocol 3: Characterization of Ce6 Nanocarriers
Proper characterization is crucial to ensure the quality, stability, and efficacy of the formulated Ce6 delivery system.
A. Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Laser Doppler Micro-electrophoresis.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS.
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument (e.g., Zetasizer Nano). PDI values below 0.3 indicate a narrow, homogenous size distribution.
-
Measure the surface charge (Zeta Potential) to predict the stability of the formulation in suspension.
-
B. Encapsulation Efficiency (EE) and Drug Loading Content (DLC)
-
Method: UV-Vis Spectroscopy.
-
Procedure:
-
Separate the unencapsulated Ce6 from the nanocarriers (e.g., using centrifugation or ultrafiltration).
-
Measure the concentration of Ce6 in the supernatant (free drug) using a UV-Vis spectrophotometer at its characteristic absorbance peak (around 405 nm or 664 nm).[5]
-
Disrupt the purified nanocarriers with a suitable solvent (e.g., DMF or Triton X-100) to release the encapsulated Ce6 and measure its concentration.
-
Calculate EE and DLC using the following formulas:
-
EE (%) = (Total Ce6 - Free Ce6) / Total Ce6 * 100
-
DLC (%) = (Weight of encapsulated Ce6) / (Total weight of nanocarrier) * 100
-
-
Protocol 4: In Vitro Phototoxicity Assessment (MTT Assay)
This protocol evaluates the light-induced cytotoxicity of Ce6 formulations on cancer cells.
Materials:
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
96-well plates
-
Free Ce6 and Ce6-loaded nanocarriers
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Laser source with appropriate wavelength (e.g., 635-670 nm).[10][13]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[14]
-
Incubation: Replace the medium with fresh medium containing various concentrations of free Ce6 or Ce6-loaded nanocarriers. Include control groups with no treatment and nanocarriers without Ce6. Incubate for a predetermined period (e.g., 4-24 hours).[10][11]
-
Irradiation:
-
MTT Assay:
-
After irradiation, incubate the cells for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT into purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: Experimental workflow for an in vitro phototoxicity (MTT) assay.
Protocol 5: In Vitro Cellular Uptake Study
This protocol visualizes and quantifies the internalization of Ce6 formulations into cells.
A. Confocal Laser Scanning Microscopy (Qualitative)
-
Procedure:
-
Grow cells on glass-bottom dishes or coverslips.
-
Incubate cells with Ce6 formulations for various time points (e.g., 1, 2, 4 hours).[10]
-
Wash cells with PBS to remove extracellular formulations.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
(Optional) Stain cell nuclei with DAPI (blue) and/or other organelles.
-
Mount the coverslips and visualize using a confocal microscope. The red fluorescence of Ce6 will indicate its intracellular location.[10]
-
B. Flow Cytometry (Quantitative)
-
Procedure:
-
Seed cells in a multi-well plate and treat as described above.
-
After incubation, wash the cells and detach them using trypsin.
-
Resuspend the cells in PBS to form a single-cell suspension.
-
Analyze the cell suspension using a flow cytometer, measuring the intensity of Ce6 fluorescence per cell. This provides a quantitative measure of cellular uptake.[10]
-
Protocol 6: In Vitro Reactive Oxygen Species (ROS) Detection
This protocol measures the generation of ROS inside cells following PDT.
Materials:
-
ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[10]
-
Cancer cells, Ce6 formulations, laser source.
Procedure:
-
Treat cells with Ce6 formulations as in the phototoxicity assay.
-
Before irradiation, wash the cells and incubate them with DCFH-DA solution in the dark. DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent DCF.
-
Wash away excess probe and add fresh medium.
-
Irradiate the cells with the laser.
-
Immediately measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader. A significant increase in fluorescence in the irradiated group indicates successful ROS generation.[10]
Data Presentation: Comparative Summary of Ce6 Delivery Systems
The following tables summarize typical quantitative data for various Ce6 drug delivery systems as reported in the literature.
Table 1: Physicochemical Properties of Ce6 Nanocarriers
| Delivery System | Base Material | Size (nm) | PDI | Zeta Potential (mV) | Ref. |
| Liposomes | Phosphatidylcholine | 124.7 ± 0.6 | 0.055 | -5 | [15] |
| Liposomes | Plant Phospholipids | 18.4 ± 2.5 | N/A | -34.6 ± 3.0 | [16] |
| Nanoparticles | Chitosan | ~130 | N/A | N/A | [10] |
| Micelles | mPEG-PLA | N/A | N/A | N/A | [3] |
| Micelles | Pluronic F127 | N/A | N/A | N/A | [8] |
| Nano-precipitates | Ce6 Self-Assembled | N/A | N/A | N/A | [17] |
N/A: Not Available in the provided search results.
Table 2: Drug Loading and Efficacy of Ce6 Nanocarriers
| Delivery System | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Cell Line | In Vitro Efficacy (vs. Free Ce6) | Ref. |
| Liposomes (PVP-Ce6) | N/A | 93 ± 6 | J774A.1 | N/A | [15] |
| Micelles (Polypeptide) | 7.38 (Ce6) | 73.5 (Ce6) | A549, PC-9 | Enhanced cell inhibition and apoptosis | [18] |
| Micelles (ROS-sensitive) | 21.7 (PTX), 7.38 (Ce6) | N/A | HeLa | Enhanced cytotoxicity with light | [19] |
| Nano-precipitates | ~81 | N/A | HT-29 | Better anticancer benefits | [17][20] |
| Chitosan NPs | N/A | N/A | A549 | Dramatically improved phototoxicity | [10] |
| Lactoferrin NPs | N/A | N/A | SK-OV-3 | >4 times decrease in Ce6 requirement | [2] |
N/A: Not Available in the provided search results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F127/chlorin e6-nanomicelles to enhance Ce6 solubility and PDT-efficacy mitigating lung metastasis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Near Infrared‐light responsive this compound pro‐drug micellar photodynamic therapy for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoactive Liposomal Formulation of PVP-Conjugated this compound for Photodynamic Reduction of Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot synthesis this compound nano-precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Co-delivery of dimeric camptothecin and this compound via polypeptide-based micelles for chemo-photodynamic synergistic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A co-delivery system based on this compound-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Chlorin e6 Concentration in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll, increasingly utilized in photodynamic therapy (PDT) for various cancers.[1][2] Its efficacy is dependent on its concentration within the target tissue. Accurate measurement of Ce6 concentration in tissues is therefore critical for preclinical research, drug development, and optimizing therapeutic outcomes. These application notes provide detailed protocols for the primary techniques used to quantify Ce6 in tissue samples: Fluorescence Spectroscopy and High-Performance Liquid Chromatography (HPLC).
I. Fluorescence-Based Techniques
Fluorescence-based methods are widely used for Ce6 quantification due to their high sensitivity and rapid nature.[1] Ce6 exhibits strong fluorescence, making it an ideal candidate for these techniques.[1][3]
A. Principle
Chlorin e6 possesses a characteristic fluorescence spectrum. When excited by light of a specific wavelength, it emits light at a longer wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of Ce6 in the sample over a certain range.[1]
B. Quantitative Data Summary
| Parameter | Value | Technique | Tissue/System | Reference |
| Excitation Wavelength | 400 nm | Fluorescence Spectroscopy | Acetonitrile | [1] |
| Emission Wavelength | 665 nm | Fluorescence Spectroscopy | Acetonitrile | [1] |
| Linearity Range | 50 - 1000 ng/mL | Fluorescence Spectroscopy | Acetonitrile | [1] |
| Excitation Wavelength | 405 nm | Fluorescence Spectroscopy | Buffer Solution (pH 8.5) | [4] |
| Emission Wavelength | 668 nm | Fluorescence Spectroscopy | Buffer Solution (pH 8.5) | [4] |
| Optimal pH for Fluorescence | 8 | Fluorescence Spectroscopy | Aqueous Solution | [5][6] |
C. Experimental Workflow: Fluorescence Measurement
References
- 1. Fluorescence-based method for sensitive and rapid estimation of this compound in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorin e6 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll, notable for its strong absorption in the red spectrum and intense fluorescence.[1][2] These characteristics make it a valuable tool in fluorescence microscopy for visualizing cellular structures and processes.[3] Its applications extend to photodynamic therapy (PDT), where its light-activated cytotoxicity is harnessed to destroy cancer cells.[1][4][5] Understanding the cellular uptake, localization, and photophysical properties of Ce6 is crucial for its effective use in both imaging and therapeutic contexts.[3][6] This document provides detailed protocols for the application of Chlorin e6 in fluorescence microscopy, along with quantitative data and pathway visualizations to guide researchers in their experimental design.
Photophysical Properties of this compound
Ce6 exhibits distinct spectral properties that are fundamental to its application in fluorescence microscopy. It has a strong absorption peak in the Soret band around 400-405 nm and another significant Q-band in the red region of the spectrum, around 660-670 nm.[2][3][7] Upon excitation, it emits intense fluorescence with a peak around 668 nm.[2][8] The fluorescence quantum yield of Ce6 has been reported to be approximately 0.16 in ethanol.[9] These properties allow for efficient excitation with common laser lines and detection in a spectral range with relatively low cellular autofluorescence.
Quantitative Data Summary
The cellular uptake and efficacy of this compound can vary depending on the cell line, Ce6 concentration, and incubation time. The following tables summarize typical experimental parameters and findings from various in vitro studies.
Table 1: Experimental Parameters for In Vitro this compound Cellular Uptake Studies
| Cell Line | Ce6 Concentration | Incubation Time | Method of Quantification |
| HT-1080 | 2.0 µg/mL | 2 hours | Flow Cytometry |
| 4T1 | 0.5, 1, 2, 5 µg/mL | Up to 4 hours | Flow Cytometry |
| HeLa | 2 µM | 0.5, 1, 2, 4, 6 hours | Flow Cytometry |
| SW480 | 0.125 - 8.0 µg/mL | Not specified | MTT Assay |
| FaDu, MOC2 | Not specified | 1 and 4 hours | Fluorescence Microscopy, Flow Cytometry |
| B16F10 | Various | 3 hours | MTT Assay |
| A431 | 0.03, 0.1 µM | 20, 60, 180 minutes | Flow Cytometry |
| MIA PaCa-2, BV2 | 10 to 100 µM | 3 hours | Plate Reader, Fluorescence Imaging |
This data is compiled from multiple sources.[3][10]
Table 2: Subcellular Localization of this compound
| Cell Line | Localization | Organelle-Specific Probes Used for Co-localization |
| 4T1 | Mitochondria | MT-G (Mitochondria probe) |
| Tca8113 | Mitochondria, Lysosomes | Not specified |
| SW480 | Endoplasmic Reticulum, Lysosomes, Mitochondria | ER-Tracker™ Green, LysoTracker Deep Red, MitoTracker Green FM |
| K562 | Endoplasmic Reticulum, Golgi, Mitochondria | Not specified |
| OVCAR-5, J774 | Lysosomes (more prominent with cationic conjugates) | Not specified |
| HS68 Human Fibroblasts | Plasma membrane, Cytosolic vesicles (not lysosomes) | Not specified |
This data is compiled from multiple sources.[3][6][11]
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake and Qualitative Analysis of this compound by Fluorescence Microscopy
This protocol provides a general procedure for staining cells with this compound and visualizing its intracellular accumulation.
Materials:
-
This compound (Ce6)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., HeLa, A431, 4T1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips in multi-well plates
-
Fluorescence or confocal microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Preparation of Ce6 Working Solutions:
-
Prepare a stock solution of Ce6 in DMSO.[3]
-
On the day of the experiment, dilute the Ce6 stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM).[3]
-
Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically <0.5%).[3]
-
-
Cellular Staining:
-
Remove the culture medium from the cells and add the Ce6-containing medium.
-
Incubate the cells for a specific duration (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C in the dark to prevent photobleaching and phototoxicity.[3]
-
-
Washing:
-
After incubation, remove the Ce6-containing medium.
-
Wash the cells twice with ice-cold PBS to remove any unbound Ce6.[3]
-
-
Imaging:
-
Add fresh PBS or culture medium to the cells.[3]
-
Observe the cells under a fluorescence or confocal microscope.
-
Excite Ce6 fluorescence at approximately 400-405 nm and collect the emission in the red region of the spectrum (~660-670 nm).[3]
-
Capture images to visualize the intracellular distribution of Ce6.
-
Protocol 2: Subcellular Co-localization of this compound
This protocol describes how to determine the subcellular localization of Ce6 by co-staining with organelle-specific fluorescent probes.
Materials:
-
All materials from Protocol 1
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ Green FM for mitochondria, LysoTracker™ Deep Red for lysosomes, ER-Tracker™ Green for endoplasmic reticulum)
Procedure:
-
Follow steps 1-3 of Protocol 1 for Ce6 staining.
-
Co-staining with Organelle Trackers:
-
Washing:
-
After incubation, remove the medium containing Ce6 and the organelle tracker(s).
-
Wash the cells twice with PBS.[3]
-
-
Imaging:
-
Add fresh medium or PBS to the dishes.[3]
-
Image the cells immediately using a confocal laser scanning microscope (CLSM).
-
Use appropriate laser lines and emission filters for both Ce6 and the specific organelle tracker(s).[3]
-
Acquire images in separate channels for Ce6 and the organelle marker(s), as well as a merged image to observe co-localization.[3] Overlap of the fluorescence signals (e.g., yellow in a red/green merge) indicates co-localization.[3]
-
Visualizations
Experimental Workflow for Ce6 Fluorescence Microscopy
Caption: Workflow for cellular staining and imaging with this compound.
Signaling Pathway of Ce6-Mediated Phototoxicity
Caption: Signaling cascade initiated by this compound-mediated phototoxicity.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [omlc.org]
- 10. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degree of substitution of this compound on charged poly-L-lysine chains affects their cellular uptake, localization and phototoxicity towards macrophages and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorin e6-Mediated Sonodynamic Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for Chlorin (B1196114) e6 (Ce6)-mediated sonodynamic therapy (SDT). This emerging cancer treatment modality offers the advantages of non-invasiveness and deep tissue penetration by using ultrasound to activate a sonosensitizer, Ce6, which in turn generates reactive oxygen species (ROS) to induce cancer cell death.[1] This document outlines detailed protocols for in vitro and in vivo experiments, summarizes key quantitative data from published studies, and provides visual representations of experimental workflows and underlying mechanisms.
I. Quantitative Data Summary
The following tables summarize the key experimental parameters for Ce6-mediated SDT, compiled from various studies to facilitate comparison and experimental design.
Table 1: In Vitro Experimental Parameters for Ce6-Mediated Sonodynamic Therapy
| Cell Line | Ce6 Concentration (µg/mL) | Incubation Time (hours) | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Duration (seconds) | Outcome Measure | Reference |
| 4T1 (murine mammary cancer) | 1 | 4 | 1.0 | 0.36 | 60 | Cell Viability (MTT), Apoptosis (DAPI, Caspase-3), ROS, DNA Damage | [2][3] |
| A375 (human melanoma) | 2·10⁻⁵ M | 4, 24, 72 | 0.02 | Not specified | 30 | Cell Viability (Presto Blue) | [4] |
| H22 (murine hepatoma) | Dose-dependent | Not specified | Not specified | Dose-dependent | Not specified | Cell Viability (CCK-8), Apoptosis, ROS Generation | [5] |
| SPCA-1 (human lung adenocarcinoma) | Not specified | Not specified | 1.0 | 0.4, 0.8, 1.6 | 180 | Cell Necrosis | [6] |
| K562 (human chronic myelogenous leukemia) | Not specified | Not specified | Not specified | Not specified | Not specified | Apoptosis | [7] |
| HL-60 (human promyelocytic leukemia) | Not specified | Not specified | Not specified | Not specified | Not specified | Apoptosis, Necrosis | [2] |
Table 2: In Vivo Experimental Parameters for Ce6-Mediated Sonodynamic Therapy
| Animal Model | Tumor Type | Ce6 Dosage (mg/kg) | Administration Route | Ultrasound Frequency (MHz) | Ultrasound Intensity (W/cm²) | Duration (seconds) | Outcome Measure | Reference |
| Mice bearing SPCA-1 xenografts | Non-small cell lung cancer | 10, 20, 40 | Intraperitoneal | 1.0 | 0.4, 0.8, 1.6 | 180 | Tumor Growth Inhibition | [6][8] |
| Balb/C mice with 4T1 xenografts | Breast adenocarcinoma | Not specified | Not specified | Not specified | Not specified | Not specified | Tumor Growth Inhibition | [9] |
| Mice with H22 xenografts | Hepatoma | Not specified | Not specified | Not specified | Not specified | Not specified | Tumor Suppression | [8] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments in Ce6-mediated SDT research.
Protocol 1: In Vitro Ce6-Mediated Sonodynamic Therapy
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., 4T1 murine mammary cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.[3]
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.
2. Ce6 Incubation:
-
Prepare a stock solution of Chlorin e6 (Ce6) in a suitable solvent (e.g., DMSO or PBS).
-
Dilute the Ce6 stock solution in serum-free culture medium to the desired final concentration (e.g., 1 µg/mL).[2][3]
-
Remove the culture medium from the cells and replace it with the Ce6-containing medium.
-
Incubate the cells with Ce6 for a specific duration (e.g., 4 hours) in the dark to allow for cellular uptake.[2][3]
3. Ultrasound Treatment:
-
After incubation, wash the cells with PBS to remove excess Ce6.
-
Add fresh, serum-free medium to the cells.
-
Apply ultrasound using a therapeutic ultrasound device with a specific probe. Ensure proper coupling of the probe to the culture plate (e.g., using ultrasound gel).
-
Expose the cells to ultrasound at a specified frequency (e.g., 1.0 MHz) and intensity (e.g., 0.36 W/cm²) for a defined duration (e.g., 60 seconds).[2][3]
4. Post-Treatment Analysis:
-
Following ultrasound treatment, incubate the cells for a desired period (e.g., 4 to 24 hours) before performing downstream analyses.
-
Cell Viability Assay (MTT): Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength to determine cell viability.[2]
-
Apoptosis Assays:
-
DAPI Staining: Stain cells with DAPI to visualize nuclear morphology characteristic of apoptosis (e.g., chromatin condensation and nuclear fragmentation).[2]
-
Annexin V/PI Staining: Use an Annexin V-FITC/PI apoptosis detection kit and analyze the cells by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[10]
-
Western Blot for Caspase-3: Analyze the expression of cleaved caspase-3, an executive caspase in the apoptotic pathway, by Western blotting.[2]
-
-
Reactive Oxygen Species (ROS) Detection:
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5]
-
Incubate the cells with the probe after SDT treatment.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify intracellular ROS levels.[2]
-
Protocol 2: In Vivo Ce6-Mediated Sonodynamic Therapy in a Murine Tumor Model
1. Animal Model and Tumor Induction:
-
Use an appropriate mouse strain (e.g., Balb/c mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 4T1 cells) into the flank of each mouse to establish a tumor xenograft.[8]
-
Monitor the tumor growth until it reaches a suitable size for treatment (e.g., 5-10 mm in diameter).
2. Ce6 Administration:
-
Prepare a sterile solution of Ce6 for injection.
-
Administer Ce6 to the tumor-bearing mice via an appropriate route, such as intraperitoneal injection.[6][8]
-
The dosage of Ce6 can vary, for example, from 10 to 40 mg/kg.[6][8]
3. Ultrasound Application:
-
At a specific time point after Ce6 injection (e.g., 18 hours) to allow for tumor accumulation, anesthetize the mice.[8]
-
Apply ultrasound gel to the skin overlying the tumor.
-
Position the ultrasound transducer directly on the tumor.
-
Deliver ultrasound at a specific frequency (e.g., 1.0 MHz) and intensity (e.g., 1.6 W/cm²) for a set duration (e.g., 180 seconds).[8]
4. Monitoring and Efficacy Assessment:
-
Monitor the tumor size regularly using calipers. Calculate the tumor volume using the formula: (length × width²) / 2.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis.
-
Histological Analysis (H&E Staining): Fix the tumor tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to observe tissue morphology and necrosis.
-
TUNEL Assay: Perform a TUNEL assay on tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
-
Immunohistochemistry: Analyze the expression of relevant protein markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) in the tumor tissue.
III. Visualizations: Diagrams and Workflows
Mechanism of Ce6-Mediated Sonodynamic Therapy
The primary mechanism of Ce6-mediated SDT involves the generation of cytotoxic reactive oxygen species (ROS).[1] Ultrasound activates the Ce6 sonosensitizer, which then transfers energy to molecular oxygen, producing highly reactive singlet oxygen and other ROS. These ROS can damage cellular components, leading to apoptosis and necrosis of cancer cells.[2][7]
Caption: Mechanism of this compound-mediated sonodynamic therapy.
Experimental Workflow for In Vitro SDT
The following diagram illustrates the typical workflow for an in vitro experiment investigating the efficacy of Ce6-mediated SDT.
Caption: Workflow for in vitro Ce6-mediated sonodynamic therapy.
Signaling Pathway of SDT-Induced Apoptosis
Ce6-mediated SDT can induce apoptosis through the mitochondrial pathway. The generated ROS cause damage to the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.
References
- 1. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Iron oxide nanoparticles as nanocarriers to improve this compound-based sonosensitivity in sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances of sonodynamic therapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonodynamic Therapy: Rapid Progress and New Opportunities for Non-Invasive Tumor Cell Killing with Sound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Chlorin e6 in Theranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll (B73375) that has garnered significant interest in the field of theranostics, the integration of therapeutic and diagnostic capabilities in a single agent.[1] Its potent photosensitizing properties, characterized by a high singlet oxygen quantum yield and strong absorption in the red spectral region (~660 nm), make it an excellent candidate for photodynamic therapy (PDT).[1][2] This deep tissue penetration of red light allows for the treatment of a variety of solid tumors.[2] Beyond its therapeutic applications, Ce6's intrinsic fluorescence and ability to generate photoacoustic signals enable its use in diagnostic imaging, facilitating tumor localization and treatment monitoring.[3][4]
A significant challenge with Ce6 is its hydrophobicity, which can lead to aggregation in aqueous environments, reducing its efficacy and bioavailability.[5] To overcome this, various nanoparticle-based delivery systems have been developed to enhance its solubility, stability, and tumor-targeting capabilities.[5] These advancements have expanded the utility of Ce6 in combination therapies, including photoimmunotherapy (PIT), where Ce6 is conjugated to tumor-targeting antibodies.
These application notes provide an overview of the key characteristics of Ce6, quantitative data from preclinical studies, and detailed protocols for its use in theranostic applications.
Data Presentation
Table 1: Photophysical and Photochemical Properties of Chlorin e6
| Property | Value | Reference |
| Absorption Maxima (in buffer) | ~400 nm (Soret band), ~654-662 nm (Q band) | [6] |
| Molar Absorption Coefficient (at 654 nm) | 40,000 M⁻¹ cm⁻¹ | [6] |
| Fluorescence Emission Maximum | ~668 nm | [7] |
| Singlet Oxygen Quantum Yield | 0.77 | [6] |
Table 2: In Vitro Photodynamic Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Light Dose | Reference |
| B16F10 | Melanoma | 18.9 | 5 J/cm² (660 nm) | [1] |
| B16F10 | Melanoma | 20.98 | 1 J/cm² (660 nm) | [2] |
| HeLa | Cervical Cancer | 2.31 | 20 J/cm² | [8] |
| AsPC-1 | Pancreatic Cancer | 8.4 - 49.1 (range for Ce6 derivative) | 0.5 J/cm² | [9] |
| PANC-1 | Pancreatic Cancer | 8.4 - 49.1 (range for Ce6 derivative) | 0.5 J/cm² | [9] |
| HT-29 | Colorectal Cancer | Not specified | 6 J/cm² (650 nm) | [10] |
| Human Vascular Smooth Muscle Cells | N/A | ~170 (for 80% toxicity) | 2 J/cm² | [11] |
Table 3: In Vivo Photodynamic Therapy Parameters for this compound
| Animal Model | Tumor Model | Ce6 Dose (mg/kg) | Administration Route | Light Dose | Drug-Light Interval | Reference |
| B16F10 allograft mice | Melanoma | 2.5 | Intravenous | Not specified (660 nm) | 3 hours | [1] |
| Rat Sarcoma M-1 | Sarcoma | 1-10 | Intraperitoneal | 22.5-135 J/cm² | Not specified | [12] |
| C57BL/6 mice | Melanoma (B16F10) | 2.5 | Intravenous | 100 J/cm² (660 nm) | 3 hours | [2] |
| Rat | RK3E-ras cells | 10 | Intravenous | 100 J/cm² | 24 hours | [13] |
| HT-29 tumor-bearing mice | Colorectal Cancer | 5 | Intravenous | 0.5 W/cm² for 5 min (680 nm) | 24 hours | [14] |
Table 4: Biodistribution of this compound Formulations in HT-1080 Tumor-Bearing Mice (5 mg/kg dose)
| Formulation | Time Post-Injection | Tumor (µg/g) | Liver (µg/g) | Kidneys (µg/g) | Reference |
| Free Ce6 | 1 hour | ~10 | ~25 | ~8 | [15][16] |
| Phospholipid Nanoparticles (NPh-Ce6) | 1 hour | ~15 | ~22 | ~10 | [15][16] |
| Peptide-Targeted Nanoparticles (NPh-Ce6-NGR-R7) | 1 hour | ~20.5 | ~18 | ~12 | [15][16] |
Experimental Protocols
Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol describes a one-pot method for preparing Ce6 nanoparticles (Ce6-NPs) stabilized with polystyrene maleic anhydride (B1165640) (PSMA).[14]
Materials:
-
This compound (Ce6)
-
Polystyrene maleic anhydride (PSMA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Syringe
-
Probe-type sonicator
-
Dialysis membrane (MWCO: 3000 Da)
Procedure:
-
Dissolve PSMA and Ce6 (e.g., at a 1:4 weight ratio) in DMSO to a final drug concentration of 2 mg/mL.
-
Inject the PSMA/Ce6 mixture into a 10-fold volume of deionized water using a syringe under probe-type sonication for 10 minutes.
-
Perform dialysis of the final solution against pure water for 12 hours using a semipermeable membrane to remove the organic solvent and unreacted materials.
-
Characterize the resulting Ce6-NPs for size, morphology, and drug loading.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol details the procedure for assessing the phototoxic effects of Ce6 on adherent cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8][17][18]
Materials:
-
Cancer cell line of interest (e.g., B16F10, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound (or Ce6 formulation)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Light source with the appropriate wavelength (e.g., 660 nm laser)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[2]
-
Drug Incubation: Replace the medium with fresh medium containing various concentrations of Ce6. Include control wells with no Ce6. Incubate for a predetermined time (e.g., 3 hours).[2]
-
Washing: Aspirate the Ce6-containing medium and wash the cells with PBS.
-
Irradiation: Add fresh complete medium to each well. Irradiate the designated wells with a specific light dose (e.g., 1 J/cm² at 660 nm).[2] Keep a set of "dark toxicity" plates that are not irradiated.
-
Post-Irradiation Incubation: Incubate the plates for 24-72 hours.[2][19]
-
MTT Assay:
-
Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Aspirate the medium and add 150 µL of MTT solvent to dissolve the formazan (B1609692) crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes.[17]
-
-
Data Acquisition: Read the absorbance at 590 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Photodynamic Therapy in a Subcutaneous Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice and subsequent PDT treatment.[2][3][14]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., B16F10)
-
Sterile PBS or cell culture medium
-
Matrigel (optional)
-
Syringes and needles
-
Anesthetic (e.g., isoflurane)
-
This compound formulation
-
Laser with appropriate wavelength (e.g., 660 nm) and fiber optic diffuser
-
Calipers
Procedure:
-
Tumor Inoculation:
-
PDT Treatment:
-
When tumors reach a palpable size (e.g., ~90 mm³), randomize the mice into treatment and control groups.[1]
-
Administer the Ce6 formulation (e.g., 2.5 mg/kg) via intravenous injection.[2]
-
After a specific drug-light interval (e.g., 3 hours), anesthetize the mouse.[2]
-
Irradiate the tumor with a specific light dose (e.g., 100 J/cm² at 660 nm).[2]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).[2]
-
Monitor the overall health and body weight of the mice.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay).[14]
In Vivo Fluorescence Imaging
This protocol outlines the procedure for non-invasive fluorescence imaging to monitor the biodistribution of Ce6.[8][20]
Materials:
-
Tumor-bearing mouse
-
This compound formulation
-
In vivo imaging system with appropriate excitation and emission filters
-
Anesthetic
Procedure:
-
Administer the Ce6 formulation to the mouse (e.g., intravenously).
-
At various time points post-injection (e.g., 0.5, 1, 2, 3, 4, 5 hours), anesthetize the mouse.[8]
-
Place the mouse in the imaging system.
-
Acquire fluorescence images using an excitation wavelength around 400-450 nm and an emission filter above 570 nm.[21]
-
Analyze the images to determine the fluorescence intensity in the tumor and other organs. For quantitative analysis, a region of interest (ROI) can be drawn over the tumor and other tissues to measure the average fluorescence intensity.
Signaling Pathways and Experimental Workflows
Photodynamic Therapy (PDT) and Apoptosis Induction
Ce6-mediated PDT primarily functions through the generation of reactive oxygen species (ROS), which induce cellular damage and trigger programmed cell death, or apoptosis.[2] Upon light activation, Ce6 transfers energy to molecular oxygen, creating highly reactive singlet oxygen. This initiates a cascade of events, including mitochondrial damage and the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[13]
References
- 1. One‐pot synthesis this compound nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Fluorescence-based method for sensitive and rapid estimation of this compound in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. In-vivo optical detection of cancer using this compound – polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. broadpharm.com [broadpharm.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. researchgate.net [researchgate.net]
- 21. In vivo fluorescence imaging of the transport of charged this compound conjugates in a rat orthotopic prostate tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chlorin e6 Photostability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the photostability of Chlorin (B1196114) e6 (Ce6), a potent photosensitizer used in photodynamic therapy (PDT). Accurate assessment of photostability is critical for determining appropriate dosimetry, predicting therapeutic efficacy, and ensuring the quality and consistency of Ce6-based formulations.
Introduction to Chlorin e6 Photostability
This compound (Ce6) is a second-generation photosensitizer derived from chlorophyll.[1] Its therapeutic effect in PDT is initiated by the absorption of light, typically in the red region of the electromagnetic spectrum (around 660-670 nm), which excites the Ce6 molecule to a triplet state.[1][2] This excited state can then transfer energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which leads to cellular damage and tumor destruction.[3][4]
However, this same light-induced activation can also lead to the degradation of the Ce6 molecule itself, a process known as photobleaching.[5][6] The extent of photobleaching can impact the effective dose of the photosensitizer delivered to the target tissue and, consequently, the overall therapeutic outcome. Therefore, a thorough understanding and quantification of Ce6 photostability are essential.
Key Methodologies for Assessing Photostability
The photostability of this compound can be assessed using several analytical techniques. The most common methods involve monitoring the changes in its spectroscopic or chromatographic profile upon light exposure.
-
UV-Visible Spectrophotometry: A straightforward method to monitor the degradation of Ce6 by observing the decrease in its characteristic absorption bands, particularly the Soret band (around 400 nm) and the Q-band (around 665 nm), after irradiation.[7][8]
-
Fluorescence Spectroscopy: This technique measures the decrease in fluorescence emission (typically around 665 nm) upon excitation at the Soret band (around 400 nm) as an indicator of photobleaching.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more detailed analysis by separating the parent Ce6 molecule from its photoproducts, allowing for precise quantification of its degradation and the appearance of new chemical entities.[11][12]
Quantitative Data Summary
The photostability of this compound is influenced by its environment, including the solvent, pH, and the presence of other molecules. The quantum yield of photobleaching (Φpb) is a key parameter used to quantify photostability, representing the fraction of absorbed photons that result in the degradation of the photosensitizer.
| Parameter | Condition | Value | Reference |
| Photobleaching Quantum Yield (Φpb) | pH 7.4 Phosphate Buffer (in air) | 8.2 x 10⁻⁴ | [5][6] |
| Organic solvents (low dielectric constant) | Decreased significantly | [5][6] | |
| Sn derivative of NPe6 | 5.7 x 10⁻⁶ | [5][6] | |
| Zn derivative of NPe6 | 1.9 x 10⁻² | [5][6] | |
| Fluorescence Quantum Yield (Φf) | Ethanol | 0.13 - 0.16 | [13] |
| Protic solvents (except water) | Highest | [14][15] | |
| Aprotic and non-polar solvents | Lower | [14][15] | |
| Singlet Oxygen Quantum Yield (ΦΔ) | Dichloromethane | 0.5 - 0.6 | [16] |
| Ethanol | 0.65 | [16] | |
| Toluene | 0.61 | [16] | |
| In Vitro Phototoxicity (IC50) | B16F10 melanoma cells (Light: 660 nm, 5 J/cm²) | 18.9 µM | [17] |
| B16F10 melanoma cells (Dark) | 519.6 µM | [17] | |
| SW480 colon cancer cells (Light: 650 nm, 6 J/cm²) | Dose-dependent inhibition | [18] | |
| HeLa cells (Light: 655 nm, 20 J/cm²) | Concentration-dependent cytotoxicity | [19] |
Experimental Protocols
Protocol 1: Photostability Assessment using UV-Visible Spectrophotometry
Objective: To determine the rate of Ce6 photobleaching by monitoring the change in its absorbance spectrum upon light irradiation.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS) or other relevant buffer/solvent
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
-
Light source (e.g., halogen lamp with a 630 nm long-pass filter or a 660 nm LED)[7]
-
Radiometer/Power meter
Procedure:
-
Sample Preparation: Prepare a solution of Ce6 in the desired solvent (e.g., PBS) with an initial absorbance of approximately 1.0 at the Soret band (~400 nm) in a quartz cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the Ce6 solution from 300 to 800 nm.
-
Irradiation:
-
Place the cuvette at a fixed distance from the light source.
-
Measure the light intensity at the position of the cuvette using a radiometer.
-
Irradiate the sample for a defined period (e.g., 5, 10, 20, 30 minutes).
-
-
Post-Irradiation Spectrum: After each irradiation interval, gently mix the solution and record the UV-Vis absorption spectrum again.
-
Data Analysis:
-
Plot the absorbance at the Soret band and the main Q-band as a function of irradiation time or light dose (fluence, J/cm²).
-
The photobleaching rate can be determined from the slope of this plot.
-
Protocol 2: Photostability Assessment using HPLC
Objective: To quantify the degradation of Ce6 and identify the formation of photoproducts using HPLC.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[20]
-
Mobile Phase A: 0.08% Trifluoroacetic acid (TFA) in water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Light source and irradiation setup (as in Protocol 1)
Procedure:
-
Sample Preparation and Irradiation:
-
Prepare a Ce6 solution and take an initial (t=0) aliquot for HPLC analysis.
-
Irradiate the remaining solution as described in Protocol 1, taking aliquots at different time points.
-
-
HPLC Analysis:
-
Set the detection wavelength to the Soret band of Ce6 (e.g., 407 nm).[20]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the aliquots (from t=0 and subsequent time points) into the HPLC system.
-
Run a gradient elution, for example, from 45% to 100% Mobile Phase B over 20 minutes.[20]
-
-
Data Analysis:
-
Identify the peak corresponding to Ce6 based on its retention time from the t=0 sample.
-
Integrate the peak area of Ce6 for each time point.
-
Plot the percentage of remaining Ce6 (relative to the t=0 sample) as a function of irradiation time.
-
Observe the chromatograms for the appearance of new peaks, which indicate the formation of photoproducts.
-
Visualizations
Caption: Workflow for assessing Ce6 photostability.
Caption: Simplified signaling pathways in Ce6-PDT.
References
- 1. nbinno.com [nbinno.com]
- 2. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHOTOBLEACHING OF MONO‐l‐ASPARTYL this compound (NPe6): A CANDIDATE SENSITIZER FOR THE PHOTODYNAMIC THERAPY OF TUMORS | Semantic Scholar [semanticscholar.org]
- 7. us.edu.pl [us.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based method for sensitive and rapid estimation of this compound in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC study of this compound and its molecular complex with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of a Novel Photosensitizer of this compound-C15-Monomethyl Ester in Beagle Dog Plasma Using HPLC: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [omlc.org]
- 14. Optimization in solvent selection for this compound in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Targeted Drug Delivery Using Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer and sonosensitizer that has garnered significant attention in the field of targeted drug delivery for cancer therapy.[1][2][3] Derived from chlorophyll, Ce6 exhibits strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.[3][4] Upon activation by light (photodynamic therapy, PDT) or ultrasound (sonodynamic therapy, SDT), Ce6 generates reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic to cancer cells.[1][5] However, the clinical application of free Ce6 is hampered by its hydrophobicity, poor bioavailability, and nonspecific distribution.[6][7] To overcome these limitations, various targeted delivery strategies have been developed, including encapsulation in nanoparticles and conjugation with targeting moieties such as antibodies and peptides.[1][6][7][8] These approaches enhance the accumulation of Ce6 in tumor tissues, improve its therapeutic efficacy, and minimize side effects.[1][6]
These application notes provide an overview of the principles and methodologies for utilizing Chlorin e6 in targeted drug delivery systems. Detailed protocols for the synthesis, characterization, and evaluation of Ce6-based nanocarriers are presented to guide researchers in this promising area of cancer therapy.
Mechanisms of Action: Photodynamic and Sonodynamic Therapy
The therapeutic efficacy of this compound-based targeted delivery stems from its ability to induce localized cell death through Photodynamic Therapy (PDT) and Sonodynamic Therapy (SDT).
Photodynamic Therapy (PDT)
PDT is a minimally invasive treatment that involves the administration of a photosensitizer, like Ce6, followed by its activation with light of a specific wavelength.[1] The process can be summarized in the following steps:
-
Administration and Accumulation : The Ce6-based drug delivery system is administered, typically intravenously, and preferentially accumulates in the tumor tissue through passive (Enhanced Permeability and Retention effect) and/or active targeting.[1][6]
-
Light Activation : The tumor is irradiated with light, usually in the red region of the spectrum (around 660 nm), which corresponds to the absorption peak of Ce6.[3]
-
Energy Transfer and ROS Generation : Upon light absorption, the Ce6 molecule transitions to an excited triplet state. It then transfers its energy to molecular oxygen present in the surrounding tissue.
-
Cytotoxicity : This energy transfer converts molecular oxygen into highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[1] These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, and destruction of the tumor vasculature.[4]
Caption: Mechanism of this compound-mediated Photodynamic Therapy (PDT).
Sonodynamic Therapy (SDT)
SDT is an emerging cancer therapy that utilizes ultrasound to activate a sonosensitizer, such as Ce6, to produce cytotoxic ROS.[9] This modality offers the advantage of deeper tissue penetration compared to light.[9] The proposed mechanism involves:
-
Administration and Accumulation : Similar to PDT, the Ce6-based formulation accumulates in the tumor.
-
Ultrasound Activation : The tumor is exposed to low-intensity ultrasound.
-
Cavitation and Sonoluminescence : The ultrasound waves induce acoustic cavitation, the formation and collapse of microbubbles. This process can generate light (sonoluminescence) and pyrolytic decomposition of water, leading to the formation of ROS.
-
Sensitizer Activation : The sonoluminescence can excite the Ce6 molecules, which then generate singlet oxygen through energy transfer to molecular oxygen, similar to PDT.[5] The cavitation bubbles can also mechanically stress the cancer cells, potentially enhancing the therapeutic effect.
Caption: Mechanism of this compound-mediated Sonodynamic Therapy (SDT).
Targeted Delivery Strategies and Quantitative Data
A variety of nanocarriers and targeting ligands have been employed to enhance the delivery of this compound to tumors. The choice of delivery system can significantly impact drug loading, stability, circulation time, and therapeutic efficacy.
| Delivery System | Targeting Moiety | Drug Loading Content (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Carrier-Free Ce6 Nanoprecipitates | N/A | ~81% | N/A | Not specified | Not specified | [10] |
| PEG-PCL Micelles | N/A | 21.7% (PTX), 7.38% (Ce6) | Not specified | 80.4 | Not specified | [11] |
| Chitosan Nanoparticles | N/A | Not specified | Not specified | ~130 | Not specified | [12] |
| Iron Oxide Nanoparticles (IO-NPs) | Doxorubicin | Not specified | Not specified | Not specified | -24.73 ± 1.002 | [13] |
| Mesoporous Silica Nanoparticles (MSNs) | Polyethyleneimine (PEI) | Not specified | Not specified | Not specified | Not specified | [14] |
| Keratin Nanoparticles | N/A | Not specified | Not specified | Not specified | Not specified | [15] |
| Goat Milk-Derived Extracellular Vesicles | N/A | Not specified | Not specified | Not specified | Not specified | [16] |
| Hyaluronic Acid-Diselenide Micelles | Hyaluronic Acid | Not specified | Not specified | Not specified | Not specified | [17] |
| Heptamethine Cyanine Conjugates | Heptamethine Cyanine | Not specified | Not specified | Not specified | Not specified | [18] |
| Antibody-Ce6 Conjugate (Trastuzumab) | Trastuzumab | N/A | N/A | Not specified | Not specified | [19] |
| Antibody-Ce6 Conjugate (PD-L1) | Anti-PD-L1 Antibody | N/A | N/A | Not specified | Not specified | [8] |
| Peptide-Ce6 Conjugate (GPC3-targeting) | GPC3-targeting peptide | N/A | N/A | Not specified | Not specified | [20] |
| Biotin-Ce6 Conjugate | Biotin | N/A | N/A | Not specified | Not specified | [21] |
Note: "N/A" indicates that the data was not applicable for that specific delivery system (e.g., antibody-drug conjugates do not have encapsulation efficiency). "Not specified" indicates that the data was not provided in the cited source.
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and evaluation of this compound-based nanoparticle delivery systems. Specific parameters may need to be optimized based on the chosen nanoparticle and targeting strategy.
Protocol 1: Synthesis of this compound-Loaded Nanoparticles (Example: PEG-PCL Micelles)
This protocol describes the preparation of Ce6-loaded PEG-PCL nanoparticles using a simple and reproducible nanoprecipitation method.
Materials:
-
This compound (Ce6)
-
Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-PCL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water or Phosphate Buffered Saline (PBS)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve a specific amount of PEG-PCL and this compound in a minimal amount of a water-miscible organic solvent, such as DMSO.
-
Under vigorous stirring, add the organic solution dropwise to a larger volume of deionized water or PBS. This will induce the self-assembly of the amphiphilic block copolymers into micelles, encapsulating the hydrophobic Ce6 in the core.
-
Continue stirring the solution for several hours at room temperature to allow for the evaporation of the organic solvent.
-
To remove the free, unencapsulated Ce6 and any remaining organic solvent, dialyze the nanoparticle suspension against deionized water or PBS for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa). Change the dialysis buffer frequently.
-
Collect the purified Ce6-loaded nanoparticle suspension and store it at 4°C for further use.
Protocol 2: Characterization of Ce6-Loaded Nanoparticles
1. Size and Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using electrophoretic light scattering.
2. Morphology Observation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., uranyl acetate) if necessary.
-
Observe the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).[12]
3. Drug Loading Content and Encapsulation Efficiency:
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the total weight of the nanoparticles.
-
Disrupt the nanoparticles using a suitable solvent (e.g., DMSO) to release the encapsulated Ce6.
-
Quantify the amount of Ce6 using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the absorbance or emission at its characteristic wavelength (e.g., absorbance around 400 nm or 660 nm).[22]
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded Ce6 / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded Ce6 / Initial weight of Ce6 used) x 100
-
Protocol 3: In Vitro Evaluation of Phototoxicity
This protocol outlines the steps to assess the light-induced cytotoxicity of Ce6-loaded nanoparticles on cancer cells using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, 4T1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Ce6-loaded nanoparticles and free Ce6 solutions
-
Light source with the appropriate wavelength (e.g., 660 nm laser or LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of Ce6-loaded nanoparticles or free Ce6. Include control groups with no treatment and nanoparticles without Ce6. Also, prepare a set of plates for the "dark toxicity" control, which will not be exposed to light.
-
Incubation: Incubate the cells with the treatments for a predetermined period (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
Washing and Irradiation: After incubation, wash the cells with PBS to remove any extracellular nanoparticles. Add fresh culture medium.
-
Expose the "light" group of plates to a light source at the appropriate wavelength and dose (e.g., 660 nm, 1 J/cm²).[4] Keep the "dark" group of plates protected from light.
-
Post-Irradiation Incubation: Return all plates to the incubator and incubate for another 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the Ce6 concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[21]
Caption: Experimental workflow for in vitro evaluation of Ce6 formulations.
Protocol 4: In Vivo Evaluation in a Tumor-Bearing Mouse Model
This protocol provides a general guideline for assessing the in vivo therapeutic efficacy of Ce6-loaded nanoparticles. All animal experiments should be conducted in accordance with institutional guidelines and approved by an ethics committee.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer xenografts)
-
Ce6-loaded nanoparticles and control formulations
-
Light source (for PDT) or ultrasound transducer (for SDT)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping and Administration: Randomly divide the mice into different treatment groups (e.g., saline control, free Ce6 + light/ultrasound, Ce6-nanoparticles + light/ultrasound, Ce6-nanoparticles without light/ultrasound).
-
Administer the formulations intravenously via the tail vein.[4]
-
Biodistribution Imaging (Optional): At different time points post-injection, image the mice using an in vivo imaging system to monitor the fluorescence of Ce6 and determine the optimal time for light/ultrasound application when the tumor accumulation is at its maximum.[13]
-
PDT/SDT Treatment: At the predetermined optimal time point, anesthetize the mice.
-
For PDT, irradiate the tumor area with a laser of the appropriate wavelength and power density.[13]
-
For SDT, apply ultrasound to the tumor area using a transducer with a coupling gel.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Survival Study: Monitor the survival of the mice over a set period.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to assess the treatment efficacy and any potential toxicity.
Caption: General workflow for in vivo evaluation of Ce6-based therapies.
Conclusion
This compound-based targeted drug delivery systems represent a powerful and versatile platform for cancer therapy. By leveraging the principles of PDT and SDT and employing sophisticated nanoparticle and conjugation strategies, it is possible to achieve highly localized and effective tumor destruction with minimal systemic toxicity. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and scientists working to advance this exciting field of nanomedicine. Careful optimization of the delivery system and treatment parameters will be crucial for the successful clinical translation of these innovative therapies.
References
- 1. The Current Status of this compound-Based Nanoscale Delivery Systems for Cancer Therapy [techscience.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A photoactivatable antibody-Chlorin e6 conjugate enabling singlet oxygen production for tumor-targeting photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A co-delivery system based on this compound-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
- 12. Highly Biocompatible this compound-Loaded Chitosan Nanoparticles for Improved Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Multifunctional trastuzumab–this compound conjugate for the treatment of HER2-positive human breast cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 20. Smart glypican-3-targeting peptide-chlorin e6 conjugates for targeted photodynamic therapy of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis and Characterization of Chlorin e6-Biopolymer Conjugates for Photodynamic Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll, notable for its high singlet oxygen quantum yield and strong absorption in the red light spectrum (~660 nm), which allows for deeper tissue penetration.[1][2] However, its therapeutic application in photodynamic therapy (PDT) is often limited by poor water solubility and non-specific biodistribution.[3][4] To overcome these limitations, Ce6 is frequently conjugated to biopolymers such as proteins, polysaccharides, and synthetic polymers.[5][6] This conjugation enhances water solubility, improves stability, and can enable targeted delivery to tumor tissues, thereby increasing therapeutic efficacy and minimizing side effects.[4][7] This document provides a detailed protocol for the synthesis of Chlorin e6-biopolymer conjugates using a general and widely applicable carbodiimide (B86325) crosslinking chemistry, along with methods for their characterization and a summary of their performance in preclinical models.
Mechanism of Action: Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS).[1][8] Upon irradiation with light of an appropriate wavelength, the Ce6 molecule transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state.[8] This triplet-state Ce6 can then transfer its energy to surrounding molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a primary mediator of phototoxicity.[1][9] These ROS induce oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[10][11]
Caption: The signaling pathway of this compound-mediated Photodynamic Therapy (PDT).
General Synthesis and Purification Workflow
The most common and versatile method for conjugating Ce6 to biopolymers containing primary amine groups (e.g., lysine (B10760008) residues in proteins, amine-modified polysaccharides) is through amide bond formation. This process involves the activation of one or more of Ce6's three carboxylic acid groups using carbodiimide chemistry, followed by reaction with the biopolymer's amine groups. The resulting conjugate is then purified to remove unreacted reagents.
Caption: General workflow for the synthesis of Ce6-biopolymer conjugates.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ce6-Biopolymer Conjugate via EDC/NHS Amide Coupling
This protocol describes a general method for conjugating Ce6 to amine-containing biopolymers like gelatin, dextran, or antibodies.[5][12]
3.1 Materials and Reagents
-
This compound (Ce6)
-
Biopolymer of interest (e.g., Gelatin, amine-functionalized Dextran, Trastuzumab)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate/Carbonate buffer, pH 9.0 (optional, for certain biopolymers)[13]
-
Dialysis tubing or cassette (MWCO appropriate for the biopolymer, e.g., 2-14 kDa)
-
Deionized water
-
Lyophilizer
3.2 Step-by-Step Experimental Procedure
Step 1: Activation of this compound NOTE: Ce6 is light-sensitive. All steps should be performed in the dark or under minimal light conditions (e.g., amber vials, aluminum foil wrapping).
-
Dissolve Ce6 in a minimal amount of anhydrous DMF or DMSO to a final concentration of ~5-10 mg/mL.
-
Add EDC (1.2-1.5 molar excess relative to Ce6) and NHS (1.2-1.5 molar excess relative to Ce6) to the Ce6 solution. The molar excess may need to be optimized depending on the desired degree of conjugation.[13][14]
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen or argon atmosphere to form the Ce6-NHS ester.[14]
Step 2: Conjugation to Biopolymer
-
Dissolve the biopolymer in PBS (pH 7.4) or another suitable buffer (e.g., 0.016 M Na₂CO₃/NaHCO₃ buffer, pH 9.0) to a concentration of 5-10 mg/mL.[13] The choice of buffer and pH is critical to ensure the biopolymer is stable and its primary amine groups are deprotonated and reactive.
-
Slowly add the activated Ce6-NHS ester solution dropwise to the stirring biopolymer solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature or 4°C with gentle stirring.[13]
Step 3: Purification of the Conjugate
-
Transfer the reaction mixture to a dialysis membrane/cassette with an appropriate molecular weight cut-off (MWCO) to retain the biopolymer conjugate while allowing smaller molecules to diffuse out.
-
Dialyze against a large volume of deionized water or PBS for 48-72 hours at 4°C.[12][13] Change the dialysis buffer every 8-12 hours to ensure complete removal of unreacted Ce6, EDC, and NHS.
-
After dialysis, freeze the purified conjugate solution and lyophilize to obtain the final product as a dry powder.
-
Store the lyophilized Ce6-biopolymer conjugate at -20°C, protected from light.
Characterization Methods
-
UV-Visible Spectroscopy: Confirm successful conjugation by observing the characteristic Soret band (~400 nm) and Q-bands (~660 nm) of Ce6 in the spectrum of the purified conjugate.
-
Quantification of Conjugated Ce6: The amount of Ce6 conjugated to the biopolymer can be determined by measuring the absorbance at ~400 nm and using a standard curve of free Ce6 in the same buffer.
-
FT-IR Spectroscopy: The formation of an amide bond can be confirmed by the appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[13]
-
¹H NMR Spectroscopy: Can be used to confirm the presence of characteristic peaks from both the biopolymer and Ce6 in the final conjugate.[3]
Application Data & Performance Summary
The conjugation of Ce6 to biopolymers has been shown to significantly enhance its photodynamic efficacy.
Table 1: Photophysical and Photochemical Properties
| Conjugate | Singlet Oxygen Quantum Yield (ΦΔ) | Key Findings | Reference |
| Free Ce6 | 0.75 | Baseline for comparison. | [9] |
| Ce6-Biotin | 0.81 | Slightly increased singlet oxygen generation compared to free Ce6, potentially due to reduced aggregation. | [9] |
| mPEG-PLA-Ce6 | Higher than free Ce6 in water | Conjugation into nanoparticles significantly improved singlet oxygen generation in an aqueous environment. | [6] |
Table 2: In Vitro Phototoxicity (IC50 Values)
| Conjugate | Cell Line | IC50 with Light (µM) | IC50 without Light (µM) | Reference |
| Free Ce6 | HeLa | 2.31 | Minimal toxicity | [9] |
| Ce6-Biotin | HeLa | 1.28 | Minimal toxicity | [9] |
| Free Ce6 | B16F10 | 20.98 | > 500 | [15] |
| Gelatin-Ce6-2 | SCC-7 | Higher than free Ce6 | > 16 µg/mL | [5] |
Table 3: Cellular Uptake Analysis
| Conjugate | Cell Line | Method | Key Finding | Reference |
| Ce6-Biotin | HeLa (Biotin Receptor+) | Flow Cytometry | ~4-fold higher cellular uptake than free Ce6 after 6 hours, demonstrating successful targeting. | [9] |
| Gelatin-Ce6 | SCC-7 | Fluorescence Microscopy | Cellular uptake was observed, but was lower than that of hydrophobic free Ce6. | [5] |
| DC (Ce6-PAMAM) | HeLa | Fluorescence Spectroscopy | Greater intracellular uptake was observed for the nanoconjugate compared to free Ce6. | [3] |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gelatin-chlorin e6 conjugate for in vivo photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gelatin–this compound conjugate for in vivo photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound-conjugated poly(ethylene glycol)-poly(d,l-lactide) nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional trastuzumab–this compound conjugate for the treatment of HER2-positive human breast cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Maltotriose–this compound Conjugate Linked via Tetraethyleneglycol as an Advanced Photosensitizer for Photodynamic Therapy. Synthesis and Antitumor Activities against Canine and Mouse Mammary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Conjugated Mesoporous Titania Nanorods as Potential Nanoplatform for Photo-Chemotherapy [mdpi.com]
- 14. Hyaluronic Acid-Conjugated with Hyperbranched this compound Using Disulfide Linkage and Its Nanophotosensitizer for Enhanced Photodynamic Therapy of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Chlorin e6
Welcome to the technical support center for Chlorin (B1196114) e6 (Ce6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of Chlorin e6. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guide
Issue: My this compound is not dissolving in aqueous buffer.
Possible Cause 1: Inherent Low Solubility this compound is a hydrophobic molecule and has very low solubility in neutral aqueous solutions.[1][2][3] This can lead to the formation of aggregates, which reduces its therapeutic effectiveness.[4][5]
Solution:
-
Use of Co-solvents: For initial stock solutions, dissolve Ce6 in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with your aqueous buffer.[6][7] A common practice is to first dissolve Ce6 in DMSO and then dilute it with a buffer like PBS (pH 7.2).[6]
-
pH Adjustment: The solubility of Ce6 is pH-dependent due to its carboxylic acid groups.[8] Increasing the pH of the aqueous solution to 10 or greater can deprotonate these groups, forming a more soluble salt.[1][2][9]
Possible Cause 2: Aggregation in Aqueous Media Even if initially dissolved, Ce6 has a strong tendency to aggregate in physiological environments, which can quench its photosensitizing activity.[4][10]
Solution:
-
Formulation Strategies: To maintain Ce6 in its monomeric and active state, consider using a formulation strategy.
-
Complexation with Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with Ce6, which enhances its solubility and reduces aggregation, particularly at pH 7.[4][11][12]
-
Encapsulation in Nanoparticles: Liposomes, polymeric micelles (e.g., with Pluronic F127), and solid lipid nanoparticles can encapsulate Ce6, shielding it from the aqueous environment and preventing aggregation.[5][13]
-
Polymer Conjugation: Formulating Ce6 with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) can improve its solubility and biodistribution.[14][15]
-
Issue: I'm observing low photodynamic efficacy in my experiments.
Possible Cause: Reduced Singlet Oxygen Generation due to Aggregation The aggregation of Ce6 molecules in aqueous solutions significantly reduces the generation of singlet oxygen, which is crucial for its photodynamic activity.[4][11]
Solution:
-
Disaggregation through Formulation: The aforementioned formulation strategies (cyclodextrins, nanoparticles, polymers) not only improve solubility but also prevent aggregation, leading to enhanced singlet oxygen generation and improved photodynamic efficacy.[4][13][14] For instance, the complexation of Ce6 with HP-β-CD has been shown to result in its disaggregation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents? A1: The solubility of this compound varies significantly depending on the solvent. It is highly soluble in organic solvents like DMSO and DMF, but sparingly soluble in aqueous buffers.[6][7]
Q2: How does pH affect the solubility of this compound? A2: this compound contains carboxylic acid groups, making its solubility pH-dependent.[8] In basic aqueous solutions (pH 10 or greater), it becomes more soluble due to the formation of a salt.[1][2][9] Lowering the pH can increase its lipophilicity.[16]
Q3: What are the benefits of using cyclodextrins with this compound? A3: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can increase the aqueous solubility of Ce6 by forming inclusion complexes.[4][11] This complexation also prevents the aggregation of Ce6 molecules, which in turn enhances its photodynamic efficacy by improving singlet oxygen generation.[4][17]
Q4: Can I use nanoparticles to deliver this compound? A4: Yes, nanoparticle-based delivery systems are a highly effective strategy. Encapsulating Ce6 in carriers like liposomes, polymeric micelles, or iron oxide nanoparticles improves its water solubility, stability, and can enhance tumor targeting.[5][13][18]
Q5: Are there any water-soluble derivatives of this compound? A5: Yes, chemical modifications of the Ce6 molecule have been developed to improve its hydrophilicity. For example, conjugating Ce6 with amino acids (like aspartic acid to form NPe6) or creating its trisodium (B8492382) salt can significantly increase water solubility.[3][19][20]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and the impact of different formulation strategies.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Reference |
| DMSO | ~30 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][7] |
| Ethanol | Slightly soluble | [6][7] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [6][7] |
| Neutral Water | Not soluble | [1][2][9] |
| Basic Water (pH ≥ 10) | Soluble | [1][2][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
Objective: To prepare a stock solution of this compound for further dilution in aqueous media.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Purge the tube with an inert gas to prevent oxidation.
-
Vortex the solution until the this compound is completely dissolved.
-
For aqueous working solutions, dilute this stock solution with the aqueous buffer of choice. For example, to achieve a 0.14 mg/mL solution, a 1:6 dilution in PBS (pH 7.2) can be used.[6]
-
It is recommended not to store the aqueous solution for more than one day.[6]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: pH-Mediated Solubilization of this compound
Objective: To increase the aqueous solubility of this compound by adjusting the pH.
Materials:
-
This compound powder
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Suspend the desired amount of this compound powder in deionized water.
-
While continuously stirring the suspension, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution in real-time using a calibrated pH meter.
-
Continue adding NaOH until the this compound has visibly dissolved and the pH of the solution is stable at a value of 10 or greater.[1][2][9]
-
Once dissolved, the solution can be filtered to remove any undissolved particulates.
Caption: Logical workflow for pH-mediated solubilization of Ce6.
Protocol 3: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a Ce6-HP-β-CD inclusion complex to enhance aqueous solubility and reduce aggregation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7)
-
Stir plate and stir bar
-
Sonicator (optional)
Methodology:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration in the chosen buffer.
-
Add the required amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Sonication can be used to facilitate the dissolution and complexation process.
-
After stirring, the solution can be filtered to remove any un-complexed this compound.
-
The concentration of the solubilized this compound can be determined spectrophotometrically.
Caption: Experimental workflow for Ce6-cyclodextrin formulation.
References
- 1. This compound | 19660-77-6 [chemicalbook.com]
- 2. This compound CAS#: 19660-77-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nbinno.com [nbinno.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | CAS 19660-77-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. Cas 19660-77-6,this compound | lookchem [lookchem.com]
- 10. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. F127/chlorin e6-nanomicelles to enhance Ce6 solubility and PDT-efficacy mitigating lung metastasis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved formulation of photosensitizer this compound polyvinylpyrrolidone for fluorescence diagnostic imaging and photodynamic therapy of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. Iron oxide nanoparticles as nanocarriers to improve this compound-based sonosensitivity in sonodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Prevention of Chlorin e6 Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of Chlorin (B1196114) e6 (Ce6) aggregation in solution, a critical factor for ensuring experimental reproducibility and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Chlorin e6 aggregation and why is it a problem?
A1: this compound (Ce6) is a hydrophobic molecule that tends to self-aggregate in aqueous solutions to minimize its contact with water. This process, driven by hydrophobic interactions, leads to the formation of non-functional dimers and higher-order aggregates. Aggregation is a significant issue as it can quench the photo-excited states of Ce6, reducing its efficiency as a photosensitizer in photodynamic therapy (PDT). Furthermore, aggregates can precipitate out of solution, leading to inaccurate concentrations and potentially causing experimental artifacts or toxicity.[1][2]
Q2: What are the main factors that influence this compound aggregation?
A2: The primary factors influencing Ce6 aggregation are:
-
pH: Aggregation is more pronounced in acidic conditions (pH < 5). This is because the carboxylic acid side chains of Ce6 become protonated, reducing the molecule's overall negative charge and electrostatic repulsion, thereby favoring aggregation.[3]
-
Concentration: Higher concentrations of Ce6 increase the likelihood of intermolecular interactions and aggregation.
-
Solvent Polarity: Ce6 is sparingly soluble in aqueous buffers. A broad UV-Vis spectrum with shifted Soret and Q bands is indicative of extensive intermolecular aggregation in water.[4]
-
Ionic Strength: High ionic strength buffers, such as phosphate-buffered saline (PBS), can promote aggregation when a Ce6 stock solution in a solvent like DMSO is diluted into it.
Q3: My this compound solution, which was dissolved in DMSO, precipitates when I dilute it in PBS. What is happening and how can I prevent this?
A3: This is a common issue known as "salting out." While DMSO is an effective solvent for creating a concentrated stock solution of Ce6, its dilution into a high ionic strength aqueous buffer like PBS can drastically reduce its solubility and trigger aggregation and precipitation.[5] To prevent this, it is highly recommended to use a stabilizing agent in the aqueous solution before adding the Ce6/DMSO stock.
Q4: What are stabilizing agents and how do they prevent this compound aggregation?
A4: Stabilizing agents are molecules that interact with Ce6 to prevent its self-aggregation in aqueous solutions. They can work through different mechanisms:
-
Polymers (e.g., Polyvinylpyrrolidone (B124986) - PVP): PVP is a biocompatible hydrophilic polymer that can form complexes with Ce6 through hydrophobic interactions.[6] This encapsulation prevents Ce6 molecules from interacting with each other. A Ce6-PVP formulation, known as Photolon, is approved for PDT.[7]
-
Surfactants (e.g., Tween 80, CTAB, SDS): Surfactants form micelles in aqueous solutions. Ce6 can be encapsulated within the hydrophobic core of these micelles, isolating it from the aqueous environment and preventing aggregation.[8][9][10]
-
Proteins (e.g., Human Serum Albumin - HSA): HSA is an endogenous carrier for Ce6 in the bloodstream and can be used to improve its water solubility by encapsulation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate after diluting DMSO stock in aqueous buffer. | Aggregation and precipitation of Ce6 due to low aqueous solubility and high ionic strength of the buffer. | Prepare the aqueous buffer with a stabilizing agent like PVP or a surfactant before adding the Ce6/DMSO stock solution. Alternatively, dilute the stock in a low ionic strength buffer first. |
| Reduced fluorescence intensity of Ce6 solution over time. | Aggregation-induced quenching of the excited state. | Prepare fresh solutions before each experiment. Use a stabilizing agent to maintain Ce6 in its monomeric, fluorescently active form. Store stock solutions at -20°C or -80°C and protect from light.[11] |
| Inconsistent results in phototoxicity assays. | Variable aggregation states of Ce6 in the experimental medium. | Standardize the protocol for preparing Ce6 working solutions, including the type and concentration of stabilizing agent, final DMSO concentration, and incubation time. Characterize the aggregation state using UV-Vis spectroscopy. |
| Higher than expected dark toxicity in cell culture. | Aggregates of Ce6 may exhibit different cellular interactions and toxicity profiles compared to the monomeric form. Cationic derivatives of chlorins can also show higher dark cytotoxicity.[2] | Ensure complete solubilization and prevention of aggregation. If using a derivative, research its specific properties. Always include appropriate vehicle controls in your experiments. |
Experimental Protocols & Data
Characterizing this compound Aggregation
The aggregation state of Ce6 can be monitored using the following techniques:
-
UV-Visible Spectroscopy:
-
Principle: The electronic absorption spectrum of Ce6 is sensitive to its aggregation state. Monomeric Ce6 in a suitable solvent exhibits a sharp and intense Soret band around 400 nm and distinct Q bands in the 500-670 nm region.[1][4] Upon aggregation, these bands typically broaden, decrease in intensity (hypochromism), and may shift in wavelength (either a blue-shift for H-aggregates or a red-shift for J-aggregates).[12]
-
Protocol:
-
Prepare a series of Ce6 solutions at different concentrations in the desired buffer.
-
Record the UV-Vis absorption spectrum for each solution from 350 nm to 700 nm.
-
Observe changes in the shape, position, and intensity of the Soret and Q bands. A broadening of the bands and a decrease in the molar extinction coefficient with increasing concentration are indicative of aggregation.[12]
-
-
-
Dynamic Light Scattering (DLS):
-
Principle: DLS measures the size distribution of particles in a solution. Monomeric Ce6 will not be detectable by DLS, but the formation of aggregates will result in particles of measurable size.
-
Protocol:
-
Prepare the Ce6 solution in the buffer of interest.
-
Filter the solution through a 0.22 µm filter if necessary to remove dust, although care must be taken not to remove larger aggregates of interest.
-
Analyze the sample using a DLS instrument to determine the hydrodynamic radius of any particles present. The presence of particles with sizes in the nanometer to micrometer range confirms aggregation.[13]
-
-
Protocols for Preparing Stable this compound Solutions
Method 1: Using Polyvinylpyrrolidone (PVP)
PVP is a widely used polymer to prevent the aggregation of photosensitizers. A common formulation involves a 1:1 mass ratio of Ce6 to PVP.[14]
-
Preparation of PVP Stock Solution:
-
Dissolve PVP (e.g., MW 10,000-12,000) in your desired aqueous buffer (e.g., PBS, pH 7.4) to a concentration of 1 mg/mL.
-
Sterile-filter the solution if required for cell culture experiments.
-
-
Preparation of Ce6 Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1 mg/mL. Store this stock solution at -20°C, protected from light.
-
-
Preparation of Ce6-PVP Working Solution:
-
To a tube containing the required volume of the PVP stock solution, add the desired amount of the Ce6 stock solution dropwise while vortexing.
-
The final concentration of DMSO in the working solution should typically be kept below 0.5% for cell-based assays.
-
Method 2: Using Surfactants
Surfactants like Tween 80 can be used to encapsulate Ce6 in micelles.
-
Preparation of Surfactant Stock Solution:
-
Prepare a stock solution of Tween 80 (e.g., 10% w/v) in your desired aqueous buffer.
-
-
Preparation of Ce6 Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
-
Preparation of Ce6-Surfactant Working Solution:
-
Dilute the surfactant stock solution in your buffer to a concentration above its critical micelle concentration (CMC).
-
Add the Ce6/DMSO stock solution to the surfactant-containing buffer to achieve the final desired Ce6 concentration.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~30 mg/mL | Recommended for preparing concentrated stock solutions.[5] |
| Dimethylformamide (DMF) | Soluble | Another organic solvent suitable for stock solutions.[5] |
| Ethanol | Slightly soluble | Can be used, but solubility is lower than in DMSO.[5] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble | Prone to aggregation. Solubility can be increased by first dissolving in DMSO and then diluting. A 1:6 solution of DMSO:PBS has a Ce6 solubility of approximately 0.14 mg/mL.[5] |
| Basic Water (pH > 10) | Soluble | The deprotonation of carboxylic acid groups increases solubility. |
Table 2: Influence of pH on this compound Aggregation
| pH Range | Observation | Reference |
| < 5 | Pronounced aggregation indicated by changes in absorbance and fluorescence spectra. | [3] |
| 6.7 | Higher cellular uptake in the presence of serum compared to higher pH. | [3] |
| ~7.4 | Generally recommended for optimal stability in aqueous buffers. | |
| > 7.6 | Shift in the inflection point of the fluorimetric titration curve in the presence of fetal calf serum, indicating interaction with proteins. | [3] |
Visualized Workflows and Mechanisms
Caption: The process of this compound aggregation in aqueous solution.
Caption: Mechanisms of Ce6 stabilization by PVP and surfactants.
References
- 1. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acid-base properties of this compound: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Surfactant induced aggregation–disaggregation of photodynamic active this compound and its relevant interaction with DNA alkylating quinone in a biomimic micellar microenvironment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound – polyvinylpyrrolidone mediated photosensitization is effective against human non-small cell lung carcinoma compared to small cell lung carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorin e6 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the photosensitizer Chlorin (B1196114) e6 (Ce6).
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for activating Chlorin e6?
A1: this compound has two primary absorption peaks. The Soret band is located around 400-405 nm, and the Q-band is in the red region of the spectrum, typically between 653 nm and 662 nm[1][2][3]. While the Soret band has a much higher molar absorption coefficient, the red light wavelength (around 660 nm) is generally preferred for photodynamic therapy (PDT) in biological systems. This is because longer wavelengths allow for deeper penetration into tissues, a critical factor for treating solid tumors[1][4].
Q2: What are the key photophysical properties of this compound?
A2: The photophysical properties of this compound are crucial for its function as a photosensitizer. Key parameters include its molar absorption coefficients at its peak wavelengths, its fluorescence emission, and its efficiency in generating singlet oxygen. These properties can vary slightly depending on the solvent and local environment.
Q3: What is the mechanism of action for this compound-mediated photodynamic therapy?
A3: Upon activation by light of a specific wavelength, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂)[5][6]. These ROS are potent cytotoxic agents that can induce cellular damage, leading to apoptosis and necrosis of targeted cancer cells[3][7].
Q4: Which cellular signaling pathways are activated by this compound-PDT?
A4: this compound-mediated PDT can trigger a variety of cellular signaling pathways. Key pathways implicated in the cellular response to Ce6-PDT include those involved in inflammation, cell death, and DNA damage repair. Notably, studies have shown the activation of the STING and NF-κB pathways, as well as the MAPK signaling cascade[6][8][9]. Additionally, Ce6-PDT can induce DNA damage, leading to the activation of the ATM-related DNA damage response pathway, which may contribute to treatment resistance[10][11].
Troubleshooting Guide
Problem 1: Low therapeutic efficacy or inconsistent results.
-
Possible Cause 1: Suboptimal laser wavelength.
-
Solution: Ensure your laser wavelength precisely matches the Q-band absorption peak of your this compound formulation (typically 653-662 nm). A slight mismatch can significantly reduce activation efficiency.
-
-
Possible Cause 2: Aggregation of this compound.
-
Solution: this compound has a tendency to aggregate in aqueous solutions, which can quench its photosensitizing activity[12][13]. To mitigate this, consider using a formulation that improves solubility, such as conjugation with biotin (B1667282) or encapsulation in nanoparticles[14][15]. The pH of the solution can also influence aggregation, with a pH around 8 being optimal for minimizing aggregation and maximizing fluorescence[16].
-
-
Possible Cause 3: Insufficient light dose.
-
Solution: The light dose (measured in J/cm²) is a critical parameter. If the dose is too low, it may not be sufficient to activate enough Ce6 to induce a therapeutic effect. A typical starting point for in vitro experiments is around 1 J/cm²[16].
-
-
Possible Cause 4: Photobleaching.
-
Solution: Prolonged exposure to high-intensity light can lead to the degradation of the photosensitizer, a phenomenon known as photobleaching. This reduces the concentration of active Ce6 over time. To minimize photobleaching, consider using the lowest effective light dose and irradiating for the shortest necessary duration.
-
Problem 2: High background signal in fluorescence imaging.
-
Possible Cause 1: Autofluorescence from cells or media.
-
Solution: Before introducing this compound, capture a baseline image of your cells and media to assess the level of autofluorescence. You can subtract this background signal during image analysis. Using a medium with low background fluorescence can also be beneficial.
-
-
Possible Cause 2: Non-specific binding of this compound.
-
Solution: Ensure adequate washing steps after incubating the cells with this compound to remove any unbound photosensitizer. Using a targeted delivery system can also help to increase the signal-to-noise ratio by concentrating the photosensitizer at the site of interest.
-
Problem 3: Development of treatment resistance.
-
Possible Cause: Activation of DNA damage repair pathways.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Wavelength (nm) | Reference |
| Absorption Peaks | Soret Band | ~400-405 | [1][3][5] |
| Q-Band | ~653-662 | [1][2][3][5] | |
| Molar Absorption Coefficient | 180,000 M⁻¹cm⁻¹ | 400 | [5] |
| 40,000 M⁻¹cm⁻¹ | 654 | [5] | |
| Fluorescence Emission Peak | ~668 nm | - | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | - | [5] |
| 0.81 (Ce6-biotin) | - | [14] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity (MTT Assay)
This protocol outlines a common method to assess the cytotoxicity of this compound-PDT on a cancer cell line.
-
Cell Seeding: Plate a cancer cell line (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[16]
-
Incubation with Ce6: Treat the cells with varying concentrations of this compound and incubate for a predetermined period (e.g., 3 hours).[16]
-
Irradiation: Irradiate the cells with a laser at the appropriate wavelength (e.g., 660 nm) and a specific light dose (e.g., 1 J/cm²).[16] A control group should be kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for a further 24 to 72 hours.[17]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Protocol 2: Singlet Oxygen Quantum Yield Determination
This protocol describes a method for determining the singlet oxygen quantum yield (ΦΔ) using a chemical trap.
-
Materials:
-
This compound
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)[17]
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue)
-
Spectrophotometer
-
Light source with a specific wavelength
-
-
Procedure:
-
Prepare solutions of this compound, DPBF, and the reference photosensitizer in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, mix the this compound solution with the DPBF solution.
-
Irradiate the solution with light of a wavelength strongly absorbed by this compound.
-
Monitor the decrease in the absorbance of DPBF at its characteristic wavelength over time.
-
Repeat the experiment with the reference photosensitizer.
-
-
Calculation: The singlet oxygen quantum yield of this compound can be calculated by comparing the rate of DPBF bleaching to that of the reference photosensitizer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]
- 7. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect [mdpi.com]
- 17. benchchem.com [benchchem.com]
Chlorin e6 Technical Support Center: Troubleshooting Low Singlet Oxygen Quantum Yield
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low singlet oxygen quantum yield with Chlorin (B1196114) e6 (Ce6). The following question-and-answer format directly addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My singlet oxygen quantum yield (ΦΔ) for Chlorin e6 is significantly lower than reported values. What are the most common causes?
Several factors can contribute to a lower-than-expected singlet oxygen quantum yield for Ce6. The most common culprits include:
-
Aggregation: Ce6 is prone to forming aggregates in aqueous solutions, which drastically reduces its photosensitizing efficiency.[1][2]
-
Inappropriate Solvent: The choice of solvent has a significant impact on the photophysical properties of Ce6.[3][4]
-
Incorrect pH: The pH of the solution influences the protonation state and aggregation of Ce6, thereby affecting singlet oxygen generation.[1][2][5]
-
Suboptimal Excitation Wavelength: The efficiency of singlet oxygen production can vary with the excitation wavelength.[1]
-
Inaccurate Measurement Technique: The method used to determine the quantum yield can be a source of error.[6][7]
-
Photobleaching: Prolonged exposure to light can lead to the degradation of Ce6, reducing its ability to generate singlet oxygen.[8]
Q2: How does aggregation of this compound affect singlet oxygen production, and how can I prevent it?
Aggregation of Ce6 molecules leads to self-quenching of the excited triplet state, which is the precursor to singlet oxygen formation. This process significantly diminishes the singlet oxygen quantum yield.[2] In its aggregated form, Ce6 exhibits markedly reduced therapeutic effects.[1]
To prevent aggregation:
-
Optimize pH: Maintain a pH above 6.4 to ensure Ce6 is in its non-protonated, less aggregated form.[1] However, be aware that the protonated form might be more efficient at singlet oxygen generation if aggregation can be otherwise prevented.[1]
-
Use appropriate solvents: Ce6 is more soluble and less prone to aggregation in many organic solvents compared to aqueous solutions.[3][4]
-
Incorporate solubilizing agents: The use of agents like polyvinylpyrrolidone (B124986) (PVP) can help to disaggregate Ce6 in aqueous solutions.[2]
-
Formulate in nanosystems: Encapsulating Ce6 in nanoparticles or liposomes can improve its solubility and prevent aggregation.[9][10]
Q3: What is the optimal solvent for maximizing the singlet oxygen quantum yield of this compound?
The singlet oxygen quantum yield of Ce6 is highly dependent on the solvent environment. Generally, protic solvents tend to yield higher quantum yields compared to aprotic and non-polar solvents, with the exception of water where aggregation can be an issue.[3][4]
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound in Various Solvents
| Solvent | Type | Singlet Oxygen Quantum Yield (ΦΔ) |
| Ethanol | Protic | 0.65[11] |
| Toluene | Non-polar | 0.61[11] |
| Dimethylformamide | Aprotic | 0.63[11] |
| Phosphate Buffer (pH 7.4) | Aqueous | 0.77 (for mono-L-aspartyl this compound)[12] |
Note: The quantum yield can be influenced by the specific experimental conditions.
Q4: How does pH influence the singlet oxygen quantum yield of this compound?
The pH of the solution affects the molecular form of Ce6. As the pH increases, Ce6 undergoes a transition from a protonated to a non-protonated form around pH 6.1-6.4.[1] While aggregation is more prevalent at acidic pH, studies suggest that the protonated form of Ce6 may be more efficient at generating singlet oxygen if aggregation is prevented.[1][2] A significant decrease in the quantum yield is observed at acidic pH values in aqueous solutions due to aggregation.[5]
Table 2: Effect of pH on this compound Properties
| pH Range | Predominant Ce6 Form | Aggregation Tendency in Aqueous Solution | Singlet Oxygen Generation Efficiency |
| 2 - 6 | Protonated | High | Potentially higher in non-aggregated state[1] |
| > 6.4 | Non-protonated | Low | Generally lower than the protonated form[1] |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield via Direct Method (Phosphorescence Detection)
This method is considered the most accurate for determining the singlet oxygen quantum yield as it directly measures the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[6]
Materials:
-
This compound solution of known absorbance at the excitation wavelength.
-
A reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., Rose Bengal in ethanol, ΦΔ = 0.75).
-
Spectrofluorometer equipped with a near-infrared (NIR) detector sensitive to 1270 nm.
-
Laser or filtered lamp for excitation.
-
Cuvettes suitable for fluorescence measurements.
-
Solvent of choice.
Procedure:
-
Prepare a solution of the reference photosensitizer and a solution of your this compound sample in the same solvent.
-
Adjust the concentrations of both solutions to have the same absorbance at the chosen excitation wavelength.
-
Place the reference sample in the spectrofluorometer and acquire the phosphorescence spectrum, focusing on the peak around 1270 nm.
-
Record the integrated intensity of the singlet oxygen phosphorescence signal.
-
Repeat the measurement for the this compound sample under identical experimental conditions (e.g., excitation power, detector settings).
-
The singlet oxygen quantum yield of Ce6 (ΦΔ_Ce6) can be calculated using the following equation:
ΦΔ_Ce6 = ΦΔ_ref * (I_Ce6 / I_ref)
Where:
-
ΦΔ_ref is the known quantum yield of the reference.
-
I_Ce6 is the integrated phosphorescence intensity of the Ce6 sample.
-
I_ref is the integrated phosphorescence intensity of the reference sample.
-
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Singlet Oxygen Quantum Yield
Caption: A step-by-step guide to diagnosing and resolving low singlet oxygen quantum yield.
Diagram 2: Factors Influencing this compound Singlet Oxygen Generation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization in solvent selection for this compound in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chlorin e6 Tumor Accumulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Chlorin e6 (Ce6) tumor accumulation for photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: My free Ce6 shows low solubility and poor bioavailability in my in vivo models. How can I improve this?
A1: The hydrophobicity of free this compound is a primary reason for its tendency to aggregate in aqueous environments, leading to reduced solubility and bioavailability. A common and effective strategy to overcome this is to encapsulate Ce6 within nanoparticle-based delivery systems. These nanocarriers, such as liposomes, polymeric micelles, or solid lipid nanoparticles, shield the hydrophobic Ce6 from the aqueous environment, thereby preventing aggregation and improving its pharmacokinetic profile.
Q2: I am not observing significant preferential accumulation of Ce6 in the tumor tissue. What strategies can I employ for active targeting?
A2: To enhance tumor-specific accumulation, you can utilize active targeting strategies. This involves conjugating Ce6 or its nanocarrier to a ligand that specifically binds to receptors overexpressed on the surface of cancer cells.
One proven approach is to use biotin (B1667282) as a targeting moiety. Many cancer cells, such as HeLa, overexpress biotin receptors. By conjugating Ce6 with biotin (Ce6-biotin), you can significantly increase its binding affinity and uptake by these cancer cells. Another example is the use of hyaluronic acid (HA) to target the CD44 receptor, which is overexpressed in many types of cancer, including breast cancer.
Q3: My in vitro results with targeted Ce6 are promising, but the in vivo efficacy is lower than expected. What could be the issue?
A3: Several factors could contribute to this discrepancy. One critical aspect to consider is the tumor microenvironment (TME). The TME can be hypoxic, which limits the efficacy of PDT as it relies on oxygen to generate cytotoxic reactive oxygen species (ROS). Additionally, the reductive environment within the tumor can be leveraged for drug release.
Consider designing a drug delivery system that is responsive to the TME. For instance, using redox-sensitive linkers (e.g., diselenide bonds) to conjugate Ce6 to a nanocarrier can enable triggered release of Ce6 specifically within the tumor's reductive environment. Another advanced strategy is to co-deliver an oxygen-generating agent, like catalase, to alleviate tumor hypoxia and boost PDT efficacy.
Q4: How can I confirm that my nanoparticle formulation is successfully enhancing Ce6 delivery to the tumor?
A4: You can employ both in vitro and in vivo methods to verify enhanced delivery.
-
In Vitro: Cellular uptake studies using fluorescence microscopy or flow cytometry can quantify the amount of Ce6 internalized by cancer cells. You can compare the fluorescence intensity of cells treated with your nanoparticle formulation versus free Ce6.
-
In Vivo: Fluorescence imaging of tumor-bearing animals after intravenous injection of your Ce6 formulation can visualize its accumulation at the tumor site. You can also perform ex vivo analysis of organs to quantify the biodistribution of Ce6.
Troubleshooting Guides
Problem: Low Cellular Uptake of Ce6 Nanoparticles
| Possible Cause | Troubleshooting Step |
| Poor nanoparticle stability | Characterize the size and stability of your nanoparticles in physiological media over time. Unstable particles may aggregate and be cleared before reaching the tumor. |
| Inefficient targeting ligand | Confirm the overexpression of the target receptor on your chosen cell line. Validate the binding affinity of your targeting ligand. |
| Incorrect incubation time | Perform a time-course experiment to determine the optimal incubation time for maximum cellular uptake. |
Problem: High Dark Toxicity of Ce6 Formulation
| Possible Cause | Troubleshooting Step |
| Premature release of Ce6 | Analyze the stability of your formulation and the release profile of Ce6 under physiological conditions. Ensure that the release is minimal in the absence of the target stimulus (e.g., light, specific pH). |
| Cytotoxicity of the nanocarrier | Evaluate the toxicity of the "empty" nanocarrier (without Ce6) on your cells to ensure its biocompatibility. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a benchmark for the expected enhancement in Ce6 efficacy.
Table 1: In Vitro Cytotoxicity of Ce6 Formulations
| Formulation | Cell Line | IC50 (µM) | Light Dose | Reference |
| Free Ce6 | HeLa (Biotin Receptor +) | 2.31 | 20 J/cm² | |
| Ce6-Biotin | HeLa (Biotin Receptor +) | 1.28 | 20 J/cm² | |
| Free Ce6 | B16F10 | 534.3 (dark) | N/A | |
| Free Ce6 + Light | B16F10 | 20.98 | 1 J/cm² | |
| Free Ce6 + Light | B16F10 | 18.9 | 5 J |
Table 2: Cellular Uptake Enhancement
| Formulation | Cell Line | Enhancement Factor | Incubation Time | Reference |
| Ce6-Biotin vs. Free Ce6 | HeLa | ~4 times |
Technical Support Center: Minimizing Chlorin e6 Dark Toxicity in Cell Culture
Welcome to the technical support center for Chlorin e6 (Ce6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting dark toxicity associated with this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the dark toxicity of this compound.
Q1: What is this compound "dark toxicity" and why is it a concern?
A1: Dark toxicity refers to the cytotoxic effects of this compound on cells in the complete absence of light.[1] While Ce6 is a photosensitizer, meaning its primary cytotoxic mechanism is activated by light, it can exhibit some inherent toxicity at high concentrations without photoactivation.[2] Minimizing dark toxicity is crucial to ensure that the observed cell death in photodynamic therapy (PDT) experiments is primarily due to the intended light-activated mechanism and not a baseline toxic effect of the compound itself. An ideal photosensitizer should have minimal toxicity in the dark.[2][3]
Q2: I am observing higher than expected dark toxicity in my cell line. What are the potential causes?
A2: Several factors can contribute to elevated dark toxicity:
-
High Concentration: Ce6's dark toxicity is dose-dependent. Exceeding the optimal concentration range for your cell line is the most common cause of significant dark toxicity.[4]
-
Compound Aggregation: Ce6 has a tendency to aggregate in aqueous solutions, which can influence its interaction with cells and potentially increase dark toxicity.[5]
-
Solvent Effects: The solvent used to dissolve and dilute Ce6 (commonly DMSO) can be toxic to cells at certain concentrations. It is important to ensure the final solvent concentration in the culture medium is well below the toxic threshold for your specific cell line (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. What is a non-toxic concentration for one cell line may be toxic to another.
-
Incubation Time: Prolonged incubation times, even at lower concentrations, can lead to increased cellular uptake and potential toxicity.
Q3: How can I reduce or minimize this compound dark toxicity in my experiments?
A3: To minimize dark toxicity, consider the following optimization steps:
-
Optimize Ce6 Concentration: Perform a dose-response experiment to determine the highest concentration of Ce6 that does not cause significant dark toxicity in your specific cell line. This is often referred to as determining the maximum non-toxic concentration.
-
Control Incubation Time: Shorter incubation times that are sufficient for cellular uptake but minimize non-specific effects are recommended. Optimal incubation times are often between 3 to 6 hours.[5]
-
Ensure Proper Solubilization: Prepare Ce6 stock solutions in an appropriate solvent like DMSO and ensure it is fully dissolved. When diluting in culture medium, mix thoroughly to prevent precipitation and aggregation. Performing a stepwise serial dilution can also help.
-
Use Serum in Culture Medium: For many applications, diluting Ce6 in serum-containing medium can be beneficial. Proteins in the serum, such as albumin, can bind to Ce6 and help keep it in solution, potentially reducing aggregation-induced toxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Ce6, but without the Ce6 itself. This will help you distinguish between the toxicity of the compound and the solvent.
Q4: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A4: Precipitation of Ce6 in the medium can lead to inconsistent results and toxicity. Here’s how to troubleshoot this issue:
-
Check Solubility Limits: Ensure you are not exceeding the solubility of Ce6 in your final culture medium.
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution. Add the Ce6 stock solution to the medium with rapid mixing to avoid localized high concentrations that can trigger precipitation.
-
Pre-warm Medium: Using pre-warmed (37°C) cell culture medium for dilution can sometimes improve solubility.
-
Consider Formulation: If precipitation is a persistent issue, you might consider using a formulated version of Ce6, such as a nanoemulsion or conjugation to a carrier molecule, which can improve its solubility and stability in aqueous solutions.[6]
Quantitative Data: Dark Toxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in the dark for various cell lines, providing a reference for its generally low dark toxicity.
| Cell Line | Cancer Type | Dark IC50 (µM) | Reference |
| B16F10 | Melanoma | 534.3 | [2] |
| B16F10 | Melanoma | 519.6 | [7] |
| HEp2 | Laryngeal Carcinoma | >400 | |
| RAW264.7 | Macrophage (Normal) | 455.9 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 250 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 564 | [1] |
| PANC-1 | Pancreatic Carcinoma | 313 | [1] |
| AsPC-1 | Pancreatic Adenocarcinoma | 298 | [1] |
Experimental Protocols
Protocol for Assessing this compound Dark Cytotoxicity using MTT Assay
This protocol outlines a standard method for determining the dark toxicity of this compound. Crucially, all steps involving the handling of Ce6 should be performed in the dark or under minimal light conditions to prevent unintended photoactivation.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.
-
Preparation of Ce6 Dilutions:
-
Prepare a stock solution of Ce6 in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the Ce6 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.5%).
-
-
Cell Treatment (in the dark):
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Ce6 dilutions to the respective wells.
-
Include wells with medium only (blank), and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for a predetermined time (e.g., 24 hours) in a CO2 incubator at 37°C, ensuring the plate is protected from light (e.g., wrapped in aluminum foil).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot cell viability against the Ce6 concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Experimental Workflow for Assessing Dark Toxicity
Caption: Workflow for assessing this compound dark toxicity.
Hypothesized Signaling Pathway for High-Concentration Dark Toxicity
At high concentrations, the amphiphilic nature of this compound may lead to its insertion into the cell membrane, causing physical disruption and loss of integrity. This can trigger downstream signaling pathways leading to cell death, independent of light activation.
Caption: Hypothesized signaling cascade for Ce6 dark toxicity.
References
- 1. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chlorin e6 (Ce6) Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorin (B1196114) e6 (Ce6) for in vivo photodynamic therapy (PDT) studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Chlorin e6 in mice?
A1: A typical starting dose for intravenous (IV) injection of Ce6 in mice ranges from 1 to 10 mg/kg.[1][2] A commonly used and effective dose in many tumor models is 2.5 mg/kg.[3][4][5] The optimal dose is dependent on the specific tumor model, the formulation of Ce6, and the light dosimetry.
Q2: How long after Ce6 injection should I irradiate the tumor?
A2: The time interval between Ce6 injection and laser irradiation is a critical parameter. Studies have shown that Ce6 accumulates in tumor tissue over time, with peak concentrations varying based on the formulation. A common time point for irradiation is 3 hours post-injection.[3][4] However, biodistribution studies tracking fluorescence at different time points are recommended to determine the optimal window for your specific model and Ce6 formulation.[1][2][6] The antitumor effect is inversely proportional to the time interval between photosensitizer injection and irradiation.[2]
Q3: What wavelength of light should be used to activate Ce6?
A3: this compound has a characteristic absorption peak in the red region of the visible spectrum, typically around 660 nm.[3][4] This wavelength is advantageous for in vivo studies due to its deeper tissue penetration compared to shorter wavelengths.[3]
Q4: What are the primary organs of Ce6 accumulation and potential toxicity?
A4: Besides the tumor, Ce6 can accumulate in organs such as the liver, kidneys, and spleen.[1][2][6] The liver generally shows the highest accumulation.[3] While Ce6 has minimal toxicity in the absence of light, high doses can lead to toxicity.[3][4] The LD50 (the dose lethal to 50% of animals) for Ce6 has been reported to be approximately 189 mg/kg in C57Bl and C3H mice when administered intravenously or intraperitoneally.[1][2]
Q5: How does the formulation of Ce6 affect its in vivo performance?
A5: The formulation of Ce6 significantly impacts its solubility, biodistribution, and therapeutic efficacy. Due to its hydrophobic nature, Ce6 is often formulated in nanoemulsions, conjugated to polymers like gelatin, or encapsulated in nanoparticles to improve its bioavailability and tumor-targeting capabilities.[5][7][8] For example, gelatin-Ce6 conjugates have shown prolonged blood circulation and increased accumulation in tumor tissue compared to free Ce6.[5][8]
Q6: Can Ce6-PDT induce an immune response?
A6: Yes, Ce6-PDT can induce immunogenic cell death (ICD).[1][2] This process involves the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), high-mobility group box 1 (HMGB1), and heat shock proteins (HSPs), which can stimulate an anti-tumor immune response.[1][2]
Troubleshooting Guide
Issue 1: Low therapeutic efficacy despite using a published dose.
-
Possible Cause 1: Suboptimal drug-light interval.
-
Solution: The timing of light application is crucial. Perform a biodistribution study to determine the time of peak Ce6 accumulation in the tumor for your specific model and Ce6 formulation. You can use fluorescence imaging of excised organs at different time points (e.g., 1, 3, 6, 12, 24 hours) post-injection.[1][6]
-
-
Possible Cause 2: Inadequate light dose.
-
Solution: Ensure the light dose delivered to the tumor is sufficient. The light energy density is a key factor, with studies using doses around 90-100 J/cm².[1][3] Verify the calibration of your laser or light source. The depth of tumor necrosis is directly proportional to the light energy exposure.[2]
-
-
Possible Cause 3: Poor Ce6 formulation or solubility.
-
Solution: The pH of the Ce6 solution can affect its aggregation and biodistribution, with a pH of 8 showing enhanced accumulation in some studies.[3] If using a custom formulation, ensure it is stable and provides good bioavailability. Consider using a commercially available formulation or a well-documented protocol for preparing Ce6 solutions. Hydrophobicity is a known limitation of free Ce6, and nano-formulations can improve its delivery.[7][9]
-
Issue 2: High accumulation of Ce6 in the liver and spleen.
-
Possible Cause: Natural clearance pathway of photosensitizers.
-
Solution: High uptake by the reticuloendothelial system (RES), particularly the liver and spleen, is a common characteristic of many photosensitizers.[1][6] While this is expected, you can explore strategies to enhance tumor-specific targeting. Using nanoparticle-based delivery systems or conjugating Ce6 to tumor-targeting moieties can help improve the tumor-to-liver ratio.
-
Issue 3: Significant skin photosensitivity in treated animals.
-
Possible Cause: Residual Ce6 in circulation and skin.
-
Solution: Skin photosensitivity is a known side effect of PDT. It is advisable to keep the animals in low-light conditions for a period after Ce6 administration to prevent phototoxic reactions on the skin.[3] Monitor the clearance of Ce6 from the skin through fluorescence imaging if possible.
-
Quantitative Data Summary
Table 1: Toxicity of this compound in Rodents
| Animal Model | Administration Route | LD50 Value (mg/kg) |
| C57Bl Mice | Intravenous | 189 +/- 10 |
| C3H Mice | Intraperitoneal | 189 +/- 9 |
| Non-inbred White Rats | Intravenous | 99 +/- 14 |
| Wistar White Rats | Intraperitoneal | 113 +/- 18 |
Table 2: Typical In Vivo Experimental Parameters for Ce6-PDT in Mice
| Parameter | Range/Value | Reference |
| Ce6 Dosage (IV) | 1 - 10 mg/kg | [1][2] |
| Common Ce6 Dosage (IV) | 2.5 mg/kg | [3][4][5] |
| Drug-Light Interval | 2 - 24 hours | [1][3] |
| Common Drug-Light Interval | 3 hours | [3][4] |
| Laser Wavelength | ~660 nm | [3][4] |
| Light Energy Density | 90 - 200 J/cm² | [1][5] |
Experimental Protocols
Protocol 1: Determination of Ce6 Biodistribution
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Ce6 Administration: Inject Ce6 intravenously at the desired dose (e.g., 2.5 mg/kg).
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 3, 6, 12, 24 hours).
-
Organ Harvesting: Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).[6]
-
Fluorescence Imaging: Image the excised organs using an in vivo imaging system with appropriate filters for Ce6 fluorescence.
-
Quantification: Quantify the fluorescence intensity in each organ to determine the relative accumulation of Ce6 over time. For more precise quantification, Ce6 can be extracted from tissues using a detergent like Triton X-100 followed by fluorescence measurement.[1][2]
Protocol 2: In Vivo Photodynamic Therapy Efficacy Study
-
Animal Model: Use tumor-bearing mice with palpable tumors.
-
Grouping: Divide mice into control (saline), Ce6 alone, light alone, and Ce6 + light groups.
-
Ce6 Administration: Inject Ce6 intravenously at the optimized dose and wait for the predetermined optimal time interval (e.g., 2.5 mg/kg, 3 hours).[3][4]
-
Anesthesia: Anesthetize the mice before the irradiation procedure.
-
Irradiation: Irradiate the tumor area with a laser of the appropriate wavelength (~660 nm) and energy density (e.g., 100 J/cm²).[3]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days) for a set period.[3]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Immunogenic cell death due to a new photodynamic therapy (PDT) with glycoconjugated chlorin (G-chlorin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Naturally Derived Carrier for Photodynamic Treatment of Squamous Cell Carcinoma: In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 8. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorin e6-Mediated Drug Delivery
Welcome to the technical support center for Chlorin (B1196114) e6 (Ce6)-mediated drug delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experiments with Chlorin e6.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, characterization, and application of Ce6-based drug delivery systems.
Formulation & Stability Issues
Question: My this compound formulation is showing visible aggregation in aqueous buffer. What is causing this and how can I prevent it?
Answer:
The aggregation of this compound in aqueous solutions is a common issue stemming from its hydrophobic nature.[1][2] This aggregation can significantly reduce its therapeutic efficacy by quenching the excited state required for generating reactive oxygen species (ROS).[3]
Possible Causes:
-
Hydrophobicity: Ce6 is inherently poorly soluble in water.[4]
-
High Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.
-
pH of the Medium: The pH can influence the charge and aggregation state of Ce6.
Troubleshooting & Optimization:
-
Incorporate into a Delivery System: Encapsulating Ce6 within nanocarriers is the most effective way to prevent aggregation.[1][5] Common systems include:
-
Use of Solubilizing Agents: Polymers like polyvinylpyrrolidone (B124986) (PVP) can be used to improve the solubility and stability of Ce6.[7]
-
pH Optimization: The pH of the formulation buffer can be adjusted. Studies have shown that the spectral properties and aggregation of Ce6 are pH-dependent.[8]
-
Solvent Selection: When preparing formulations, the choice of organic solvent to initially dissolve Ce6 can impact the final formulation's stability.[9]
Question: I am observing low encapsulation efficiency and/or drug loading of this compound in my nanoparticles. How can I improve this?
Answer:
Low encapsulation efficiency (EE%) and drug loading capacity (DLC) are frequent challenges in the development of Ce6 nanocarriers.
Possible Causes:
-
Poor affinity between Ce6 and the carrier material.
-
Suboptimal formulation parameters: This includes the drug-to-carrier ratio, solvent choice, and method of preparation.
-
Premature drug leakage during the formulation process.
Troubleshooting & Optimization:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the initial Ce6 to carrier material ratio to find the optimal loading capacity.
-
Method of Preparation: The choice of nanoparticle preparation method can significantly impact EE% and DLC. For liposomes, methods like thin-film hydration followed by extrusion are common.[2] For polymeric nanoparticles, emulsion-based methods or nanoprecipitation can be effective.
-
pH Adjustment: The pH of the aqueous phase during formulation can influence the partitioning of Ce6 into the nanocarrier.
-
Chemical Conjugation: Covalently conjugating Ce6 to the carrier material can ensure high and stable drug loading.
In Vitro & In Vivo Performance Issues
Question: My Ce6 formulation shows low cellular uptake in my in vitro experiments. What are the potential reasons and how can I enhance uptake?
Answer:
Efficient cellular uptake is crucial for the therapeutic effect of Ce6. Low uptake can be attributed to several factors.
Possible Causes:
-
Negative charge of free Ce6: This can lead to poor interaction with the negatively charged cell membrane.[10]
-
Aggregation: Aggregated Ce6 is not efficiently taken up by cells.
-
Serum Protein Binding: In the presence of serum, Ce6 can bind to proteins, reducing its availability for cellular uptake.[11]
-
Cell Line Specificity: Different cell lines have varying capacities for endocytosis.
Troubleshooting & Optimization:
-
Nanoparticle Formulation: Encapsulating Ce6 in nanoparticles can facilitate cellular uptake through endocytosis.[12]
-
Surface Modification: Modifying the surface of nanocarriers with targeting ligands (e.g., antibodies, peptides, hyaluronic acid) can enhance uptake in specific receptor-expressing cells.[11]
-
pH of Culture Medium: A slightly acidic pH (around 6.7-6.9) has been shown to increase the cellular uptake of Ce6.[8][13]
-
Serum Concentration: Consider reducing the serum concentration in your cell culture medium during the incubation period, if experimentally permissible.[11]
-
Incubation Time: Optimize the incubation time to allow for maximum uptake.
Question: I am observing significant photobleaching of my this compound during PDT experiments. How can I minimize this?
Answer:
Photobleaching is the light-induced degradation of a photosensitizer, which can reduce the efficacy of photodynamic therapy (PDT).
Possible Causes:
-
High light fluence rate or total light dose.
-
Presence of oxygen and other reactive species.
Troubleshooting & Optimization:
-
Optimize Light Dose: Use the minimum effective light dose to achieve the desired therapeutic effect while minimizing photobleaching. This can be determined through dose-response studies.
-
Fractionated Light Delivery: Instead of a single continuous exposure, delivering the light in fractions may reduce photobleaching.
-
Encapsulation: Formulating Ce6 within nanoparticles can offer some protection against photobleaching.
-
Use of Antioxidants: While counterintuitive for PDT which relies on ROS, in some contexts, the formulation could include components that protect Ce6 from premature degradation. However, this must be carefully balanced with the need for ROS generation for therapy.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-mediated photodynamic therapy?
A1: The therapeutic effect of Ce6-mediated PDT is primarily driven by the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen.[1] Upon activation by light of a specific wavelength (typically around 660-670 nm), Ce6 transfers energy to molecular oxygen, converting it into the highly reactive singlet oxygen.[13] This singlet oxygen then causes oxidative damage to cellular components, leading to cell death via apoptosis or necrosis.
Q2: Which signaling pathways are typically affected by Ce6-mediated PDT?
A2: Ce6-mediated PDT has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. PDT can suppress the activation of these pathways, which are often upregulated in cancer cells, thereby contributing to its anti-tumor effect.
Q3: How can I determine the concentration of this compound in my formulation?
A3: The concentration of Ce6 can be determined using UV-Vis spectrophotometry by measuring its characteristic absorbance peak (the Soret band) at around 400 nm. A standard curve of known Ce6 concentrations should be prepared in a suitable solvent to accurately quantify the amount in your sample.
Q4: What are the typical light sources and parameters used for in vitro and in vivo PDT with this compound?
A4: For in vitro studies, LED arrays or lasers with a wavelength corresponding to the Q-band of Ce6 (around 660 nm) are commonly used. Light doses can range from 1 to 20 J/cm². For in vivo experiments, diode lasers coupled with fiber optics are often employed to deliver light to the tumor site. The light dose and fluence rate need to be optimized for the specific animal model and tumor type.
III. Data Presentation
Table 1: Physicochemical Properties of Different this compound Formulations
| Formulation Type | Carrier Material | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Liposomes | DSPC/DSPE-PEG2000/Cholesterol | ~100 | - | >90 | ~1-5 | [2] |
| Polymeric Micelles | Hyaluronic Acid-Diselenide-Ce6 | ~80 | -25 to -35 | - | ~7.4 | [11] |
| Nanoparticles | Lactoferrin | ~150-200 | -20 to -30 | ~85 | ~5-10 | [14] |
| Nanoparticles | Chitosan-Dextran Sulfate | - | - | ~100 (at 30% w/w feed ratio) | up to 30 | [15] |
| Nanoparticles | PEG-PCL | ~100 | - | ~80 | ~15 | [16] |
Note: The values presented are approximate and can vary significantly based on the specific formulation protocol.
IV. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation: a. Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a desired molar ratio) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating the flask above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: a. Remove any unencapsulated "free" Ce6 by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulated Ce6 concentration using UV-Vis spectrophotometry after lysing the liposomes with a suitable solvent (e.g., DMSO or a detergent).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Treatment: a. Remove the culture medium and replace it with fresh medium containing various concentrations of the Ce6 formulation or free Ce6. Include appropriate controls (untreated cells, vehicle control). b. Incubate the cells for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
Photodynamic Treatment: a. For the PDT groups, wash the cells with PBS to remove any extracellular Ce6 formulation. b. Add fresh, phenol (B47542) red-free medium. c. Irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and light dose. Keep a parallel set of plates in the dark as a control for dark toxicity.
-
MTT Assay: a. After a further incubation period (e.g., 24-48 hours) post-irradiation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7][17] b. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent). d. Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells.
V. Mandatory Visualizations
Caption: Experimental workflow for Ce6-mediated photodynamic therapy.
Caption: Simplified NF-κB signaling pathway in the context of Ce6-PDT.
Caption: Troubleshooting decision tree for Ce6 drug delivery challenges.
References
- 1. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Encapsulation of this compound and Chemotherapeutic Drugs in a PEGylated Liposome Enhance the Efficacy of Tumor Treatment: Pharmacokinetics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHOTOBLEACHING OF MONO‐l‐ASPARTYL this compound (NPe6): A CANDIDATE SENSITIZER FOR THE PHOTODYNAMIC THERAPY OF TUMORS | Semantic Scholar [semanticscholar.org]
- 4. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound (Ce6)-loaded plaque-specific liposome with enhanced photodynamic therapy effect for atherosclerosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Acid-base properties of this compound: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization in solvent selection for this compound in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Refinement of Chlorin e6 protocols for reproducible results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results with Chlorin (B1196114) e6 (Ce6).
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving and storing Chlorin e6?
A1: this compound is hydrophobic and prone to aggregation in aqueous solutions.[1][2] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly used.[3] It is crucial to ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.5%.[4] For in vivo applications or to improve solubility and stability in aqueous media, various formulations have been developed, including conjugation with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or gelatin, and encapsulation in nanoparticles, liposomes, or nanoemulsions.[1][5][6]
Q2: How can I prevent this compound aggregation in my experiments?
A2: Aggregation of Ce6 in aqueous media can reduce its therapeutic efficacy and lead to inconsistent results.[1] To prevent this, consider the following:
-
Use of Formulations: Employing formulations such as Ce6-PVP, gelatin-Ce6 conjugates, or nanoemulsions can enhance solubility and prevent aggregation.[5][6][7]
-
Control pH: The aggregation of Ce6 can be pH-dependent.[7] Maintaining a consistent and appropriate pH for your experimental buffer is important. For instance, studies have shown that Ce6 at pH 8 concentrates more effectively in various tissues compared to pH 7 or 9.[8]
-
Avoid High Concentrations in Aqueous Buffers: Prepare dilutions from a stock solution in DMSO immediately before use.
Q3: What are the typical excitation and emission wavelengths for this compound?
A3: this compound has a characteristic Soret band absorption around 400-405 nm and a prominent Q-band absorption in the red region of the spectrum, typically between 660-670 nm.[3][9] This longer wavelength absorption is advantageous for deeper tissue penetration in photodynamic therapy (PDT).[9] Fluorescence emission is observed in the red region, generally around 665-670 nm.[4][9]
Q4: Does the charge of the this compound formulation affect its cellular uptake?
A4: Yes, the charge of the Ce6 formulation can significantly influence its interaction with the cell membrane and subsequent uptake. Studies have indicated that cationic formulations may lead to higher cellular uptake compared to anionic or neutral formulations.[10]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity after PDT/SDT
Problem: I am observing low or highly variable cell death after performing photodynamic therapy (PDT) or sonodynamic therapy (SDT) with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Poor Ce6 Cellular Uptake | The therapeutic effect of Ce6 is dependent on its intracellular concentration.[4] Refer to the "Low Cellular Uptake of this compound" section below for detailed troubleshooting. |
| Suboptimal Ce6 Concentration | The phototoxic effect is dose-dependent.[11] Perform a concentration-response experiment to determine the optimal Ce6 concentration for your specific cell line and experimental conditions.[10] |
| Inadequate Incubation Time | Sufficient time is required for Ce6 to accumulate within cells. Optimal incubation times can range from 2 to 4 hours, depending on the cell line and Ce6 formulation.[3][12] Conduct a time-course experiment to identify the ideal incubation period.[10] |
| Insufficient Light or Ultrasound Dose | The activation of Ce6 is dependent on the energy dose delivered. Ensure your light source (for PDT) or ultrasound transducer (for SDT) is properly calibrated and delivering a consistent and adequate energy dose.[12][13] The light dose is a product of power intensity and time. |
| Incorrect Wavelength | For PDT, ensure the wavelength of your light source matches the Q-band absorption peak of Ce6 (around 660-670 nm) for maximal activation and tissue penetration.[14] |
| Photobleaching of Ce6 | Ce6 can be degraded upon illumination (photobleaching), which reduces the amount of active photosensitizer available to generate reactive oxygen species (ROS).[15] This can be more pronounced with longer exposure times or higher light intensity. Consider fractionated light delivery or optimizing the light dose to minimize this effect. Oxygen is often necessary for photobleaching to occur.[15] |
| Hypoxic Conditions | Both PDT and SDT are typically oxygen-dependent processes.[16] If you are working with dense cell cultures or in a hypoxic tumor microenvironment, the efficacy of the treatment may be reduced. Formulations that can carry oxygen, such as those with perfluoropolyether, may help overcome this limitation.[16] |
| Cell Line Resistance | Some cancer cells can develop resistance to PDT. This may involve mechanisms like the ATM-related DNA damage response.[17] |
Issue 2: Low Cellular Uptake of this compound
Problem: I am observing low fluorescence intensity inside my cells, indicating poor uptake of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Ce6 Aggregation | Aggregates of Ce6 are not efficiently taken up by cells and can exhibit fluorescence quenching.[1][10] Prepare fresh dilutions from a DMSO stock right before the experiment. Consider using a formulation designed to improve solubility, such as Ce6-PVP or nanoformulations.[1][5] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to Ce6, potentially reducing its availability for cellular uptake.[18] Consider reducing the serum concentration or using a serum-free medium during the Ce6 incubation period.[10] |
| Incorrect pH of Medium | The cellular uptake of chlorins can be pH-sensitive. A slightly acidic extracellular pH may increase the lipophilicity of Ce6 and enhance its uptake.[10] Ensure the pH of your culture medium is consistent across experiments. |
| Cell Health and Confluency | Unhealthy or overly confluent cells can have altered membrane integrity and reduced metabolic activity, leading to decreased uptake.[10] Ensure cells are in the logarithmic growth phase and are typically 70-80% confluent.[10] |
| Suboptimal Incubation Time/Concentration | Uptake is both time- and concentration-dependent. Optimize these parameters for your specific cell line by performing time-course and concentration-response experiments, and quantifying uptake via flow cytometry or fluorescence microscopy.[4][10] |
| Cell Line Specificity | Different cell lines will exhibit different uptake kinetics and capacities. What works for one cell line may not be optimal for another.[10] |
Quantitative Data Summary
The following tables provide a summary of experimental parameters from various studies to serve as a starting point for protocol optimization.
Table 1: In Vitro Cytotoxicity and Experimental Parameters
| Cell Line | Ce6 Concentration | Incubation Time | Light/Ultrasound Parameters | Assay | Outcome/IC50 | Reference |
| B16F10 (Melanoma) | 0–100 µM | 3 hours | 660 nm laser, 1 J/cm² | MTT | IC50 = 20.98 µM (with light) | [8][19] |
| B16F10 (Melanoma) | 0–768 µM | 3 hours | No light | MTT | IC50 = 534.3 µM (dark toxicity) | [8][19] |
| HeLa (Cervical Cancer) | 0.25–4.0 µM | Not specified | 20 J/cm² laser | Viability Assay | IC50 = 1.28 µM (for Ce6-biotin) | [20] |
| HeLa (Cervical Cancer) | 0.25–4.0 µM | Not specified | 20 J/cm² laser | Viability Assay | IC50 = 2.31 µM (for free Ce6) | [20] |
| 4T1 (Breast Cancer) | 1 µg/mL | 4 hours | 1.0 MHz Ultrasound, 0.36 W/cm², 1 min | Cell Viability | Significant decrease in viability | [12] |
| 4T1 (Breast Cancer) | 1 µg/mL | 4 hours | 650 nm laser, 1.2 J/cm² | Cell Viability | Significant decrease in viability | [12] |
| PC3 (Prostate Cancer) | 5, 10, 25 µM | 2 hours | 655 nm laser, 50 J/cm² | Cell Viability | 44.4%, 34.4%, 76% cell destruction, respectively | [21] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Tumor Model | Ce6 Formulation/Dose | Time to Irradiation | Light/Ultrasound Parameters | Outcome | Reference |
| C57BL/6 Mice | B16F10 Melanoma | Free Ce6, 2.5 mg/kg (IV) | 3 hours | 660 nm light, 100 J/cm² | Tumor suppression | [8] |
| Nude Mice | HT-1080 Fibrosarcoma | Free Ce6, 5 mg/kg (IV) | 1 hour | Not Specified | Max tumor accumulation at 1 hr | [22] |
| Nude Mice | Nodular BCC | Free Ce6, 0.08 mg/kg (IV) | 3 hours | 665 nm laser, 150 J/cm² | Complete cure | [14] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from methodologies used in studies on B16F10 and PC3 cells.[8][21]
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.
-
Ce6 Incubation: Remove the culture medium and add fresh medium containing the desired concentrations of Ce6. Incubate for a predetermined time (e.g., 2-4 hours) in the dark. Include control wells with medium only (no Ce6).
-
Washing: After incubation, remove the Ce6-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove unbound Ce6.
-
PDT/SDT Treatment: Add fresh, serum-free medium to the wells. For PDT, immediately irradiate the cells with a laser of the appropriate wavelength (e.g., 660 nm) and energy dose. For SDT, expose the cells to ultrasound at the desired frequency and intensity. Keep a set of plates as "dark" controls (no light/ultrasound exposure).
-
Post-Treatment Incubation: Return the plates to the incubator and incubate for a further 24-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol is based on methods described for various cancer cell lines.[11][23][24]
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate (for plate reader analysis) or on coverslips in a 6-well plate (for microscopy) and incubate for 24 hours.
-
Ce6 Incubation: Treat cells with the desired concentration of Ce6 for the optimized incubation time (e.g., 3-4 hours) in the dark.
-
Washing: Wash the cells three times with warm PBS.
-
DCFH-DA Loading: Add fresh medium containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to each well. Incubate for 30 minutes at 37°C in the dark.
-
PDT/SDT Treatment: Wash the cells once with PBS to remove excess probe. Add fresh PBS or medium and immediately expose the cells to the light or ultrasound treatment.
-
Quantification:
-
Fluorescence Plate Reader: Measure the fluorescence intensity immediately after treatment using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Fluorescence Microscopy/Flow Cytometry: Analyze the cells immediately after treatment to visualize or quantify the green fluorescence of dichlorofluorescein (DCF), the oxidized product.
-
Visualizations
Experimental and Signaling Pathways
Caption: General experimental workflow for in vitro Ce6-mediated therapy.
Caption: Ce6-PDT induced apoptosis signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved formulation of photosensitizer this compound polyvinylpyrrolidone for fluorescence diagnostic imaging and photodynamic therapy of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gelatin–this compound conjugate for in vivo photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In-vivo optical detection of cancer using this compound – polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photobleaching of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perfluoropolyether Nanoemulsion Encapsulating this compound for Sonodynamic and Photodynamic Therapy of Hypoxic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biyoklinikder.org [biyoklinikder.org]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A co-delivery system based on this compound-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
Technical Support Center: Managing and Reducing Skin Photosensitivity Following Chlorin e6 Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding skin photosensitivity induced by Chlorin (B1196114) e6 (Ce6) administration in experimental settings.
FAQS: Understanding and Mitigating Chlorin e6-Induced Skin Photosensitivity
Q1: What is the underlying mechanism of this compound-induced skin photosensitivity?
A1: this compound (Ce6) is a photosensitizer that, upon activation by light of a specific wavelength (typically around 660-672 nm), transfers energy to molecular oxygen to generate highly cytotoxic reactive oxygen species (ROS), including singlet oxygen.[1][2][3] In the skin, the accumulation of Ce6 in keratinocytes and other skin cells can lead to a phototoxic reaction upon exposure to light.[4] This reaction can damage cellular components, leading to inflammation, erythema (redness), edema (swelling), and in severe cases, blistering and necrosis.[5] The phototoxicity is a direct consequence of this ROS-mediated cellular damage.
Q2: How long does skin photosensitivity typically last after Ce6 administration in animal models?
A2: The duration of skin photosensitivity can vary depending on the administered dose of Ce6, the formulation used, and the animal model. However, studies with Ce6 derivatives and different formulations suggest that photosensitivity is a transient issue. For instance, a nanoformulation of this compound was found to be eliminated from the skin of mice almost five times faster than the free form, which would suggest a shorter duration of photosensitivity.[1] In a study with a hydrophilic derivative of Ce6, the liposomal formulation also showed faster clearance from the skin compared to the aqueous solution.[6] Generally, researchers should monitor animals for at least 48 to 72 hours post-administration and limit their exposure to light during this period.
Q3: What are the primary strategies to reduce Ce6-induced skin photosensitivity in a research setting?
A3: The primary strategies can be categorized as follows:
-
Formulation Optimization: Modifying the delivery vehicle of Ce6 can significantly alter its biodistribution, reducing its accumulation in the skin while maintaining or even enhancing its concentration in the target (e.g., tumor) tissue.[1][6] Encapsulating Ce6 in nanoparticles or liposomes can improve its pharmacokinetic profile and reduce skin photosensitivity.[1][6]
-
Dose Optimization: Carefully titrating the dose of Ce6 to the minimum effective concentration for the intended therapeutic or imaging purpose can help minimize off-target effects, including skin photosensitivity.[7]
-
Use of Antioxidants and Quenching Agents: Co-administration of antioxidants or ROS quenchers could theoretically mitigate the phototoxic effects in the skin. While specific studies on co-administration with Ce6 for this purpose are limited, conjugating Ce6 with antioxidants like curcumin (B1669340) has been explored.[8]
-
Controlled Light Exposure (Photobleaching): Intentionally exposing the skin to a controlled dose of light could potentially be used to "bleach" or inactivate the Ce6 that has accumulated in the skin, thereby reducing the risk of a subsequent uncontrolled phototoxic reaction.[9] However, the phototoxic effects of the photodegraded products would need to be considered.[9]
Q4: Are there in vitro models available to assess the potential for Ce6-induced skin photosensitivity before moving to in vivo experiments?
A4: Yes, in vitro models are valuable for initial screening. Human keratinocyte cell lines, such as HaCaT, are commonly used to evaluate the phototoxicity of photosensitizers like Ce6.[4][10] Additionally, 3D reconstructed human epidermis (RhE) models, like EPISKIN, offer a more physiologically relevant platform to assess phototoxicity and can be used to test different formulations and potential mitigating agents.[11][12][13]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Skin Reactions (Erythema and Edema) in Animal Models
| Possible Cause | Troubleshooting Step |
| Incorrect Ce6 Dose or Formulation | Verify the concentration of your Ce6 stock solution and the final administered dose. Ensure the formulation was prepared correctly and is stable. Consider performing a dose-response study to determine the optimal therapeutic window with minimal skin effects. |
| Uncontrolled Light Exposure | Ensure that animals are housed under low-light conditions after Ce6 administration and before the intended light treatment. Accurately measure and control the wavelength, intensity, and duration of the therapeutic light source. |
| High Ce6 Accumulation in the Skin | Consider reformulating Ce6. For example, using phospholipid nanoparticles has been shown to reduce skin accumulation and accelerate clearance.[1][6] |
| Animal Model Sensitivity | Different animal strains or species may have varying sensitivities. Ensure you are using an appropriate model and consider a pilot study to establish baseline photosensitivity for your specific model. |
Issue 2: Inconsistent or Non-Reproducible Photosensitivity Results
| Possible Cause | Troubleshooting Step |
| Variability in Ce6 Formulation | If preparing your own formulation (e.g., nanoparticles), ensure consistent particle size, drug loading, and stability between batches. Characterize each batch thoroughly. |
| Inconsistent Light Delivery | Calibrate your light source before each experiment to ensure consistent power output. Ensure the distance and angle of the light source to the animal's skin are standardized. |
| Subjective Scoring of Skin Reactions | Implement a standardized and validated scoring system for erythema and edema to ensure consistency between observers and experiments.[4][14][15] |
| Biological Variability | Increase the number of animals per group to account for biological variability. Ensure animals are of the same age, sex, and health status. |
Experimental Protocols and Methodologies
Protocol 1: Quantitative Assessment of Skin Photosensitivity in a Mouse Model
This protocol provides a method for evaluating the degree of skin photosensitivity induced by Ce6.
-
Animal Model: Use a hairless mouse strain (e.g., SKH1) to facilitate visual assessment of skin reactions.
-
Ce6 Administration: Administer Ce6 intravenously at the desired dose. Include a control group receiving the vehicle only.
-
Housing: House the animals in a dark or low-light environment for a predetermined drug-light interval (e.g., 3, 6, 12, 24, 48 hours).[7]
-
Light Exposure: At the specified time points, expose a defined area of the dorsal skin to a calibrated light source with a wavelength appropriate for Ce6 activation (e.g., 660 nm).[16] Deliver a range of light doses to assess the dose-response relationship.
-
Visual Scoring: At 24, 48, and 72 hours after light exposure, visually assess the irradiated skin for erythema and edema using a standardized scoring system (see Table 1).[4][14][15]
-
Data Analysis: For each animal, calculate a total photosensitivity score by summing the erythema and edema scores. Compare the scores between different Ce6 doses, formulations, or treatment groups.
Table 1: Visual Scoring Scale for Skin Photosensitivity Reactions [4][14][15]
| Score | Erythema | Edema |
| 0 | None | No edema |
| 1 | Slight erythema | Slight edema (barely perceptible) |
| 2 | Moderate erythema | Moderate edema (raised <1 mm) |
| 3 | Severe erythema (beet redness) | Severe edema (raised >1 mm) |
| 4 | Very severe erythema with eschar formation | - |
Protocol 2: In Vitro Assessment of Antioxidant Efficacy Against Ce6-Induced Phototoxicity in Keratinocytes
This protocol outlines a method to test the ability of an antioxidant to reduce Ce6-mediated phototoxicity in a human keratinocyte cell line (e.g., HaCaT).
-
Cell Culture: Culture HaCaT cells in appropriate media and conditions.
-
Treatment Groups:
-
Control (no treatment)
-
Ce6 alone + light
-
Antioxidant alone + light
-
Ce6 + Antioxidant + light
-
Dark controls for all groups (no light exposure)
-
-
Incubation: Seed cells in a 96-well plate. Incubate with Ce6 at a predetermined concentration for a set duration (e.g., 4 hours). For the antioxidant group, co-incubate with the antioxidant or pre-incubate before adding Ce6.
-
Irradiation: Irradiate the plate with a light source of the appropriate wavelength and dose, leaving the dark control plate covered.
-
Viability Assay: 24 hours post-irradiation, assess cell viability using a standard assay such as MTT or PrestoBlue.
-
ROS Measurement: To confirm the mechanism, measure intracellular ROS generation immediately after irradiation using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the "Ce6 + Antioxidant + light" group compared to the "Ce6 alone + light" group indicates a protective effect of the antioxidant.
Quantitative Data Summary
Table 2: In Vivo Ce6 Administration and Light Dose Parameters from Literature
| Animal Model | Ce6 Dose | Drug-Light Interval | Light Wavelength | Light Dose | Reference |
| C3H Mice | 1-10 mg/kg (i.p.) | N/A | Krypton Laser | N/A | [7] |
| BDF1 Mice | N/A | N/A | 632.8 nm (He-Ne Laser) | N/A | [1] |
| C57BL/6 Mice | 2.5 mg/kg (i.v.) | 3 hours | 660 nm | 100 J/cm² | [16] |
Table 3: In Vitro Ce6 Concentrations for Phototoxicity Studies
| Cell Line | Ce6 Concentration Range | Outcome | Reference |
| B16F10 Melanoma | 0-100 µM | IC50 = 20.98 µM (with 1 J/cm² light) | [16] |
| HaCaT Keratinocytes | N/A | Accumulation and phototoxicity observed | [4] |
| A431 Squamous Cell Carcinoma | 2 µM | Increased mitochondrial superoxide | [17] |
Visualizations
Signaling Pathways
The photodynamic action of this compound in skin cells initiates a cascade of signaling events, primarily driven by the generation of Reactive Oxygen Species (ROS). This leads to cellular damage and can trigger apoptosis (programmed cell death) or inflammatory responses.
Caption: Ce6-PDT induced signaling pathways in skin cells.[18][19][20][21][22]
Experimental Workflow
The following workflow outlines a typical experimental process for evaluating strategies to reduce Ce6-induced skin photosensitivity.
Caption: Workflow for evaluating skin photosensitivity reduction strategies.
References
- 1. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorin, Phthalocyanine, and Porphyrin Types Derivatives in Phototreatment of Cutaneous Manifestations: A Review [mdpi.com]
- 3. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity | MDPI [mdpi.com]
- 4. Cutaneous photosensitivity of phototheranostic porphyrin–lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current evidence and applications of photodynamic therapy in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental grounds for using this compound in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Curcumin-Mediated Photodynamic Therapy Promotes an Anti-Photoaging Effect in UVB-Irradiated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin photosensitivity and photodestruction of several potential photodynamic sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line [ouci.dntb.gov.ua]
- 11. Retrospective review on in vitro phototoxicity data generated in 3D skin models to support the development of new OECD Test Guideline • Mattek - Part of Sartorius [mattek.com]
- 12. Episkin: An in vitro model for the evaluation of phototoxicity and sunscreen photoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A this compound derivative-mediated photodynamic therapy inhibits cutaneous squamous cell carcinoma cell proliferation via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]
- 21. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorin e6 (Ce6)-Based Photodynamic Therapy
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Chlorin (B1196114) e6 (Ce6)-based Photodynamic Therapy (PDT). It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is Chlorin e6 (Ce6) and why is it used in PDT? A1: this compound (Ce6) is a second-generation photosensitizer, a light-sensitive molecule used in photodynamic therapy.[1] It is derived from chlorophyll (B73375) and is favored for its strong absorption of red light (around 660-670 nm), which allows for deeper tissue penetration compared to first-generation photosensitizers.[2][3] Ce6 also exhibits a high quantum yield of singlet oxygen, the primary cytotoxic agent in PDT, and clears from the body relatively quickly, reducing photosensitivity side effects.[1][3]
Q2: What is the fundamental mechanism of Ce6-PDT? A2: The mechanism of Ce6-PDT involves three essential components: the photosensitizer (Ce6), light of a specific wavelength, and molecular oxygen. After administration, Ce6 accumulates in the target tissue. When irradiated with light (typically 660-670 nm), the Ce6 molecule absorbs a photon and transitions to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state Ce6 can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[4][5] These ROS cause oxidative damage to cellular components like mitochondria and the endoplasmic reticulum, leading to cell death through apoptosis or necrosis.[4][6]
Q3: What is the optimal wavelength of light for activating Ce6? A3: The optimal wavelength for activating Ce6 is in the red region of the visible spectrum, corresponding to its Q band absorption peak. Most studies utilize wavelengths between 660 nm and 670 nm .[3][7][8] This range provides a good balance between efficient Ce6 activation and deeper penetration into biological tissues.[2]
Q4: What is "dark toxicity" and how can I assess it? A4: Dark toxicity refers to the cytotoxic effect of the photosensitizer on cells in the absence of light. An ideal photosensitizer should have minimal to no dark toxicity, ensuring that it is only harmful to cells upon light activation.[3] You can assess dark toxicity by incubating cells with the same concentrations of Ce6 used in your PDT experiments but keeping them in the dark. Cell viability can then be measured using a standard assay (e.g., MTT, trypan blue exclusion) and compared to a control group of untreated cells. Studies have shown that Ce6 has low toxicity in the absence of light.[3][7]
Troubleshooting Guide
Problem 1: Low or inconsistent cytotoxic effect after PDT.
-
Possible Cause 1: Suboptimal Ce6 Concentration or Light Dose.
-
Solution: The efficacy of PDT is dependent on both the photosensitizer concentration and the light energy dose.[4][9] These parameters have a direct relationship with toxicity; increasing the Ce6 concentration or the light dose generally results in increased cell death.[4][10] It is crucial to perform a dose-response study to determine the optimal combination for your specific cell line and experimental setup. Start with parameters cited in the literature (see Tables 1 and 2) and titrate both the Ce6 concentration and light dose to find the most effective window. For example, one study on melanoma cells found a significant PDT response at 25 µM Ce6 with a light dose of 1 J/cm².[7]
-
-
Possible Cause 2: Ce6 Aggregation.
-
Solution: Ce6 is hydrophobic and has a strong tendency to aggregate in aqueous physiological environments, which significantly reduces its PDT efficiency by quenching the excited states required to produce ROS.[11] To mitigate this, ensure proper solubilization. Formulations using carriers like polyvinylpyrrolidone (B124986) (PVP) or human serum albumin (HSA) can prevent aggregation and improve efficacy.[11][12] If you are using free Ce6, consider using a small amount of a biocompatible solvent (like DMSO) to create a stock solution before diluting it in your culture medium.
-
-
Possible Cause 3: Hypoxia in the Target Tissue.
-
Solution: PDT is an oxygen-dependent process.[8] The tumor microenvironment is often hypoxic (low in oxygen), which can severely limit the production of singlet oxygen and reduce therapeutic efficacy.[13][14] For in vitro experiments, ensure cells are cultured under normoxic conditions. For in vivo models, strategies to alleviate hypoxia, such as using oxygen-generating nanocarriers or normalizing tumor vasculature, can enhance the PDT effect.[1] Some combination therapies are designed specifically to produce oxygen within the tumor to overcome this limitation.[8][14]
-
-
Possible Cause 4: Photobleaching.
-
Solution: Photobleaching is the light-induced degradation of the photosensitizer, rendering it inactive. Ce6 is susceptible to photobleaching upon illumination. If the light intensity (irradiance) is too high, the photosensitizer may be destroyed before it can exert its full therapeutic effect. Consider using a lower power density (mW/cm²) and extending the irradiation time to deliver the same total light dose (J/cm²). This approach, known as low-dose rate PDT, can minimize photobleaching and may improve outcomes.[15][16]
-
Problem 2: High toxicity observed in control groups (dark toxicity).
-
Possible Cause 1: High Ce6 Concentration.
-
Solution: While Ce6 generally has low dark toxicity, very high concentrations can induce cell death without light.[3] If you observe significant dark toxicity, reduce the Ce6 concentration. Perform a dose-response curve in the dark to identify the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: If you are using a solvent like DMSO to dissolve Ce6, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%). Run a vehicle control experiment containing only the solvent at the same final concentration to confirm it is not the source of the toxicity.
-
Problem 3: Poor cellular uptake of Ce6.
-
Possible Cause 1: Formulation and Delivery.
-
Solution: Free Ce6 can suffer from non-specific uptake and short circulation time.[11] The use of nanocarriers, such as nanoparticles or extracellular vesicles, can improve the delivery and cellular uptake of Ce6.[1][17] These delivery systems can enhance accumulation in target cells through mechanisms like the enhanced permeability and retention (EPR) effect.[17]
-
Data Presentation: Recommended Experimental Parameters
The optimal parameters for Ce6-PDT can vary significantly depending on the cell type, whether the experiment is in vitro or in vivo, and the specific formulation of Ce6 used. The following tables summarize parameters reported in the literature to serve as a starting point for optimization.
Table 1: Summary of In Vitro Ce6-PDT Parameters
| Cell Line / Model | Ce6 Concentration | Light Wavelength (nm) | Light Dose (J/cm²) | Observed Effect | Reference |
| B16F10 Melanoma | 25 µM (IC50) | 660 | 1.0 | Significant phototoxicity | [7] |
| Vascular Smooth Muscle | 170 µM | Not Specified | 2.0 | ~80% toxicity | [4] |
| Bladder Cancer (SW780) | 2-3 µM | Not Specified | Not Specified | 18-30% apoptosis | [9] |
| Human Lymphocytes | 1000 µM (1 mM) | Not Specified | 30.0 | <10% phototoxicity | [18] |
Table 2: Summary of In Vivo Ce6-PDT Parameters
| Animal Model | Ce6 Dose (mg/kg) | Light Wavelength (nm) | Light Dose (J/cm²) | Administration Route | Reference |
| Nodular BCC (Human) | 0.08 | 665 | 150 | Intravenous | [2] |
| B16F10 Melanoma (Mouse) | 2.5 | 660 | Not Specified | Intravenous | [3][7][19] |
| Skin Cancer (Human) | 0.7 - 1.0 | 662 | 50 - 300 | Intravenous | |
| T36 Embryocarcinoma (Mouse) | 40 | 670 | 170 | Intraperitoneal | [20] |
Experimental Protocols
Standard Protocol for In Vitro Ce6-PDT
This protocol provides a general framework. Incubation times, concentrations, and light doses must be optimized for each cell line.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays) at a density that ensures they are in the exponential growth phase (e.g., 60-80% confluency) at the time of the experiment. Allow cells to adhere overnight in a CO₂ incubator.
-
Preparation of Ce6 Solution: Prepare a stock solution of Ce6 in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the desired final concentrations in a pre-warmed, serum-free cell culture medium.
-
Ce6 Incubation: Remove the old medium from the cells and wash once with sterile Phosphate Buffered Saline (PBS). Add the Ce6-containing medium to the cells. Include "light-only" (no Ce6, with irradiation) and "dark-toxicity" (with Ce6, no irradiation) controls. Incubate for a predetermined period (e.g., 1-4 hours) in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the Ce6-containing medium and wash the cells 2-3 times with sterile PBS to remove any extracellular photosensitizer.
-
Irradiation: Add fresh, pre-warmed complete medium (containing serum) to the cells. Immediately irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm LED array or laser).[7] The total light dose (J/cm²) is determined by the power density of the light source (mW/cm²) and the duration of the exposure (seconds).
-
Post-Irradiation Incubation: Return the cells to the incubator for a period of time (e.g., 24-48 hours) to allow for the cell death processes to occur.
-
Assessment of Cytotoxicity: Evaluate cell viability using a standard method such as the MTT assay, LDH release assay, or flow cytometry with apoptosis markers (e.g., Annexin V/Propidium Iodide).
Visualizations: Pathways and Workflows
Core Signaling Pathway of Ce6-PDT
The following diagram illustrates the primary mechanism by which Ce6-PDT induces apoptosis. Light activation of Ce6 leads to the generation of ROS, which causes stress on the mitochondria and endoplasmic reticulum, initiating caspase-mediated cell death pathways.[4][5][6]
General Experimental Workflow
This diagram outlines the standard sequence of steps for conducting an in vitro Ce6-PDT experiment.
Troubleshooting Logic Flowchart
This flowchart provides a logical decision-making process for troubleshooting experiments that yield low PDT efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia alleviating platinum(IV)/chlorin e6-based combination chemotherapeutic-photodynamic nanomedicine for oropharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward understanding the high PDT efficacy of this compound-polyvinylpyrrolidone formulations: photophysical and molecular aspects of photosensitizer-polymer interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preliminary low-dose photodynamic exposure to skin cancer with this compound photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TalkMED AI Paper-TAP [tap.talkmed.com]
- 17. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 19. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Efficacy of Chlorin e6 (Ce6)
Welcome to the technical support center for Chlorin (B1196114) e6 (Ce6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during Ce6-based experiments, particularly in the context of photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
1. What is Chlorin e6 and why is it used in PDT?
This compound (Ce6) is a second-generation photosensitizer that is activated by light to produce reactive oxygen species (ROS), which can kill cancer cells.[1][2][3] It is favored for its high ROS generation ability, strong absorption in the red light spectrum (around 660 nm) allowing for deeper tissue penetration, and relatively rapid clearance from the body.[4][5][6]
2. What are the main challenges associated with the use of free Ce6?
The primary challenges with free Ce6 are its hydrophobicity, which leads to poor water solubility and aggregation in physiological solutions.[2][3][7] This aggregation can quench the photoexcited state, reducing ROS production and overall therapeutic efficacy.[7][8] Additionally, free Ce6 can exhibit non-specific biodistribution, leading to potential off-target toxicity and skin photosensitivity.[9][10]
3. How can the delivery and tumor accumulation of Ce6 be improved?
Several strategies can enhance the delivery and tumor-specific accumulation of Ce6:
-
Nanoparticle Formulation: Encapsulating or conjugating Ce6 into various nanosystems (e.g., liposomes, polymeric nanoparticles, extracellular vesicles) improves its solubility, stability, and bioavailability.[1][2][3][11] These nanoparticles can also leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[12]
-
Active Targeting: Modifying Ce6 or its nanocarrier with targeting ligands such as antibodies, peptides (e.g., p18-4), hyaluronic acid, or biotin (B1667282) can facilitate specific binding to receptors overexpressed on cancer cells.[6][10][13]
4. Can the therapeutic effect of Ce6 be combined with other therapies?
Yes, combining Ce6-PDT with other treatment modalities can lead to synergistic effects and enhanced anti-tumor activity.[2] Common combination strategies include:
-
Chemotherapy: Co-delivery of Ce6 with chemotherapeutic agents like doxorubicin (B1662922) or cisplatin.[14][15][16]
-
Photothermal Therapy (PTT): Using agents that generate heat upon light irradiation alongside Ce6.[1]
-
Sonodynamic Therapy (SDT): Using ultrasound to activate Ce6, which can penetrate deeper into tissues than light.[17][18]
-
Immunotherapy: Ce6-PDT can induce an immune response, which can be potentiated with immunotherapy agents.[2][19]
5. How can I overcome the limited penetration depth of light for activating Ce6 in deep-seated tumors?
To address this limitation, researchers are exploring alternative excitation sources. One promising approach is the use of Cerenkov luminescence, an internal light source generated from the decay of positron emission tomography (PET) radionuclides, to activate Ce6 in deep tissues.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low therapeutic efficacy in vitro despite successful Ce6 uptake. | Ce6 Aggregation: Hydrophobic Ce6 molecules may aggregate in aqueous cell culture media, reducing their photosensitizing efficiency.[7][8] | - Formulate Ce6 with a delivery vehicle such as polyvinylpyrrolidone (B124986) (PVP) or human serum albumin (HSA) to improve solubility and reduce aggregation.[7][20]- Utilize nanoparticle-based formulations of Ce6.[11][12] |
| Insufficient Light Dose: The light energy delivered may not be sufficient to activate Ce6 and generate cytotoxic levels of ROS. | - Optimize the light dose (J/cm²) and fluence rate (mW/cm²). Ensure the wavelength of the light source matches the absorption peak of Ce6 (around 660 nm).[5] | |
| Cellular Resistance: Cancer cells may develop resistance to PDT through mechanisms like the DNA damage response.[21] | - Consider combination therapies, for example, with an ATM inhibitor to block the DNA damage response.[21] | |
| High off-target toxicity or damage to healthy cells. | Non-specific Uptake of Ce6: Free Ce6 can be taken up by healthy tissues, leading to photosensitivity and off-target damage upon light exposure.[9][10] | - Employ targeted delivery systems by conjugating Ce6 or its nanocarrier to ligands that bind to tumor-specific receptors.[10][13]- Optimize the time interval between Ce6 administration and light irradiation to maximize the tumor-to-healthy tissue ratio of Ce6 accumulation.[22] |
| Inconsistent or low Ce6 loading in nanoparticles. | Poor Formulation Protocol: The method used for nanoparticle preparation may not be optimized for Ce6 encapsulation. | - Systematically vary parameters such as the drug-to-carrier ratio, solvent, and stirring speed during nanoparticle synthesis.[14][15]- Characterize the drug loading content and encapsulation efficiency using techniques like UV-Vis spectroscopy or HPLC.[14] |
| Rapid clearance of Ce6 in vivo. | Hydrophobicity and Small Molecular Size: Free Ce6 is rapidly cleared from circulation.[2][3] | - Formulate Ce6 into larger nanostructures to prolong circulation time via the EPR effect.[23] |
| Fluorescence signal from Ce6 is weak or photobleaches quickly. | Photobleaching: Intense or prolonged light exposure can destroy the Ce6 fluorophore. | - Reduce the intensity and duration of light exposure during imaging.[24]- Use an anti-fade mounting medium for fixed cell imaging. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Ce6 Formulations
| Formulation | Cell Line | IC50 (Dark) | IC50 (PDT) | Light Dose | Reference |
| Free Ce6 | B16F10 Melanoma | 519.6 µM | 18.9 µM | 5 J/cm² @ 660 nm | [4] |
| Free Ce6 | B16F10 Melanoma | >768 µM | 20.98 µM | 1 J/cm² @ 660 nm | [5] |
| Ce6-biotin | HeLa | Minimal toxicity | 1.28 µM | 20 J/cm² @ 655 nm | [10] |
| Free Ce6 | HeLa | Minimal toxicity | 2.31 µM | 20 J/cm² @ 655 nm | [10] |
Table 2: Nanoparticle Formulation Parameters for Ce6 Delivery
| Nanoparticle System | Ce6 Loading Content | Doxorubicin Loading Content | Size (nm) | Reference |
| Ce6@PTP/DP Micelles | 7.38% | 21.7% | - | [14] |
| Ce6/Dox@NPs-cRGD (CDNR) | 6.8% | 5.3% | 112.6 | [15] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy and Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa, B16F10) in a 96-well plate at a density of 6 x 10³ to 1.2 x 10⁴ cells/well and incubate for 12-24 hours.[4][10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the Ce6 formulation or free Ce6. For dark toxicity assessment, a parallel plate is prepared and kept in the dark.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4 to 24 hours) to allow for cellular uptake of the photosensitizer.[10][14]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular Ce6.
-
Irradiation: Add fresh culture medium and irradiate the cells with a light source of the appropriate wavelength (e.g., 655-660 nm) and a specific light dose (e.g., 5-20 J/cm²).[4][10]
-
Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.[10][14]
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with the Ce6 formulation as described in the cytotoxicity protocol.
-
ROS Probe Incubation: Before irradiation, incubate the cells with an ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Irradiation: Irradiate the cells with the appropriate light source and dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of the ROS probe using a fluorescence microscope, flow cytometer, or microplate reader.[12][17] An increase in fluorescence indicates ROS production.
Visualizations
Caption: General workflow for in vitro Ce6-PDT experiments.
Caption: Ce6-PDT induced macrophage polarization signaling pathway.[19]
Caption: Troubleshooting logic for low Ce6-PDT efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. One‐pot synthesis this compound nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A co-delivery system based on this compound-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
- 15. Nano-delivery vehicle based on this compound, photodynamic therapy, doxorubicin chemotherapy provides targeted treatment of HER-2 negative, ανβ3-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined Photodynamic Therapy and Chemotherapy Using Local Intra-Arterial Intratumoral Administration of this compound and Cisplatin: First Clinical Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ultrasound enhances the efficacy of this compound-mediated photodynamic therapy in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. This compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [scholarbank.nus.edu.sg]
- 21. This compound mediated photodynamic therapy triggers resistance through ATM-related DNA damage response in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental grounds for using this compound in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing the Safety Profile of Chlorin e6 in Research Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorin (B1196114) e6 (Ce6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the systemic toxicity of Ce6 in experimental settings. Our goal is to provide actionable strategies and detailed protocols to help you optimize your research outcomes while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of systemic toxicity associated with free Chlorin e6?
Free this compound (Ce6), while an effective photosensitizer, can exhibit systemic toxicity due to several factors. A primary issue is its hydrophobic nature, which leads to poor water solubility and a tendency to aggregate in aqueous environments like the bloodstream.[1][2] This aggregation can reduce its therapeutic efficacy and lead to non-specific uptake by healthy tissues, causing off-target phototoxicity upon light activation.[1][3] Additionally, free Ce6 can be rapidly cleared from circulation or non-specifically accumulate in healthy organs, particularly the liver and spleen, further contributing to systemic side effects.[4][5]
Q2: How can nanoparticle encapsulation reduce the systemic toxicity of this compound?
Encapsulating this compound within nanoparticles is a widely adopted strategy to mitigate its systemic toxicity.[2] Nanocarriers, such as liposomes, polymeric micelles, and nanoemulsions, can improve the solubility and bioavailability of the hydrophobic Ce6.[2][6] This encapsulation shields Ce6 from the aqueous environment, preventing aggregation and non-specific interactions with healthy tissues.[2] Furthermore, nanoparticles can be engineered to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, leading to a higher concentration of Ce6 at the target site and reduced exposure to healthy organs.[6] Some nanoparticle systems can also be designed for controlled or triggered release of Ce6 within the tumor microenvironment, further enhancing safety.[2][7]
Q3: What is PEGylation and how does it impact the toxicity profile of this compound?
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as this compound or a Ce6-loaded nanocarrier. This modification offers several advantages for reducing systemic toxicity.[8][9] PEGylation increases the hydrophilicity of the conjugate, improving its solubility and stability in the bloodstream.[10] It also creates a hydrophilic shield that can reduce recognition by the reticuloendothelial system, prolonging circulation time and allowing for greater accumulation in tumor tissue.[8] Studies have shown that PEGylation can lead to higher tumor-to-normal tissue ratios of the photosensitizer, which enhances the therapeutic window by increasing efficacy at the target site while minimizing damage to surrounding healthy tissues.[8][9]
Q4: Can targeted delivery systems further minimize the side effects of this compound?
Yes, targeted delivery systems represent a more advanced approach to reducing the systemic toxicity of this compound. This strategy involves decorating the surface of Ce6-loaded nanocarriers with ligands that specifically bind to receptors overexpressed on cancer cells.[11] For example, hyaluronic acid (HA) can be used to target CD44 receptors, which are often upregulated in breast cancer cells.[1][7] This active targeting mechanism enhances the cellular uptake of the nanocarrier by tumor cells, leading to a higher intracellular concentration of Ce6 where it is needed most.[1] By concentrating the photosensitizer at the site of action, targeted delivery minimizes its distribution to healthy tissues, thereby reducing the potential for off-target toxicity.[11]
Troubleshooting Guides
Issue: High background signal and off-target toxicity in vivo.
Possible Cause: Non-specific accumulation of free or poorly formulated this compound in healthy tissues.
Solutions:
-
Formulation with Nanocarriers: Encapsulate Ce6 in a suitable nanocarrier system (e.g., liposomes, micelles, nanoemulsions) to improve its solubility and pharmacokinetic profile.[2][6]
-
PEGylation: If using a nanocarrier, consider surface modification with PEG to increase circulation time and reduce uptake by the reticuloendothelial system.[8][9]
-
Active Targeting: For enhanced specificity, conjugate a targeting ligand (e.g., antibody, peptide, aptamer) to the surface of the nanocarrier that recognizes a receptor overexpressed on your target cells.[7][11]
-
Optimize Dosing and Timing: Conduct dose-escalation studies to determine the minimum effective dose of your Ce6 formulation. Also, optimize the time interval between administration and light irradiation to maximize tumor accumulation and minimize systemic exposure.
Issue: Low therapeutic efficacy and evidence of drug aggregation.
Possible Cause: Poor bioavailability of this compound due to its hydrophobic nature and aggregation in physiological media.
Solutions:
-
Improve Solubility: Utilize delivery systems that can effectively solubilize Ce6. Nanoemulsions and polymeric micelles are excellent options for encapsulating hydrophobic drugs.[6]
-
Incorporate Stimuli-Responsive Release: Design a nanocarrier that releases Ce6 in response to the tumor microenvironment (e.g., low pH, high redox potential).[7] This can prevent premature drug release and ensure high local concentrations at the target site.
-
Characterize Your Formulation: Thoroughly characterize your Ce6 formulation for size, charge, and encapsulation efficiency to ensure consistency and optimal performance.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on methods to reduce this compound toxicity.
Table 1: In Vitro Cytotoxicity of Different this compound Formulations
| Formulation | Cell Line | Condition | IC50 (µM) | Reference |
| Free Ce6 | B16F10 | Dark | 534.3 | [4][12] |
| Free Ce6 | B16F10 | Light Irradiation | 20.98 | [4][12] |
| Free Ce6 | B16F10 | Dark | >192 | [13][14] |
| Free Ce6 | B16F10 | Light Irradiation | 18.9 | [13][14] |
| HA-sese-Ce6 Micelles | 4T1 | Light Irradiation | Lower than free Ce6 | [7] |
Table 2: In Vivo Toxicity Data for Free this compound
| Animal Model | Administration Route | LD50 | Reference |
| C3H Mice | Intraperitoneal | 189 ± 9 mg/kg | [15] |
| Wistar Rats | Intraperitoneal | 113 ± 18 mg/kg | [15] |
Experimental Protocols
Protocol 1: Preparation of Redox-Sensitive Hyaluronic Acid-Chlorin e6 (HA-sese-Ce6) Micelles
This protocol describes the synthesis of micelles that can target CD44-overexpressing cancer cells and release Ce6 in a redox-responsive manner.[1][7]
Materials:
-
Hyaluronic acid (HA)
-
Diselenide-containing linker
-
This compound (Ce6)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Activate the carboxylic acid groups of HA using DCC and DMAP in DMSO.
-
Conjugate the diselenide-containing linker to the activated HA.
-
Activate the carboxylic acid groups of Ce6 using DCC and DMAP in DMSO.
-
Conjugate the activated Ce6 to the HA-diselenide linker polymer.
-
Purify the resulting HA-sese-Ce6 conjugate by dialysis against deionized water for 48 hours.
-
Lyophilize the purified conjugate to obtain a solid powder.
-
To form micelles, dissolve the HA-sese-Ce6 powder in PBS and self-assemble by gentle stirring.
Protocol 2: In Vitro Drug Release Study
This protocol evaluates the stimuli-responsive release of Ce6 from nanoparticles in the presence of glutathione (B108866) (GSH), a common reducing agent in the tumor microenvironment.[1][7]
Materials:
-
HA-sese-Ce6 micelles (or other redox-sensitive Ce6 formulation)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glutathione (GSH)
-
Dialysis tubing (MWCO 1 kDa)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of HA-sese-Ce6 micelles in PBS.
-
Transfer the micelle solution into dialysis tubes.
-
Immerse the dialysis tubes in PBS containing different concentrations of GSH (e.g., 0 mM, 10 mM, 100 mM).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect aliquots from the external buffer.
-
Measure the concentration of released Ce6 using a spectrofluorometer (excitation ~400 nm, emission ~660 nm).
-
Calculate the cumulative release of Ce6 as a percentage of the total encapsulated drug.
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Mechanism of targeted, stimuli-responsive Ce6 delivery and PDT-induced cell death.
References
- 1. Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pegylation of a chlorin(e6) polymer conjugate increases tumor targeting of photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) this compound conjugates for the photokilling of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. psecommunity.org [psecommunity.org]
- 15. Experimental grounds for using this compound in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chlorin e6 and Photofrin for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to therapeutic success. This guide provides an objective comparison of two prominent photosensitizers: Photofrin®, a first-generation agent, and Chlorin (B1196114) e6, a second-generation compound. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Executive Summary
Photofrin®, a complex mixture of porphyrins, was one of the first photosensitizers to receive clinical approval and has been extensively used. However, its limitations, such as prolonged skin photosensitivity and suboptimal light absorption at wavelengths that penetrate tissue deeply, have driven the development of second-generation photosensitizers like Chlorin e6. This compound, a chlorophyll (B73375) derivative, exhibits a strong absorption at longer wavelengths, allowing for the treatment of deeper tumors, and generally shows faster clearance from the body, potentially reducing side effects.[1][2][3][4] This guide delves into a quantitative comparison of their efficacy, supported by detailed experimental methodologies and visual representations of key biological pathways.
Performance Comparison: this compound vs. Photofrin
The following tables summarize key performance parameters of this compound and Photofrin based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Photophysical and Photochemical Properties
| Parameter | This compound & Derivatives | Photofrin® | Key Advantages |
| Maximum Absorption Wavelength (λmax) | ~660-665 nm[1][2][5] | ~630 nm[3] | This compound : Deeper tissue penetration of light. |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5 - 0.77[6] | ~0.89 (in PB/TX100)[6] | Photofrin® : Very high quantum yield. This compound derivatives also show high efficiency. |
| Molar Absorption Coefficient at λmax | High | Moderate | This compound : More efficient light absorption. |
| Skin Photosensitivity | Shorter duration[1] | Prolonged | This compound : Reduced side effect profile. |
Table 2: In Vitro Efficacy
| Parameter | This compound | Photofrin® | Cell Line(s) | Key Findings |
| Cellular Uptake | Time and concentration-dependent.[7][8][9] | Time and concentration-dependent. | Varies (e.g., A431, EA.hy926)[7] | Cationic conjugates of this compound show significantly higher uptake than free this compound.[7] |
| In Vitro Cytotoxicity (IC50) | Generally lower than Photofrin® in comparative studies. | Generally higher than this compound in comparative studies. | SCC VII[10] | A this compound derivative (Photomed) showed significantly higher cytotoxicity at 0.5 µM after 24h incubation compared to Photofrin®.[10] |
Table 3: In Vivo Efficacy
| Parameter | This compound | Photofrin® | Tumor Model | Key Findings |
| Tumor Accumulation Selectivity | Higher than Photofrin®[11][12] | Lower than this compound[11][12] | C26 colon carcinoma (mice)[11][12] | The ratio of porphyrin accumulation in tumor vs. normal tissue was higher for this compound.[11][12] |
| PDT Selectivity (Anti-tumor effect vs. Normal tissue damage) | Higher than Photofrin®[11][12] | Lower than this compound[11][12] | C26 colon carcinoma (mice)[11][12] | At an equal anti-tumor effect, this compound caused less damage to normal tissue.[11][12] |
| Tumor Necrosis | 84 ± 7% (NSCLC xenograft, 3h drug-light interval)[1] | Data not directly comparable from the same study. | Human non-small cell lung carcinoma (NSCLC) xenografts (mice)[1] | Ce6-PVP mediated PDT showed significant tumor necrosis.[1] |
| Tumor Growth Inhibition | Significant reduction in tumor volume.[4][10] | Less effective than a this compound derivative (Photomed) in a comparative study.[10] | SCC VII tumor-bearing mice[10] | Photomed-PDT was more effective in both small and large tumors compared to Photofrin®-PDT.[10] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common method using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a singlet oxygen scavenger.
Materials:
-
Photosensitizer (this compound or Photofrin) stock solution
-
1,3-diphenylisobenzofuran (DPBF) stock solution in a suitable solvent (e.g., ethanol)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for photosensitizer excitation
-
Quartz cuvettes
Procedure:
-
Prepare a solution containing the photosensitizer and DPBF in a quartz cuvette. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the excitation wavelength.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm).
-
Irradiate the solution with the light source for a defined period.
-
Measure the absorbance of DPBF again. The decrease in absorbance indicates its consumption by singlet oxygen.
-
Repeat steps 3 and 4 for several time intervals to obtain a kinetic profile of DPBF degradation.
-
Perform the same experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample is calculated by comparing the rate of DPBF degradation to that of the reference photosensitizer using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (A_reference / A_sample) where 'k' is the rate constant of DPBF degradation and 'A' is the absorbance of the photosensitizer at the irradiation wavelength.
Cellular Uptake Analysis via Flow Cytometry
This protocol outlines the steps to quantify the intracellular accumulation of the photosensitizers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
This compound and Photofrin stock solutions
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with different concentrations of either this compound or Photofrin for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells twice with cold PBS to remove any extracellular photosensitizer.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
Analyze the samples on a flow cytometer, exciting the photosensitizers with an appropriate laser and detecting their fluorescence emission.
-
The mean fluorescence intensity of the cell population is proportional to the amount of intracellular photosensitizer.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cell viability after PDT.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound and Photofrin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Light source for PDT
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Incubate the cells with various concentrations of this compound or Photofrin for a predetermined time.
-
Wash the cells with PBS and replace with fresh medium.
-
Expose the cells to a specific light dose from the light source. A parallel set of plates should be kept in the dark as a control for dark toxicity.
-
Incubate the cells for 24-48 hours post-irradiation.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
In Vivo PDT Efficacy in a Mouse Tumor Model
This protocol describes a general procedure to evaluate the antitumor efficacy of PDT in vivo.[13][14][15][16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
This compound and Photofrin solutions for injection
-
Light source with a fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[13][15]
-
Randomly assign mice to different treatment groups (e.g., control, light only, photosensitizer only, PDT).
-
Administer this compound or Photofrin intravenously or intraperitoneally at a specific dose.
-
After a predetermined drug-light interval (e.g., 3 hours for this compound, 24 hours for Photofrin), anesthetize the mice.[11][12]
-
Irradiate the tumor with a specific light dose delivered via the fiber optic.
-
Measure the tumor volume with calipers every few days for a set period. Tumor volume can be calculated using the formula: (length × width²) / 2.[13][17]
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Action
Photodynamic therapy induces cell death primarily through the generation of reactive oxygen species (ROS), which can trigger a cascade of signaling events leading to apoptosis, necrosis, or autophagy.
General PDT-Induced Cell Death Pathway
The activation of a photosensitizer by light in the presence of oxygen leads to the production of singlet oxygen and other ROS. These highly reactive molecules cause damage to cellular components, including mitochondria, lysosomes, and the plasma membrane, initiating cell death pathways.
Caption: General mechanism of photodynamic therapy leading to cell death.
This compound-Mediated Signaling
Recent studies have shown that this compound-mediated PDT can modulate specific signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway and the immune checkpoint pathway involving PD-1/PD-L1.[4][18][19]
Caption: Signaling pathways modulated by this compound-mediated PDT.
Photofrin-Mediated Signaling
Photofrin-mediated PDT has been shown to induce various cellular responses, including the activation of the extracellular signal-regulated kinase (ERK) pathway and the induction of autophagy.[20][21] The duration of ERK activation appears to play a role in cellular resistance to Photofrin-PDT.[20]
Caption: Signaling pathways involved in Photofrin-mediated PDT.
Conclusion
The comparative data presented in this guide suggest that this compound and its derivatives hold several advantages over Photofrin® as photosensitizers for PDT. These include a more favorable absorption wavelength for deeper tissue penetration, higher tumor selectivity, and a potentially better safety profile with reduced skin photosensitivity. While Photofrin® exhibits a very high singlet oxygen quantum yield, the overall therapeutic efficacy in preclinical models appears to favor this compound.
The choice of photosensitizer will ultimately depend on the specific clinical application, including the type and location of the tumor. Further head-to-head clinical trials are necessary to definitively establish the superior efficacy of one agent over the other in various cancer types. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies in the field of photodynamic therapy.
References
- 1. This compound – polyvinylpyrrolidone mediated photosensitization is effective against human non-small cell lung carcinoma compared to small cell lung carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. "CHLORIN AND PORPHYRIN DERIVATIVES AS POTENTIAL PHOTOSENSITIZERS IN PHO" by RAVINDRA K. PANDEY, DAVID A. BELLNIER et al. [repository.lsu.edu]
- 4. This compound-associated photodynamic therapy enhances abscopal antitumor effects via inhibition of PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin | MDPI [mdpi.com]
- 11. A comparative study of tissue distribution and photodynamic therapy selectivity of this compound, Photofrin II and ALA-induced protoporphyrin IX in a colon carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study of tissue distribution and photodynamic therapy selectivity of this compound, Photofrin II and ALA-induced protoporphyrin IX in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Antitumor Efficacy Analysis of PDT: A Technique to Determine the Phototoxic Potential of a Photosensitizer in Tumor Bearing Mice [jove.com]
- 14. In vivo PDT [bio-protocol.org]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. researchgate.net [researchgate.net]
- 18. A novel this compound derivative-mediated photodynamic therapy STBF-PDT reverses photoaging via the TGF-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sustained activation of the extracellular signal-regulated kinase pathway protects cells from photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of autophagy sensitizes cancer cells to Photofrin-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorin e6 and Talaporfin Sodium (Laserphyrin®) in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a clinically significant, minimally invasive treatment modality for a variety of cancers and other diseases. The efficacy of PDT is critically dependent on the choice of the photosensitizer (PS), a light-activated molecule that generates cytotoxic reactive oxygen species (ROS). This guide provides an objective, data-driven comparison of two prominent second-generation photosensitizers: Chlorin (B1196114) e6 (Ce6) and its mono-L-aspartyl derivative, Talaporfin sodium, commercially known as Laserphyrin®.
At a Glance: Key Performance Indicators
Talaporfin sodium is a specific, purified derivative of Chlorin e6, designed to improve upon the parent molecule's properties. While both are potent chlorin-based photosensitizers activated by red light, their structural differences influence their physicochemical and biological behaviors. Direct head-to-head comparative studies under identical conditions are limited; therefore, the following data has been compiled from various sources and should be interpreted with consideration for the differing experimental contexts.
Table 1: Physicochemical and Photophysical Properties
| Property | This compound (Ce6) | Talaporfin sodium (NPe6) | Key Insights |
| Chemical Structure | A chlorophyll (B73375) derivative with three carboxyl groups. | Mono-L-aspartyl derivative of this compound. | The addition of the hydrophilic L-aspartic acid moiety to Ce6 enhances its water solubility and influences its pharmacokinetic profile. |
| Molecular Formula | C₃₄H₃₆N₄O₆ | C₃₈H₃₉N₅O₉ (as free acid) | The molecular weight is increased with the addition of the aspartic acid residue. |
| Absorption Max (Q-band) | ~660-664 nm[1] | ~654-664 nm[2] | Both photosensitizers are optimally activated by red light, which allows for deeper tissue penetration compared to first-generation photosensitizers. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 - 0.65 (in various organic solvents and buffer)[3] | 0.77 (in phosphate (B84403) buffer)[2] | Talaporfin sodium exhibits a very high efficiency in generating singlet oxygen, the primary cytotoxic agent in Type II PDT. Ce6 also demonstrates high efficiency. |
Table 2: Preclinical Efficacy: In Vitro and In Vivo Data
Direct comparative data is scarce. The following represents findings from individual studies on different models.
| Parameter | This compound (Ce6) | Talaporfin sodium (NPe6) | Experimental Model & Conditions |
| In Vitro Cytotoxicity (IC₅₀) | 20.98 µM[4] | Data not directly comparable. Showed only light toxicity in a 3D spheroid model at high concentrations.[5] | Ce6: B16F10 melanoma cells, 1 J/cm² light dose.[4] Talaporfin: Multicellular tumor spheroids (MCTS), 6 J/cm² light dose.[5] |
| Cellular Uptake | Accumulates in the cytoplasm; uptake can be enhanced via formulation (e.g., nanoparticles).[6][7] | Uptake occurs via endocytosis, with accumulation primarily in lysosomes.[8] | The subcellular localization is a key determinant of the initial sites of photodamage and the subsequent cell death pathways. |
| In Vivo Antitumor Efficacy | 2.5 mg/kg dose significantly inhibited tumor growth.[9] | 2.5 - 3.5 mg/kg dose led to a 66% tumor-free response rate at 12 weeks.[10] | Ce6: B16F10 allograft mouse model.[9] Talaporfin: Phase I clinical trial on patients with superficial cutaneous tumors.[10] |
| Pharmacokinetics & Biodistribution | Parent compound can have poor biodistribution due to hydrophobicity. Formulations and derivatives show faster clearance than first-generation PS.[6] | Developed for more rapid clearance from the body, leading to a shorter duration of skin photosensitivity compared to older photosensitizers.[8][11] | A study comparing a mannose-conjugated Ce6 to Talaporfin sodium showed the Ce6 derivative had better tumor accumulation and was more rapidly excreted.[12] |
Mechanism of Action in Photodynamic Therapy
Both this compound and Talaporfin sodium function through the same fundamental photodynamic mechanism. Upon administration, the photosensitizer preferentially accumulates in tumor tissue. Subsequent irradiation with a specific wavelength of light excites the photosensitizer, leading to the production of ROS, which induces cell death and vascular damage.
PDT-Induced Cell Death Signaling Pathways
The ROS generated by photoactivated this compound and Talaporfin sodium induces a cascade of molecular events, leading to cell death primarily through apoptosis and necrosis. The dominant pathway depends on the photosensitizer's subcellular localization, the light dose, and the cell type.
-
Apoptosis (Programmed Cell Death): Often initiated by ROS-induced damage to mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade. Damage to the endoplasmic reticulum (ER) and lysosomes can also trigger apoptotic pathways.
-
Necrosis (Uncontrolled Cell Lysis): Typically occurs with high levels of oxidative stress that cause rapid ATP depletion and extensive damage to the plasma membrane, leading to cell swelling and rupture.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of photosensitizers.
In Vitro Phototoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a photosensitizer required to kill 50% of a cancer cell population (IC₅₀) upon light activation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of this compound or Talaporfin sodium for a defined period (e.g., 4-24 hours) to allow for cellular uptake. "Dark toxicity" control wells are included (PS incubation, no light).
-
Irradiation: The medium is replaced with fresh medium, and the cells are irradiated with a light source (e.g., a diode laser) at the photosensitizer's activation wavelength (e.g., ~664 nm) with a specific light dose (measured in J/cm²).
-
Post-Irradiation Incubation: Cells are incubated for a further 24-48 hours.
-
Viability Assessment: A viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells metabolize MTT into a colored formazan (B1609692) product, which is dissolved and quantified by measuring its absorbance.
-
Data Analysis: Cell viability is calculated relative to untreated controls, and the IC₅₀ value is determined from the dose-response curve.
In Vivo Antitumor Efficacy Study
Animal models, typically immunodeficient mice bearing human tumor xenografts or syngeneic models in immunocompetent mice, are used to assess the antitumor effects of PDT in a living system.
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Mice are randomly assigned to control and treatment groups (e.g., Saline + Light; PS only; PS + Light).
-
Photosensitizer Administration: this compound or Talaporfin sodium is administered, typically via intravenous (i.v.) injection.
-
Drug-Light Interval (DLI): A specific time interval (e.g., 3-24 hours) is allowed for the photosensitizer to accumulate in the tumor and clear from healthy tissues.
-
Light Treatment: The tumor area is irradiated with a laser at the appropriate wavelength and light dose.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days) for a set period.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The antitumor efficacy is evaluated by comparing the tumor growth curves between the different groups.
Summary and Conclusion
Both this compound and its derivative Talaporfin sodium are highly effective second-generation photosensitizers that have significantly advanced the field of photodynamic therapy.
-
This compound serves as a foundational and potent photosensitizer. Its primary limitation can be its hydrophobicity, which has spurred the development of numerous formulations and derivatives to enhance its delivery and clinical utility.
-
Talaporfin sodium (Laserphyrin®) is a clinically approved, specific formulation of mono-L-aspartyl this compound. It was rationally designed to improve upon the parent molecule by enhancing water solubility and accelerating pharmacokinetic clearance, thereby reducing the period of skin photosensitivity—a significant side effect of earlier photosensitizers. Data suggests it has a very high quantum yield for singlet oxygen generation.[2]
For the research and drug development professional, the choice between these agents depends on the specific application:
-
Talaporfin sodium represents a refined, clinically validated option with a more favorable pharmacokinetic profile for systemic administration.
-
This compound offers a versatile and cost-effective platform for preclinical research and the development of novel targeted delivery systems (e.g., antibody-drug conjugates, nanoparticle formulations) that can further enhance tumor specificity and therapeutic efficacy.
Future research should focus on direct, standardized comparative studies to more definitively delineate the performance differences between these two important photosensitizers and their next-generation derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic activity of this compound and this compound ethylenediamide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psecommunity.org [psecommunity.org]
- 10. Photodynamic therapy using mono-L-aspartyl this compound (Npe6) for the treatment of cutaneous disease: a Phase I clinical study [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy Using Novel Glucose-conjugated Chlorin Increases Apoptosis of Cholangiocellular Carcinoma in Comparison with Talaporfin Sodium | Anticancer Research [ar.iiarjournals.org]
- 12. researchmap.jp [researchmap.jp]
In Vivo Efficacy of Chlorin e6: A Comparative Guide for Therapeutic Applications
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of cancer therapy.[1][2] Its potent ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light (photodynamic therapy, PDT) or ultrasound (sonodynamic therapy, SDT) makes it a promising agent for localized tumor destruction.[3][4] This guide provides a comparative overview of the in vivo therapeutic effects of Ce6, focusing on different formulations and treatment modalities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of Chlorin e6 Formulations
The primary challenge in the clinical application of free Ce6 is its hydrophobicity, which leads to poor biodistribution and rapid clearance.[1][3][5] To overcome these limitations, various nanoformulations have been developed to enhance its delivery to tumor tissues. The following tables summarize the quantitative data from several in vivo studies, comparing the therapeutic efficacy of free Ce6 with its nanoformulations.
Photodynamic Therapy (PDT) Efficacy
| Formulation | Animal Model | Tumor Type | Ce6 Dose (mg/kg) | Irradiation Parameters | Tumor Growth Inhibition | Reference |
| Free Ce6 | B16F10 allograft mice | Melanoma | 2.5 | 660 nm red light, 3h post-injection | Significant inhibition compared to control | [2] |
| Ce6-loaded Nanoemulsion (Ce6/NE) | N/A (ex vivo antiangiogenic study) | N/A | 1.0 µg/mL & 2.5 µg/mL | N/A | Significant vascular growth inhibition | [1] |
| Gelatin-Ce6 Conjugate (gelatin-Ce6-2) | SCC-7 tumor-bearing mice | Squamous Cell Carcinoma | N/A | N/A | Complete tumor growth suppression | [6][7][8] |
| Free Ce6 | SCC-7 tumor-bearing mice | Squamous Cell Carcinoma | N/A | N/A | Less effective than gelatin-Ce6-2 | [6][7][8] |
| Polyglycerol-Coated Iron Oxide Nanoparticles with Doxorubicin and Ce6 (IO-PG-DOX-Ce6) | Mouse subcutaneous melanoma grafts | Melanoma | 1 (normalized) | N/A | Significantly improved efficacy vs. free Ce6 | [9] |
| Free Ce6 | Mouse subcutaneous melanoma grafts | Melanoma | 1 (normalized) | N/A | Rapid blood clearance, less effective | [9] |
| Biosynthetic Melanin/Ce6 Liposomes (MC@Lip) | 4T1 tumor-bearing mice | Breast Cancer | 3.8 | NIR laser | Complete tumor regression (with PTT) | [10] |
| Free Ce6 | Rat Sarcoma M-1 | Sarcoma | 1-10 | Krypton laser (22.5-135 J/cm²) | Dose-dependent tumor necrosis | [11] |
Sonodynamic Therapy (SDT) Efficacy
| Formulation | Animal Model | Tumor Type | Ce6 Dose (mg/kg) | Ultrasound Parameters | Tumor Growth Inhibition | Reference |
| Ce6 and Erlotinib Nanoparticles (EC-NPs) | N/A (in vivo experiments mentioned) | Non-Small Cell Lung Cancer | N/A | N/A | Superior therapeutic effects compared to free Ce6 | [4] |
| Free Ce6 | N/A (in vivo experiments mentioned) | Non-Small Cell Lung Cancer | N/A | N/A | Less effective than EC-NPs | [4] |
| Biosynthetic Melanin/Ce6 Liposomes (MC@Lip) | 4T1 tumor-bearing mice | Breast Cancer | 3.8 | Ultrasound | Complete tumor regression (with PTT) | [10] |
| Free Ce6 | Mice bearing SPCA-1 tumor xenograft | Human Lung Adenocarcinoma | 10, 20, 40 | 1.6 W/cm² | Dose-dependent tumor growth hindrance | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for in vivo PDT and biodistribution studies based on the reviewed literature.
In Vivo Photodynamic Therapy Protocol
-
Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells in the flank.[13][14][15] Tumor growth is monitored until the volume reaches a predetermined size (e.g., 90 mm³).[2]
-
Photosensitizer Administration: this compound or its formulation is administered intravenously (e.g., via the tail vein) at a specific dose (e.g., 2.5 mg/kg).[2][13][14]
-
Incubation Period: A waiting period of 3 hours is allowed for the photosensitizer to accumulate in the tumor tissue.[2][13][14]
-
Irradiation: The tumor area is exposed to a red light source, typically a laser with a wavelength of 660 nm, at a specified power density and duration (e.g., 100 J/cm² for 8 minutes and 20 seconds).[13]
-
Therapeutic Efficacy Assessment: Tumor volumes are measured at regular intervals (e.g., every 3-4 days) to evaluate the treatment response.[13] Body weight is also monitored as an indicator of systemic toxicity.
Biodistribution Study Protocol
-
Animal Model: Healthy or tumor-bearing mice (e.g., C57BL/6) are used.[13]
-
Compound Administration: The fluorescent Ce6 formulation is injected intravenously.
-
Time Points: At various time points post-injection (e.g., 2, 4, 8, 12, 24 hours), cohorts of mice are euthanized.[10]
-
Organ Harvesting: Major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised.[10][13]
-
Ex Vivo Imaging: The fluorescence intensity in the harvested organs and tumor is measured using an in vivo imaging system to quantify the biodistribution of the Ce6 formulation.[10][13][16]
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental setups is facilitated by clear diagrams.
Signaling Pathway of Ce6-Mediated Cell Death
The primary mechanism of Ce6-based therapies involves the generation of ROS, which induces oxidative stress and leads to cell death through apoptosis and necrosis.
Caption: Ce6-mediated therapeutic signaling pathway.
Experimental Workflow for In Vivo PDT Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a Ce6-based PDT agent.
Caption: In vivo PDT experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. The Current Status of this compound-Based Nanoscale Delivery Systems for Cancer Therapy [techscience.com]
- 4. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Gelatin-chlorin e6 conjugate for in vivo photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gelatin–this compound conjugate for in vivo photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthetic Melanin/Ce6-Based Photothermal and Sonodynamic Therapies Significantly Improved the Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy with this compound. A morphologic study of tumor damage efficiency in experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorin e6 Delivery Systems for Enhanced Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Chlorin (B1196114) e6 (Ce6), a potent second-generation photosensitizer, holds significant promise in photodynamic therapy (PDT) for cancer treatment. Its clinical application, however, is often hampered by its inherent hydrophobicity, leading to aggregation in aqueous environments, poor bioavailability, and suboptimal tumor accumulation. To overcome these limitations, various drug delivery systems have been developed to enhance the therapeutic efficacy of Ce6. This guide provides a comparative analysis of different Ce6 delivery platforms, including liposomes, nanoparticles, micelles, and polymer conjugates, supported by experimental data to aid researchers in selecting and developing optimal formulations.
Performance Comparison of Chlorin e6 Delivery Systems
The efficacy of a Ce6 delivery system is determined by a range of physicochemical and biological parameters. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these systems. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, cell lines, and animal models used.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System Type | Specific Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | PEGylated Liposome | ~124.7 | - | >80 | - | [1] |
| Phospholipid Nanoparticles | 18.4 ± 2.5 | -34.6 ± 3.0 | - | - | [2][3] | |
| Nanoparticles | Polysilsesquioxane (PSilQ) | - | - | - | 17.0 ± 1.4 | [4] |
| Polyglycerol-Coated Iron Oxide | 236.1 ± 4.62 | -24.73 ± 1.002 | - | - | [5] | |
| This compound-poly(dopamine) core-shell | ~60 | - | - | - | [6] | |
| Micelles | mPEG-PLA | 189.6 ± 14.32 | - | ~75 | - | [7] |
| Hyaluronic acid-diselenide-Ce6 | - | - | - | - | [8] | |
| Polypeptide-based | - | - | 73.5 | - | [7] | |
| Polymer Conjugates | Gelatin-Ce6 | - | - | - | - | [9] |
| mPEG-PLA-Ce6 | 149.72 ± 3.51 | -24.82 ± 2.94 | - | - | [7] |
Table 2: In Vitro and In Vivo Performance of this compound Delivery Systems
| Delivery System Type | Specific Formulation | Cell Line | In Vitro Cytotoxicity (IC50, µM) | In Vivo Tumor Model | Therapeutic Efficacy | Reference |
| Liposomes | PEGylated Liposome + Doxorubicin | C26 colon carcinoma | - | BALB/c mice | Significant tumor growth inhibition | [1] |
| Nanoparticles | Phospholipid Nanoparticles | - | - | Mice with tumors | Higher tumor accumulation than free Ce6 | [2][3] |
| Polyglycerol-Coated Iron Oxide | Mouse melanoma cells | Markedly enhanced photocytotoxicity | Melanoma graft-bearing mice | Significantly improved PDT efficacy | [5] | |
| Micelles | mPEG-PLA | HeLa, A549 | Enhanced cytotoxicity vs. free Ce6 | - | - | [7] |
| Polymer Conjugates | Gelatin-Ce6-2 | SCC-7 | - | SCC-7 tumor-bearing mice | Complete tumor growth suppression | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to evaluate the performance of Ce6 delivery systems.
Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of Ce6 successfully incorporated into the delivery system.
Protocol:
-
Preparation of the delivery system: Prepare the Ce6-loaded delivery system (e.g., liposomes, nanoparticles) according to the specific formulation protocol.
-
Separation of free Ce6: Separate the formulated delivery system from the unencapsulated, free Ce6. This can be achieved by methods such as:
-
Ultracentrifugation: Centrifuge the sample at high speed to pellet the delivery system. The supernatant will contain the free Ce6.
-
Size Exclusion Chromatography: Pass the sample through a column (e.g., Sephadex G-50) that separates the larger delivery system from the smaller, free Ce6 molecules.
-
Dialysis: Place the sample in a dialysis bag with a specific molecular weight cut-off and dialyze against a suitable buffer to remove free Ce6.
-
-
Quantification of Ce6:
-
Measure the concentration of Ce6 in the supernatant/dialysate (free drug) and in the pelleted/retained delivery system (encapsulated drug).
-
Ce6 concentration can be determined using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the absorbance or fluorescence intensity at its characteristic wavelengths (around 400 nm and 665 nm) and comparing it to a standard curve of known Ce6 concentrations.[10]
-
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = (Total amount of Ce6 - Amount of free Ce6) / Total amount of Ce6 * 100
-
Drug Loading (%DL): %DL = (Weight of Ce6 in delivery system) / (Total weight of delivery system) * 100
-
In Vitro Cytotoxicity Assay
Objective: To assess the phototoxic effect of the Ce6 delivery system on cancer cells.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549, 4T1) in appropriate media and conditions until they reach about 80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Incubation with Ce6 formulation: Treat the cells with various concentrations of the Ce6 delivery system and free Ce6 (as a control). Include a no-drug control. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) and replace the media. Irradiate the cells with a light source of a specific wavelength (typically around 660 nm) and a predetermined light dose (J/cm²). Keep a set of non-irradiated plates as a "dark toxicity" control.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using a standard assay such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between live, apoptotic, and necrotic cells, which can be analyzed by flow cytometry.
-
In Vivo Biodistribution Study
Objective: To determine the accumulation of the Ce6 delivery system in the tumor and other organs over time.
Protocol:
-
Tumor Model: Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.[4] Allow the tumors to grow to a palpable size.
-
Administration of Ce6 formulation: Intravenously inject the Ce6 delivery system into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and perform non-invasive in vivo fluorescence imaging to monitor the accumulation of Ce6 in the tumor and other organs.
-
Ex Vivo Organ Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Image the excised organs using an in vivo imaging system to determine the fluorescence intensity.
-
Alternatively, homogenize the tissues and extract the Ce6. Quantify the amount of Ce6 in each organ using fluorescence spectroscopy and normalize it to the tissue weight.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
Understanding the underlying biological mechanisms and experimental processes is crucial for rational drug delivery design. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways in Ce6-mediated PDT and a typical experimental workflow.
Signaling Pathways in Ce6-Mediated Photodynamic Therapy
Photodynamic therapy with this compound initiates a cascade of cellular events, primarily driven by the generation of reactive oxygen species (ROS). This leads to various forms of cell death, including apoptosis, necrosis, and immunogenic cell death (ICD).
Caption: Key signaling pathways activated by this compound-mediated photodynamic therapy.
This diagram illustrates that upon activation by light, this compound generates ROS, which induces cellular damage through multiple pathways. This damage can lead to apoptosis (programmed cell death), necrosis (uncontrolled cell death), and immunogenic cell death (ICD), which in turn stimulates an anti-tumor immune response.[11][12][13]
Experimental Workflow for Evaluating Ce6 Delivery Systems
The development and evaluation of a novel Ce6 delivery system follow a structured workflow, from initial formulation and characterization to in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly biocompatible this compound-poly(dopamine) core–shell nanoparticles for enhanced cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of Tissue Distribution of this compound Complexes with Amphiphilic Polymers in Mice with Cervical Carcinoma | Semantic Scholar [semanticscholar.org]
- 10. Fluorescence-based method for sensitive and rapid estimation of this compound in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Role of Photodynamic Therapy in Triggering Cell Death and Facilitating Antitumor Immunology [frontiersin.org]
The Synergistic Power of Light and Chemotherapy: A Comparative Guide to Chlorin e6 Combination Therapies
For Immediate Release
GOTHENBURG, Sweden – December 18, 2025 – In the relentless pursuit of more effective and targeted cancer treatments, the combination of photodynamic therapy (PDT) with conventional chemotherapy is emerging as a powerful strategy. At the forefront of this approach is Chlorin (B1196114) e6 (Ce6), a potent photosensitizer that, when activated by light, demonstrates a remarkable synergistic effect with various chemotherapeutic agents. This guide offers a comprehensive comparison of the efficacy of Ce6 in combination with different chemotherapy drugs, supported by experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
Unveiling a Potent Partnership in Cancer Therapy
Chlorin e6, a second-generation photosensitizer, is activated by light of a specific wavelength, typically in the red region of the spectrum, to produce reactive oxygen species (ROS). These highly cytotoxic molecules can directly kill cancer cells, damage tumor vasculature, and stimulate an anti-tumor immune response.[1][2][3] When combined with chemotherapy, this photodynamic effect can significantly enhance the overall therapeutic outcome, overcoming some of the limitations of monotherapy, such as drug resistance.
This guide will delve into the preclinical and clinical evidence supporting the use of Ce6 in combination with key chemotherapeutic drugs, including:
-
Cisplatin: A platinum-based drug widely used in the treatment of various cancers.
-
Doxorubicin: An anthracycline antibiotic that is a cornerstone of many chemotherapy regimens.
-
Paclitaxel: A mitotic inhibitor used to treat a broad range of solid tumors.
-
Erlotinib: A targeted therapy that inhibits the epidermal growth factor receptor (EGFR).
-
Tirapazamine: A bioreductive drug that is selectively toxic to hypoxic cells found in solid tumors.
Quantitative Efficacy: A Head-to-Head Comparison
The synergistic efficacy of Ce6-based combination therapies has been demonstrated across a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies, highlighting the enhanced therapeutic effect of the combination compared to individual treatments.
| Combination Therapy | Cancer Model | Key Findings | Monotherapy (Chemo) | Monotherapy (Ce6-PDT) | Combination Therapy |
| Ce6-PDT + Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) - Clinical Observation[4][5] | Significant tumor volume reduction and tissue regeneration. | - | - | Reduced doses of both agents (Ce6: 0.5 mg/kg, Cisplatin: 50 mg/m²) showed pronounced antitumor response. |
| A549 Lung Cancer Cells (in vitro) | Increased apoptosis. | ~40-50% apoptotic cells. | - | ~80% apoptotic cells (with irradiation). | |
| Ce6-PDT + Doxorubicin | Melanoma Cells (in vitro)[6] | Enhanced photocytotoxicity and apoptosis. | - | - | Combination led to increased caspase-3 and CDK4 expression, indicating enhanced apoptosis and cell cycle arrest. |
| HeLa Cells (in vitro)[7] | Synergistic chemo- and phototoxic effect. | Moderate decrease in cell viability. | Cell viability of ~35% at 100 µg/mL. | Enhanced reduction in cell viability compared to monotherapies. | |
| Ce6-PDT + Paclitaxel | FaDu and MOC2 Head and Neck Cancer Cells (in vitro)[8] | Time-dependent decrease in cell viability. | - | - | IC50 values of 7.12 ± 1.84 and 6.38 ± 1.63 μg/mL, respectively, after 48h. |
| HeLa Cells (in vitro)[9] | Enhanced cytotoxicity and apoptosis. | Apoptosis rate of 9.20-11.52%. | Apoptosis rate of 5.52-13.62%. | Apoptosis rate of 15.31-39.30%. | |
| Ce6-SDT + Erlotinib | Non-Small Cell Lung Cancer (NSCLC) - in vitro & in vivo[10] | Superior therapeutic effects with ultrasound. | - | - | Combination induced excess ROS, prompting apoptosis and reducing cancer cell proliferation. |
Note: This table presents a summary of findings from various studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Delving into the Mechanisms: Signaling Pathways and Workflows
The synergistic effect of this compound and chemotherapy is rooted in their ability to target multiple cellular pathways involved in cancer cell survival and proliferation. The combination often leads to an amplified apoptotic signal and can counteract drug resistance mechanisms.
Experimental Workflow for In Vivo Combination Therapy
A typical in vivo experiment to evaluate the efficacy of Ce6-chemotherapy involves several key steps, from establishing the tumor model to monitoring the therapeutic response.
Caption: A generalized workflow for in vivo studies of Ce6-chemotherapy.
Signaling Pathway of Synergistic Apoptosis
The combination of Ce6-PDT and chemotherapy can trigger a cascade of molecular events leading to programmed cell death, or apoptosis. This often involves the activation of DNA damage response pathways and the intrinsic mitochondrial pathway of apoptosis.
Caption: A simplified signaling pathway for synergistic apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these combination therapies, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Treat cells with varying concentrations of Ce6, the chemotherapeutic agent, or the combination. Include untreated and vehicle controls.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
3. Irradiation (for PDT groups):
-
Following incubation with Ce6, replace the medium with fresh medium.
-
Irradiate the cells with a light source at the appropriate wavelength (e.g., ~660 nm) and light dose. "Dark toxicity" control plates should be kept in the dark.
4. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
5. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.
-
Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of the combination therapy.
1. Cell Preparation:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 1-10 x 10⁶ cells per 100 µL.
2. Tumor Implantation:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
3. Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = (Length x Width²)/2).
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[11]
4. Treatment Administration:
-
Administer Ce6 and the chemotherapeutic agent (e.g., via intravenous injection) at the predetermined doses and schedule.
-
Maintain a specific drug-light interval (DLI) between Ce6 administration and light exposure (e.g., 3 hours).[12]
5. Photodynamic Therapy:
-
Anesthetize the tumor-bearing mouse.
-
Irradiate the tumor with a laser or LED light source at the appropriate wavelength and light dose.
6. Efficacy Evaluation:
-
Continue to monitor and measure tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis.
-
Analyze survival data.
Future Directions and Clinical Outlook
The combination of this compound-mediated photodynamic therapy with chemotherapy holds immense promise for improving cancer treatment outcomes. The synergistic mechanisms can lead to enhanced tumor cell killing, reduced side effects through lower drug dosages, and potentially overcoming drug resistance. While preclinical data is highly encouraging, further clinical trials are needed to establish the optimal treatment protocols, including drug and light dosimetry, and to evaluate the long-term efficacy and safety in a broader patient population. The ongoing research into novel nanocarrier systems for the co-delivery of Ce6 and chemotherapeutic agents is expected to further enhance the therapeutic index of this promising combination therapy.
References
- 1. This compound-associated photodynamic therapy enhances abscopal antitumor effects via inhibition of PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Chemotherapy and Photodynamic Therapy with Oxygen Self-Supply in the Form of Mutual Assistance for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Combined Photodynamic Therapy and Chemotherapy Using Local Intra-Arterial Intratumoral Administration of this compound and Cisplatin: First Clinical Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A co-delivery system based on this compound-loaded ROS-sensitive polymeric prodrug with self-amplified drug release to enhance the efficacy of combination therapy for breast tumor cells [frontiersin.org]
- 10. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. psecommunity.org [psecommunity.org]
Validating the Targeting Specificity of Chlorin e6 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorin (B1196114) e6 (Ce6), a potent second-generation photosensitizer, is a cornerstone of photodynamic therapy (PDT). However, its therapeutic efficacy is often limited by a lack of specificity for target tissues, leading to potential off-target effects. To surmount this challenge, Ce6 is frequently conjugated with targeting moieties—such as antibodies, peptides, or nanoparticles—designed to enhance its accumulation in pathological sites. This guide provides an objective comparison of the performance of various Ce6 conjugates, supported by experimental data, to aid researchers in the selection and validation of targeted Ce6 delivery systems.
Comparison of Targeting Specificity: In Vitro and In Vivo Performance
The efficacy of a targeted Ce6 conjugate is primarily determined by its ability to selectively accumulate in and exert cytotoxic effects on target cells, while minimizing uptake by healthy tissues. Below is a comparative summary of the performance of different Ce6 conjugates based on key validation parameters.
Table 1: In Vitro Cellular Uptake of Chlorin e6 Conjugates
| Conjugate | Cell Line | Incubation Time (h) | Uptake Method | Key Findings |
| Free Ce6 | HeLa | 6 | Flow Cytometry | Baseline uptake for comparison. |
| Ce6-Biotin | HeLa (Biotin Receptor-Positive) | 6 | Flow Cytometry, Confocal Microscopy | Higher intracellular fluorescence intensity and uptake compared to free Ce6, indicating successful targeting.[1][2] |
| Cationic Poly-L-lysine-Ce6 | A431, EA.hy926 | 6 | Flow Cytometry | Significantly higher uptake (63-73 fold) compared to free Ce6, but localization primarily on the plasma membrane.[3] |
| Anionic/Neutral Poly-L-lysine-Ce6 | A431, EA.hy926 | 6 | Flow Cytometry | Lower uptake than cationic conjugates but internalized within organelles and membranes.[3] |
| Ce6-loaded Extracellular Vesicles (GEV@Ce6) | 4T1 | 4 | In vivo imaging | More effective retention in tumor tissue compared to free Ce6. |
| Ce6-HSA-NPs | HeLa | Not Specified | Confocal Microscopy | Similar cellular uptake compared to free Ce6. |
Table 2: In Vitro Phototoxicity of this compound Conjugates
| Conjugate | Cell Line | IC50 (µM) | Key Findings |
| Free Ce6 | HeLa | 2.31 | Baseline phototoxicity.[2] |
| Ce6-Biotin | HeLa | 1.28 | Significantly lower IC50 than free Ce6, indicating enhanced therapeutic efficacy due to targeted uptake.[2] |
| Neutral Poly-L-lysine-Ce6 | A431, EA.hy926 | Not Specified | Highest phototoxicity per mole of internalized Ce6 compared to other charged conjugates and free Ce6.[3] |
| Cationic/Anionic Poly-L-lysine-Ce6 | A431, EA.hy926 | Not Specified | Anionic conjugate showed higher phototoxicity than the cationic version.[3] |
Table 3: In Vivo Tumor Accumulation of this compound Conjugates in Tumor-Bearing Mice
| Conjugate | Tumor Model | Time Post-Injection (h) | Imaging Method | Key Findings |
| Free Ce6 | SCC-7 | 24 | NIRF Imaging | Rapid clearance and low tumor accumulation.[4] |
| Gelatin-Ce6 | SCC-7 | 24 | NIRF Imaging | Prolonged blood circulation and significantly increased accumulation in tumor tissue compared to free Ce6.[4] |
| mPNCe6 Ms (PEGylated Ce6 micelles) | MOC2 | Not Specified | Fluorescence Imaging | Enhanced tumor-targeting efficiency compared to free Ce6 and non-PEGylated micelles.[5] |
| NPh-Ce6-NGR-R7 (Peptide-conjugated phospholipid nanoparticles) | HT-1080 | Not Specified | Biodistribution Study | 2-fold increased accumulation in tumor tissue compared to free Ce6.[6][7][8] |
| Ce6-HSA-NPs | HT-29 | Not Specified | Biodistribution Study | Enhanced tumor-specific biodistribution compared to free Ce6.[9][10] |
| IO-PG-GLU-Ce6 (Glucose-linked iron oxide nanoparticles) | LLC | Not Specified | In vivo imaging | Intense fluorescence of Ce6 observed in tumor tissue compared to non-targeted nanoparticles and free Ce6.[11] |
Experimental Protocols for Specificity Validation
Accurate and reproducible validation of targeting specificity is critical. The following are detailed methodologies for key experiments.
In Vitro Cellular Uptake Analysis
This protocol quantifies the amount of Ce6 conjugate internalized by target cells compared to control cells or free Ce6.
a. Cell Culture:
-
Seed target cells (e.g., HeLa, HT-1080) and control cells (if applicable) in 6-well plates or on coverslips for microscopy.
-
Culture cells to 70-80% confluency in appropriate media.
b. Incubation with Ce6 Conjugates:
-
Prepare working solutions of the Ce6 conjugate and free Ce6 (as a control) in cell culture medium at desired concentrations.
-
Remove the culture medium from the cells and add the Ce6-containing medium.
-
Incubate for a predetermined time course (e.g., 1, 4, 6, 24 hours) at 37°C.
c. Sample Preparation for Flow Cytometry (Quantitative):
-
After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound conjugate.
-
Detach the cells using trypsin-EDTA and resuspend in PBS containing a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of Ce6 in the appropriate channel (e.g., APC or PE-Cy7).
d. Sample Preparation for Fluorescence Microscopy (Qualitative):
-
After incubation and washing, fix the cells on coverslips with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the intracellular localization of the Ce6 conjugate using a fluorescence or confocal microscope.
In Vitro Phototoxicity Assay (e.g., MTT Assay)
This assay determines the light-induced cytotoxicity of the Ce6 conjugate and assesses its enhanced efficacy due to targeted delivery.
a. Cell Seeding:
-
Seed target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
b. Incubation:
-
Treat the cells with various concentrations of the Ce6 conjugate and free Ce6 for a specific duration. Include a no-drug control.
c. Irradiation:
-
After incubation, replace the medium with fresh medium.
-
Irradiate the cells with a light source of the appropriate wavelength for Ce6 activation (typically around 660 nm) at a specific light dose.
-
Include a dark toxicity control group that is not irradiated.
d. Viability Assessment:
-
After a further incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
In Vivo Biodistribution Study
This study evaluates the accumulation of the Ce6 conjugate in the tumor and various organs in a living animal model.
a. Animal Model:
-
Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice.
b. Administration of Conjugate:
-
Once tumors reach a suitable size, intravenously inject the Ce6 conjugate and free Ce6 (as a control) into different groups of mice.
c. In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).
d. Ex Vivo Imaging and Quantification:
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues using the IVIS to quantify the fluorescence intensity in each organ.
-
Calculate the tumor-to-organ ratio to determine the targeting specificity.
Signaling Pathway of Ce6-Mediated Photodynamic Apoptosis
Upon light activation, Ce6 generates reactive oxygen species (ROS), which can induce cancer cell death through apoptosis. Understanding this pathway is crucial for evaluating the downstream effects of targeted Ce6 delivery.
The primary mechanism involves the generation of ROS, which leads to cellular damage, including DNA damage.[5] This damage can trigger the intrinsic apoptosis pathway. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4][5]
References
- 1. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ce6 derivative photodynamic therapy triggers PANoptosis and enhances antitumor immunity with LAG3 blockade in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between the photodynamic loss of Bcl-2 and the sensitivity to apoptosis caused by phthalocyanine photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorin e6 and Other Second-Generation Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a clinically approved and minimally invasive treatment modality for various cancers and other diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS) used. Second-generation photosensitizers were developed to overcome the limitations of first-generation agents, offering improved photophysical properties and better clinical outcomes. Among these, Chlorin (B1196114) e6 (Ce6) has garnered significant attention. This guide provides an objective comparison of Chlorin e6 with other notable second-generation photosensitizers, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and development.
Photophysical and Photochemical Properties
The ideal photosensitizer should possess strong absorption in the red region of the electromagnetic spectrum (650-800 nm), where light penetration through tissue is maximal. A high singlet oxygen quantum yield (ΦΔ), the efficiency of generating the cytotoxic reactive oxygen species (ROS) singlet oxygen, is another crucial parameter.
Table 1: Comparison of Photophysical Properties of Second-Generation Photosensitizers
| Photosensitizer | Type | Absorption Maxima (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound (Ce6) | Chlorin | ~400, ~660-665 | ~180,000 (at ~400 nm), ~40,000 (at ~654 nm) | 0.5 - 0.77 | [1][2] |
| Photofrin® (Porfimer Sodium) | Porphyrin Mixture | ~630 | Varies (mixture) | ~0.89 (in PB/TX100) | [1] |
| Verteporfin (Benzoporphyrin Derivative) | Benzoporphyrin | ~420, ~690 | ~34,000 (at 690 nm) | ~0.5 | N/A |
| HPPH (Photochlor®) | Chlorin | ~410, ~665 | ~150,000 (at ~410 nm) | ~0.48 | N/A |
| Radachlorin® (this compound derivative) | Chlorin | ~405, ~662 | N/A | ~0.55 | N/A |
| Talaporfin (NPe6) | Chlorin | ~400, 664 | 180,000 (at 400nm) | High | [2] |
| m-THPC (Temoporfin, Foscan®) | Chlorin | ~419, ~652 | ~22,400 (at 652 nm) | ~0.4 | N/A |
Note: Values can vary depending on the solvent and experimental conditions.
In Vitro Efficacy: A Comparative Look at Cytotoxicity
The photodynamic efficacy of a photosensitizer is often initially assessed by its ability to induce cell death in cancer cell lines upon light activation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this, representing the concentration of the photosensitizer required to kill 50% of the cells under specific light conditions.
Table 2: Comparative In Vitro Phototoxicity (IC50) of this compound and Other Photosensitizers
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| This compound (Ce6) | B16F10 (Melanoma) | 1 | 20.98 | [3] |
| Photofrin® | SCC VII (Squamous Cell Carcinoma) | 10 | > 10 (at 4h incubation) | [3] |
| Radachlorin® | SCC VII (Squamous Cell Carcinoma) | 10 | > 10 (at 4h incubation) | [3] |
| Photomed (pyropheophorbide-a derivative) | SCC VII (Squamous Cell Carcinoma) | 10 | ~0.5 (at 4h incubation) | [3] |
| Sinoporphyrin sodium (DVDMS) | 4T1 (Breast Cancer) | 4.8 | ~0.5 | [4] |
| m-THPC (Temoporfin) | MCF-7 (Breast Cancer) | Not specified | 4.55 µg/mL (dark toxicity) | [5] |
Note: IC50 values are highly dependent on the cell line, drug incubation time, light dose, and other experimental parameters. Direct comparison should be made with caution.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using animal tumor models are essential to evaluate the therapeutic potential of a photosensitizer. These studies typically measure the reduction in tumor volume over time following PDT treatment.
Table 3: Comparative In Vivo Antitumor Efficacy
| Photosensitizer | Tumor Model | Animal Model | Treatment Regimen | Outcome | Reference |
| This compound (Ce6) | C26 Colon Carcinoma | Mice | 3h post-injection, 120-300 J/cm² | Significant tumor growth inhibition. Higher PDT selectivity than Photofrin and ALA-PpIX. | [6] |
| Photofrin® | C26 Colon Carcinoma | Mice | 24h post-injection, 120-300 J/cm² | Tumor growth inhibition, but lower PDT selectivity compared to Ce6. | [6] |
| ALA-induced PpIX | C26 Colon Carcinoma | Mice | 1h post-injection, 120-300 J/cm² | Tumor growth inhibition, but lower PDT selectivity compared to Ce6. | [6] |
| Photomed | SCC VII (large tumors) | Mice | Two PDT treatments | Strong antitumor efficacy, significantly better than Photofrin and Radachlorin. | [3] |
| Sinoporphyrin sodium (DVDMS) | 4T1 Breast Cancer | Mice | 2 mg/kg DVDMS, 12 J/cm² | Significantly inhibited tumor growth and prolonged survival compared to Photofrin-PDT. | [4] |
Mechanistic Insights: Signaling Pathways and Cell Death Modalities
Photodynamic therapy can induce different modes of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is influenced by the photosensitizer's subcellular localization, the PDT dose, and the cell type.
Upon light activation, photosensitizers generate ROS, which can damage various cellular components, including mitochondria, lysosomes, and the endoplasmic reticulum (ER), triggering distinct signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Derivatives of Chlorin-e6—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of effect of photosensitizers on cytotoxicity of photodynamic therapy in human breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of tissue distribution and photodynamic therapy selectivity of this compound, Photofrin II and ALA-induced protoporphyrin IX in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trials of Chlorin e6 in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of clinical trials involving Chlorin (B1196114) e6 (Ce6) and its derivatives for photodynamic therapy (PDT). The objective is to offer a comprehensive overview of the available clinical data, comparing the efficacy, safety, and experimental protocols of Ce6-based photosensitizers with other alternatives. The information is compiled from published clinical trials and reviews to support further research and drug development.
Executive Summary
Chlorin e6, a second-generation photosensitizer, has demonstrated significant promise in the photodynamic therapy of various cancers and other diseases.[1][2][3] Derived from chlorophyll, Ce6 exhibits strong absorption at a wavelength of approximately 660-670 nm, allowing for deeper tissue penetration of light.[2][4] Clinical studies have highlighted its high efficacy in tumor destruction, favorable safety profile with reduced skin photosensitivity compared to first-generation photosensitizers, and rapid clearance from the body.[3][4] This guide synthesizes data from clinical trials on Ce6 and its derivatives, including Radachlorin®, Photodithazine®, and Talaporfin (B22635) Sodium (mono-L-aspartyl this compound), and provides a comparative perspective against the first-generation photosensitizer, Photofrin®.
Comparative Efficacy of this compound and its Derivatives
Clinical trials have evaluated the efficacy of various this compound formulations across a range of oncological and non-oncological indications. The following tables summarize the quantitative efficacy data from these studies.
Table 1: Efficacy of this compound-based Photosensitizers in Basal Cell Carcinoma (BCC)
| Photosensitizer | Number of Patients | Treatment Regimen | Complete Response (CR) Rate | Recurrence Rate | Follow-up Period | Source |
| This compound derivatives (Photoditazine, Photolon, Photoran) | 532 | 0.5-1.6 mg/kg IV; 662 nm laser, 100-600 J/cm², 200-500 mW/cm² | Not explicitly stated, but relapse rate was 16.2% overall. | 2.2% for primary BCC <2.0 cm; 9.5% for primary BCC >2.0 cm; 17.1% for recurrent BCC <2.0 cm; 28.8% for recurrent BCC >2.0 cm. | 6 months to 5 years | [5] |
| Systemic this compound | 1 (Case Report) | 0.08 mg/kg IV; 665 nm laser, 150 J/cm², 150 mW/cm² | 100% | 0% | 2 months | [4] |
| Radachlorin® (solution) | Phase II | 1.0-1.2 mg/kg IV; 662 nm laser, 300 J/cm² (3h drug-light interval) | Not explicitly stated, deemed "optimal treatment regime". | Not specified | Not specified | [6] |
| Radachlorin® (gel) | Phase II | Topical application; 4 PDT sessions at 1-week intervals; 662 nm laser, 400 J/cm² (3h exposure) | Not explicitly stated, deemed "optimal treatment regime". | Not specified | Not specified | [6] |
Table 2: Efficacy of this compound Derivatives in Other Cancers
| Photosensitizer | Cancer Type | Number of Patients | Treatment Regimen | Efficacy Outcome | Source |
| Radachlorin® | Advanced Non-Small Cell Lung Cancer (NSCLC) with central airway obstruction | 10 | 1 mg/kg IV; 200 J/cm² laser (4h drug-light interval) | 20% successful results, 70% partially successful. All patients showed symptomatic improvement. 1-year survival rate of 70%. | [7] |
| Talaporfin Sodium | Malignant Brain Tumors (intraoperative PDT) | 22 | 40 mg/m² IV; 664 nm laser, 27 J/cm² (22-27h drug-light interval) | 12-month overall survival: 95.5%; 6-month progression-free survival: 91%. For newly diagnosed glioblastomas, all parameters were 100%. | [8] |
| Talaporfin Sodium | Refractory Solid Tumors | 21 (Phase I) | Fixed photosensitizer dose, intratumoral light activation | Overall tumor response rate: 33% | [9] |
| Talaporfin Sodium | Esophageal Cancer (local failure after chemoradiotherapy) | 26 | 40 mg/m² IV; 664 nm laser, 100 J/cm² (4h drug-light interval) | Complete response rate: 88.5% | [10] |
| mono-L-aspartyl this compound (Npe6) | Cutaneous Diseases (adenocarcinoma, BCC, squamous cell carcinoma) | 11 (Phase I) | 2.5-3.5 mg/kg IV; 664 nm laser, 100 J/cm² (4h drug-light interval) | 66% of sites remained tumor-free through 12 weeks observation. | [11] |
Table 3: Efficacy of this compound in Non-Oncological Indications
| Photosensitizer | Indication | Number of Patients/Eyes | Treatment Regimen | Efficacy Outcome | Source |
| This compound (Fotoran E6) | Chronic Central Serous Chorioretinopathy | 39 eyes | 6 mg/m² IV; 50 J/cm² fluence | 79.5% complete resolution of subretinal fluid at 3 months; 82.7% at a mean follow-up of 15.3 months. | [12] |
| Photodithazine | Denture Stomatitis | 30 | Topical application (200 mg/L) for 20 min, followed by 660 nm LED, 50 J/cm² (6 sessions over 15 days) | More effective in reducing total microbiota than nystatin. 53.3% of patients had clinical improvement. | [13] |
Comparative Safety and Tolerability
A significant advantage of second-generation photosensitizers like this compound and its derivatives is their improved safety profile, particularly concerning skin photosensitivity.
Table 4: Adverse Events Associated with this compound and Other Photosensitizers
| Photosensitizer | Common Adverse Events | Severe Adverse Events | Skin Photosensitivity Duration | Source |
| This compound and derivatives | Generally well-tolerated. Localized pain, erythema, edema, and crusting at the treatment site are common but typically resolve within 1-2 weeks. | Rare. No major complications reported in several studies. | Significantly shorter than first-generation photosensitizers. Skin photosensitivity with Talaporfin Sodium disappeared within 15 days in all patients in one study and within two weeks in 84.8% of patients in another. | [8][10][14] |
| Radachlorin® | No side effects reported in a Phase II study for skin cancer. | None reported. | 98% of the drug was excreted or metabolized in the first 48 hours. | [6] |
| Talaporfin Sodium | Mild skin side effects (rash, blister, erythema) in 7.4% of patients with malignant brain tumors. No cutaneous phototoxicity was observed in a study on refractory solid tumors. | No severe adverse events, including treatment-related death, were reported in a study on esophageal cancer. | Disappeared within 15 days for all patients with brain tumors. | [8][9][10] |
| Photofrin® (First-generation) | Prolonged generalized skin photosensitivity is a major drawback. | Can cause esophageal stricture after PDT for esophageal cancer. | Can last for several weeks. | [10][15] |
Experimental Protocols
The following section details the methodologies from key clinical trials to provide a basis for comparison and future study design.
This compound-PDT for Basal Cell Carcinoma
-
Photosensitizers and Dosage :
-
Drug-Light Interval : 3 hours post-injection.[4]
-
Light Source and Parameters :
-
Assessment of Outcome : Clinical evaluation and monitoring for recurrence over a period of 6 months to 5 years.[5]
Radachlorin®-PDT for Advanced NSCLC
-
Photosensitizer and Dosage : 1 mg/kg Radachlorin® intravenously.[7]
-
Drug-Light Interval : 4 hours post-injection.[7]
-
Light Source and Parameters : 200 J/cm² of laser irradiation over 11 minutes and 6 seconds.[7]
-
Post-PDT Procedure : Bronchial toileting performed the following day.[7]
-
Assessment of Outcome : Improvement of airway obstruction evaluated by bronchoscopic findings and improvement in Forced Expiratory Volume in 1 second (FEV1).[7]
Talaporfin Sodium-PDT for Esophageal Cancer
-
Photosensitizer and Dosage : 40 mg/m² Talaporfin Sodium intravenously.[10]
-
Drug-Light Interval : 4 hours post-administration.[10]
-
Light Source and Parameters :
-
Assessment of Outcome : Complete response (CR) rate evaluated through endoscopic examination.[10]
Signaling Pathways and Mechanisms of Action
Photodynamic therapy with this compound induces tumor cell death primarily through the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen.[2] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, leading to the formation of ROS. These highly reactive molecules cause cellular damage through various mechanisms, including apoptosis and necrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-photodynamic therapy basal cell carcinoma | Kapinus | Research and Practical Medicine Journal [rpmj.ru]
- 6. researchgate.net [researchgate.net]
- 7. The effect of Radachlorin® PDT in advanced NSCLC: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II clinical study on intraoperative photodynamic therapy with talaporfin sodium and semiconductor laser in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter Phase I safety study of intratumoral photoactivation of talaporfin sodium in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photodynamic therapy using mono-L-aspartyl this compound (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAFETY AND EFFICACY OF PHOTODYNAMIC THERAPY WITH this compound IN CHRONIC CENTRAL SEROUS CHORIORETINOPATHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized clinical trial evaluating Photodithazine-mediated Antimicrobial Photodynamic Therapy as a treatment for Denture stomatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chlorin e6 and 5-ALA for Photodynamic Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), Chlorin e6 (Ce6) and 5-aminolevulinic acid (5-ALA) stand out as two of the most extensively researched photosensitizing agents. While both leverage the power of light to induce targeted cell death, they exhibit fundamental differences in their mechanism of action, biodistribution, and therapeutic application. This guide provides an objective, data-driven comparison of Ce6 and 5-ALA, summarizing key experimental findings to inform researchers and drug development professionals in their pursuit of next-generation phototherapeutics.
Executive Summary
This compound is a second-generation photosensitizer, directly administered, that demonstrates a high quantum yield of singlet oxygen, a key cytotoxic agent in PDT. In contrast, 5-ALA is a prodrug that is metabolically converted into the active photosensitizer, Protoporphyrin IX (PpIX), within the target cells. This intrinsic difference in their nature leads to distinct pharmacological profiles. Studies indicate that while 5-ALA-induced PpIX shows higher tumor accumulation selectivity, Ce6 may offer superior PDT selectivity in terms of balancing anti-tumor efficacy with minimal damage to surrounding healthy tissue[1]. Clinically, both agents have shown comparable high efficacy in applications like fluorescence-guided surgery of malignant gliomas[2].
Physicochemical and Photodynamic Properties
A fundamental comparison of Ce6 and 5-ALA begins with their intrinsic properties that dictate their efficacy as photosensitizing agents.
| Property | This compound (Ce6) | 5-aminolevulinic acid (5-ALA) | References |
| Classification | Second-generation photosensitizer | Prodrug (metabolized to Protoporphyrin IX) | [3][4] |
| Mechanism of Action | Direct photosensitization | Metabolic conversion to PpIX, then photosensitization | [3] |
| Active Molecule | This compound | Protoporphyrin IX (PpIX) | [3] |
| Excitation Wavelengths | Strong absorption in the red region (~660-670 nm) | PpIX has a major absorption peak in the blue region (Soret band, ~405 nm) and a smaller peak in the red region (~635 nm) | [5] |
| Singlet Oxygen Quantum Yield | High | Moderate to High (for PpIX) | [4] |
In Vitro Efficacy and Cellular Behavior
The performance of photosensitizers at the cellular level is a critical determinant of their therapeutic potential. This section compares the cellular uptake, localization, and phototoxicity of Ce6 and 5-ALA.
Cellular Uptake and Localization
The efficiency of a photosensitizer is highly dependent on its ability to be taken up by target cells and localize in subcellular compartments where light-induced damage will be most effective.
Studies have shown that the cellular uptake of Ce6 can be influenced by the surrounding pH, with significantly higher uptake observed at a lower pH of 6.7 compared to 7.3 or 7.6[6]. The localization of Ce6 has been identified primarily in lysosomes and mitochondria[7]. In contrast, 5-ALA is a small molecule that is readily taken up by cancer cells and enters the heme synthesis pathway, leading to the accumulation of the photosensitive PpIX.
Interestingly, in a tumor model, Ce6 was found to accumulate mainly in the central zone of the tumor, whereas 5-ALA-induced PpIX accumulated in the border zone[8][9].
dot
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Synergistic Power of Chlorin e6 and Ultrasound: A Comparative Guide for Researchers
A deep dive into the enhanced therapeutic effects of combining Chlorin (B1196114) e6 with ultrasound, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of sonodynamic therapy (SDT) efficacy, detailed experimental protocols, and an exploration of the underlying cellular mechanisms.
The combination of Chlorin e6 (Ce6), a second-generation photosensitizer, with ultrasound has emerged as a promising non-invasive modality for cancer therapy.[1][2][3] This approach, known as sonodynamic therapy (SDT), leverages the ability of ultrasound to penetrate deep into tissues and activate the sonosensitizer, Ce6, to produce cytotoxic reactive oxygen species (ROS), thereby inducing targeted cell death.[1][2][4] This guide synthesizes experimental data to objectively assess the synergistic effect of Ce6 and ultrasound, offering a valuable resource for professionals in the field.
Enhanced Therapeutic Efficacy: A Quantitative Comparison
Numerous in vitro and in vivo studies have demonstrated the superior anti-tumor effects of Ce6-mediated SDT compared to either Ce6 or ultrasound administered alone. The synergistic action leads to a significant reduction in cell viability and inhibition of tumor growth.
In Vitro Cellular Viability
The cytotoxic effects of Ce6 and ultrasound have been evaluated across various cancer cell lines. The data consistently shows a marked decrease in cell viability when cells are subjected to the combined treatment.
| Cell Line | Treatment Group | Cell Viability (%) | Reference |
| 4T1 (Murine Breast Cancer) | Control | 100 | [5] |
| Ce6 (1 µg/mL) alone | 101.52 | [5] | |
| Ultrasound (1.0 MHz, 0.36 W/cm²) alone | 99.41 | [5] | |
| Ce6 + Ultrasound (SDT) | 85.06 | [5] | |
| SPCA-1 (Human Lung Adenocarcinoma) | Control | 100 | [6] |
| Ce6 (0.2 mg/mL) alone | ~90 | [6] | |
| Ultrasound (1.0 MHz, 1.0 W/cm²) alone | ~95 | [6] | |
| Ce6 + Ultrasound (SDT) | <60 | [6] |
In Vivo Tumor Growth Inhibition
Animal models provide compelling evidence of the synergistic anti-tumor activity of Ce6 and ultrasound. The combination therapy significantly hampers tumor progression compared to control groups.
| Animal Model | Treatment Group | Tumor Growth Inhibition | Reference |
| Mice with SPCA-1 Xenografts | Control (PBS) | Baseline | [7] |
| Ce6 (40 mg/kg) alone | No significant effect | [8] | |
| Ultrasound (1.6 W/cm²) alone | No significant effect | [8] | |
| Ce6 (10 mg/kg) + Ultrasound (1.6 W/cm²) | Significant inhibition (P < 0.05) | [7] | |
| Ce6 (20 mg/kg) + Ultrasound (1.6 W/cm²) | More significant inhibition (P < 0.05) | [7] | |
| Ce6 (40 mg/kg) + Ultrasound (1.6 W/cm²) | Most significant inhibition (P < 0.05) | [7] | |
| Mice with Colon 26 Cell Tumors | Control | Baseline | [4] |
| Ultrasound (2 MHz) alone | Slight antitumor effect | [4] | |
| Ce6 (25 mg/kg) + Ultrasound (2 MHz) | Suppressed tumor growth | [4] |
Unveiling the Mechanism: ROS-Mediated Apoptosis
The primary mechanism underlying the synergistic effect of Ce6 and ultrasound is the generation of reactive oxygen species (ROS).[1][4] Ultrasound waves are believed to induce cavitation, leading to sonoluminescence, which in turn excites the Ce6 molecules.[9][10] This excitation, in the presence of oxygen, results in the production of highly cytotoxic ROS, such as singlet oxygen.[3][11] These ROS induce cellular damage, primarily targeting mitochondria, leading to the initiation of apoptosis.[5][12]
Experimental Protocols: A Guide to Reproducibility
Standardized protocols are crucial for the consistent and reliable assessment of the synergistic effects of Ce6 and ultrasound. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., 4T1, SPCA-1) in 96-well plates and culture until they reach approximately 70-80% confluence.[5][6]
-
Sensitizer Incubation: Incubate the cells with a specific concentration of Ce6 (e.g., 1 µg/mL) in a serum-free medium for a designated period (e.g., 4 hours) in the dark.[5]
-
Ultrasound Treatment: Expose the cells to ultrasound at a specific frequency (e.g., 1.0 MHz) and intensity (e.g., 0.36 W/cm²) for a defined duration (e.g., 1-3 minutes).[5][13]
-
MTT Assay: After treatment, add MTT solution to each well and incubate. Subsequently, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength to determine cell viability.
In Vivo Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer Ce6 to the tumor-bearing mice via intraperitoneal or intravenous injection at a specific dosage (e.g., 10-40 mg/kg).[7][8]
-
Ultrasound Application: After a specific time interval to allow for Ce6 accumulation in the tumor (e.g., 18 hours), apply ultrasound to the tumor area at a defined frequency and intensity (e.g., 1.0 MHz, 1.6 W/cm²).[7]
-
Tumor Measurement: Monitor and measure the tumor volume at regular intervals using calipers.
-
Histological Analysis: After the experimental period, euthanize the mice and excise the tumors for histological analysis to assess cell necrosis and apoptosis.
Concluding Remarks
The synergistic combination of this compound and ultrasound presents a compelling strategy for cancer therapy. The ability of ultrasound to non-invasively activate Ce6 in deep-seated tumors overcomes the penetration limitations of light-based therapies.[1] The robust generation of ROS and subsequent induction of apoptosis underscore the potent anti-tumor efficacy of this approach. The experimental data and protocols provided in this guide offer a solid foundation for further research and development in the promising field of sonodynamic therapy.
References
- 1. Nanosonosensitizers With Ultrasound-Induced Reactive Oxygen Species Generation for Cancer Sonodynamic Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Sono-Photodynamic Combination Therapy: A Review on Sensitizers | Anticancer Research [ar.iiarjournals.org]
- 4. Sonodynamically-induced antitumor effect of mono-l-aspartyl this compound (NPe6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The sonodynamic effects of this compound on the proliferation of human lung adenocarcinoma cell SPCA-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the efficacy of sonodynamic therapy through modulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasound enhances the efficacy of this compound-mediated photodynamic therapy in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonodynamically‐induced apoptosis, necrosis, and active oxygen generation by mono‐l‐aspartyl this compound - PMC [pmc.ncbi.nlm.nih.gov]
Chlorin e6: A Validated Sonosensitizer for Targeted Cancer Therapy
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has been extensively validated as a potent sonosensitizer for sonodynamic therapy (SDT), an emerging non-invasive cancer treatment.[1][2][3] SDT utilizes the synergistic action of a non-toxic sonosensitizer and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) within deep-seated tumors, overcoming the penetration limitations of light-based therapies.[1][4] This guide provides a comprehensive comparison of Ce6's performance with control and alternative conditions, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Performance of Chlorin e6 as a Sonosensitizer
The efficacy of Ce6-mediated SDT has been demonstrated through both in vitro and in vivo studies, showcasing its ability to induce cancer cell death and inhibit tumor growth.
In Vitro Efficacy:
Ce6, when activated by ultrasound, significantly reduces the viability of various cancer cell lines. The primary mechanism of action is the generation of ROS, which leads to cellular damage and subsequent apoptosis or necrosis.[5][6]
| Cell Line | Ce6 Concentration (µg/mL) | Ultrasound Parameters | Cell Viability Reduction (%) | Key Findings | Reference |
| 4T1 Murine Mammary Cancer | 1 | 1.0 MHz, 0.36 W/cm², 1 min | ~15% (SDT alone), ~74% (Sono-Photodynamic Therapy) | Combined therapy significantly enhances cytotoxicity. ROS generation is a key mechanism. | [5] |
| SPCA-1 Human Lung Adenocarcinoma | 0.05 - 0.2 | 1.0 MHz, 1.0 W/cm², 60 s | Significantly increased inhibition compared to Ce6 or US alone. | Ce6-SDT selectively inhibits cancer cell growth over normal cells. | [7] |
| H22 Murine Hepatoma | Not specified (PION@E6) | Not specified | Significantly better inhibition with PION@E6 than free Ce6. | Nanoparticle delivery enhances Ce6's sonosensitizing effect and ROS generation. | [8] |
In Vivo Efficacy:
Animal studies have corroborated the antitumor effects of Ce6-SDT, demonstrating significant tumor growth inhibition and preferential accumulation of Ce6 in tumor tissues.[9][10]
| Animal Model | Tumor Type | Ce6 Dose (mg/kg) | Ultrasound Parameters | Tumor Growth Inhibition | Key Findings | Reference |
| Mice bearing SPCA-1 xenografts | Non-small cell lung cancer | 10, 20, 40 | 1.0 MHz, 1.6 W/cm², 180 s | Dose-dependent tumor growth hindrance. | Optimal effect at 40 mg/kg Ce6 and 1.6 W/cm² ultrasound. | [9] |
| Mice bearing hepatoma-22 solid tumors | Hepatocellular carcinoma | ≥10 | 4 W/cm² | Significant reduction in tumor volume. | Ce6 shows preferential localization in tumors. | [10] |
Mechanism of Action: From Ultrasound to Cell Death
The sonosensitizing activity of this compound is initiated by ultrasound waves, which can induce cavitation and sonoluminescence.[6][11] This energy is transferred to the Ce6 molecules, exciting them to a triplet state. The excited Ce6 then interacts with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen, which are responsible for inducing oxidative stress and subsequent cell death through apoptosis or necrosis.[6][12]
Caption: Mechanism of this compound-mediated sonodynamic therapy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to validate Ce6 as a sonosensitizer.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of Ce6-mediated SDT on the viability of cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., 4T1 or SPCA-1) in 96-well plates and incubate for 24 hours to allow for attachment.[11]
-
Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.5 to 5 µg/mL).[5]
-
Incubate the cells with Ce6 for a predetermined duration (e.g., 4 hours) to allow for cellular uptake.[5]
-
Expose the cells to ultrasound at specific parameters (e.g., 1 MHz frequency, 0.36 W/cm² intensity for 1 minute).[5] Control groups should include cells treated with Ce6 alone, ultrasound alone, and untreated cells.
-
After treatment, incubate the cells for an additional period (e.g., 4 hours).[5]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
-
2. Reactive Oxygen Species (ROS) Detection
-
Objective: To quantify the generation of intracellular ROS following Ce6-SDT.
-
Protocol:
-
Culture cancer cells on plates or coverslips.
-
Treat the cells with Ce6 and ultrasound as described in the cytotoxicity protocol.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for a specified time (e.g., 30 minutes).[13][14]
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.[5][14] An increase in fluorescence indicates higher levels of ROS.
-
3. In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the therapeutic effect of Ce6-SDT on tumor-bearing animal models.
-
Protocol:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells (e.g., SPCA-1 or H-22).[9][10]
-
When tumors reach a palpable size, randomly divide the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at a specific dose (e.g., 10-40 mg/kg).[9][10]
-
After a predetermined time to allow for tumor accumulation of Ce6 (e.g., 18-24 hours), anesthetize the mice.[9][15]
-
Apply ultrasound directly to the tumor site using a specific frequency, intensity, and duration (e.g., 1.0 MHz, 1.6 W/cm², 180 seconds).[9]
-
Monitor tumor volume and body weight of the mice regularly (e.g., every 2-4 days) for a specified period.[14][15]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Experimental and Validation Workflow
The validation of a sonosensitizer like this compound follows a logical progression from initial characterization to preclinical evaluation. This workflow ensures a thorough assessment of its properties, efficacy, and safety.
Caption: Workflow for the validation of this compound as a sonosensitizer.
Conclusion
The collective evidence from numerous studies strongly validates this compound as an effective and promising sonosensitizer. Its ability to be activated by deeply penetrating ultrasound to generate cytotoxic ROS makes it a valuable agent for sonodynamic therapy, particularly for tumors that are not easily accessible by light. While direct comparative efficacy data against other specific sonosensitizers in single studies is limited, Ce6's performance in various cancer models, coupled with its favorable safety profile, positions it as a leading candidate for clinical translation in the field of sonodynamic therapy. Future research involving head-to-head comparisons with other sonosensitizers will further elucidate its relative advantages and optimal clinical applications.
References
- 1. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Perfluoropolyether Nanoemulsion Encapsulating this compound for Sonodynamic and Photodynamic Therapy of Hypoxic Tumor | Scilit [scilit.com]
- 5. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [The sonodynamic effects of this compound on the proliferation of human lung adenocarcinoma cell SPCA-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron oxide nanoparticles as nanocarriers to improve this compound-based sonosensitivity in sonodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic study of a novel sonosensitizer chlorin-e6 and its sonodynamic anti-cancer activity in hepatoma-22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Sonodynamic Treatment Set-Ups for Cancer Cells with Organic Sonosensitizers and Nanosonosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosonosensitizers With Ultrasound-Induced Reactive Oxygen Species Generation for Cancer Sonodynamic Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Ultrasound-Activated this compound for Enhanced Tumor-Targeted Therapy | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. researchgate.net [researchgate.net]
- 15. fbt.tums.ac.ir [fbt.tums.ac.ir]
A Comparative Analysis of Chlorin e6 and Novel Photosensitizers for Photodynamic Therapy
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals benchmarking the performance of the established photosensitizer Chlorin (B1196114) e6 against emerging alternatives, including Phthalocyanines and Bacteriochlorins. This report provides a comprehensive overview of key performance indicators, detailed experimental protocols, and visual representations of associated cellular pathways to inform the selection of photosensitizers in photodynamic therapy (PDT).
Chlorin e6 (Ce6), a second-generation photosensitizer, is a well-established and FDA-approved agent in photodynamic therapy, recognized for its high reactive oxygen species (ROS) generation and efficacy against various cancers.[1][2] However, the landscape of PDT is continually evolving, with novel photosensitizers emerging that offer potential advantages in photophysical properties, tumor selectivity, and therapeutic outcomes. This guide presents a comparative benchmark of this compound against two prominent classes of novel photosensitizers: Phthalocyanines and Bacteriochlorins.
Executive Summary of Comparative Performance
The selection of an optimal photosensitizer is critical for the success of photodynamic therapy. Key performance indicators include the wavelength of maximum absorption (which influences tissue penetration of light), the efficiency of singlet oxygen generation, cellular uptake, and phototoxicity. The following tables summarize the quantitative data for this compound, Phthalocyanines, and Bacteriochlorins based on available experimental data. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparison of Photophysical and Photochemical Properties
| Property | This compound | Phthalocyanines (e.g., Zinc Phthalocyanine) | Bacteriochlorins |
| Maximum Absorption (Q-band) | ~660-670 nm[3][4] | ~670-700 nm[5] | ~710-780 nm[6][7] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65-0.77 (solvent dependent)[6][8] | High (e.g., ~0.4-0.6 for ZnPc)[5] | High (can approach unity in some cases) |
| Photostability | Generally stable | High stability[9] | Less stable than chlorins[6] |
Table 2: Comparison of In Vitro Efficacy
| Parameter | This compound | Phthalocyanines | Bacteriochlorins |
| Cellular Uptake | Moderate, can be limited by its negative charges[10] | Generally high due to hydrophobicity, can be enhanced with specific formulations[9] | Efficient uptake, can be influenced by formulation |
| Subcellular Localization | Mitochondria, lysosomes, plasma membrane[11] | Varies with derivative, can include lysosomes and mitochondria[12] | Varies, can be targeted to specific organelles |
| Phototoxicity (IC50) | Cell line and light dose dependent (e.g., 18.9-20.98 µM in B16F10 cells)[13][14] | Potent, often in the nanomolar to low micromolar range | Highly potent, can have lower IC50 values than chlorins |
| Dark Toxicity | Low[13][14] | Generally low[9] | Low |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies for key experiments used to characterize and compare photosensitizers.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer's efficacy. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.
Materials:
-
Photosensitizer of interest (e.g., this compound)
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Spectrophotometer
-
Light source with a specific wavelength for irradiation
Procedure:
-
Prepare solutions of the test photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent.
-
In a quartz cuvette, mix the test photosensitizer solution with the DPBF solution.
-
Irradiate the mixture with light at a wavelength strongly absorbed by the photosensitizer.
-
Monitor the decrease in the absorbance of DPBF at its characteristic wavelength (around 410-415 nm) over time.
-
Repeat the experiment using the reference photosensitizer under identical conditions (concentration, light intensity, and irradiation time).
-
The singlet oxygen quantum yield is calculated by comparing the rate of DPBF photobleaching by the sample to that of the reference.[15]
In Vitro Cellular Uptake Assay
The efficiency of a photosensitizer is highly dependent on its ability to be taken up by target cells. Cellular uptake can be quantified using fluorescence-based methods like flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Photosensitizer solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the photosensitizer in the culture medium for various time points (e.g., 1, 4, 6 hours).[16][17]
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity is proportional to the amount of internalized photosensitizer.[16][18]
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the phototoxic effect of a photosensitizer.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Photosensitizer solution
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Light source for irradiation
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined time.
-
Wash the cells with PBS and add fresh medium.
-
Irradiate the cells with a specific light dose. A set of plates should be kept in the dark to assess dark toxicity.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of photosensitizer that causes 50% cell death) is determined.[14][17]
Signaling Pathways and Mechanisms of Action
Photodynamic therapy induces cell death primarily through the generation of ROS, which can trigger a cascade of cellular events leading to apoptosis or necrosis. The specific cell death pathway can depend on the photosensitizer, its subcellular localization, and the light dose.
Caption: General signaling pathway of PDT-induced cell death.
This compound: Upon light activation, this compound primarily generates singlet oxygen, a highly reactive ROS.[15] This leads to oxidative damage to various cellular components, including mitochondria and the endoplasmic reticulum, which can initiate apoptotic pathways.[15][19] Studies have shown that Ce6-mediated PDT can induce caspase-3 activation and DNA fragmentation, which are hallmarks of apoptosis.[19] However, at higher doses, it can also lead to necrosis.[20]
Phthalocyanines: The mechanism of cell death induced by phthalocyanines is also dose-dependent. At lower PDT doses, apoptosis is the predominant pathway, while higher doses tend to cause necrosis due to extensive membrane damage.[12] Their localization within the cell plays a crucial role; mitochondrial localization favors apoptosis.
Bacteriochlorins: With their strong absorption in the near-infrared, bacteriochlorins can induce cell death in deeper tissues. The primary mechanism is also ROS-mediated, leading to apoptosis and necrosis, similar to other photosensitizers.
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for key experiments in the evaluation of photosensitizers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorin, Phthalocyanine, and Porphyrin Types Derivatives in Phototreatment of Cutaneous Manifestations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. us.edu.pl [us.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical Properties of Linked Zinc Phthalocyanine to Acryloyl Chloride:N-vinylpyrrolidone Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Initiation of apoptosis versus necrosis by photodynamic therapy with chloroaluminum phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photolon, a this compound derivative, triggers ROS production and light-dependent cell death via necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Validation of Chlorin e6-Based Theranostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Chlorin (B1196114) e6 (Ce6)-based theranostic agents against other alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the potential of Ce6 for combined cancer imaging and therapy.
Chlorin e6, a second-generation photosensitizer derived from chlorophyll, has garnered significant attention in the field of photodynamic therapy (PDT).[1][2] Its strong absorption in the red spectrum (~660 nm) allows for deeper tissue penetration, a critical advantage for treating solid tumors.[3][4] When activated by light, Ce6 efficiently generates cytotoxic reactive oxygen species (ROS), leading to localized cell death.[4] Furthermore, its inherent fluorescence makes it a valuable tool for image-guided therapy.[4]
However, free Ce6 suffers from drawbacks such as hydrophobicity and poor biodistribution, which can lead to non-specific phototoxicity.[5] To overcome these limitations, various nanocarrier-based delivery systems have been developed to enhance its solubility, stability, and tumor-targeting capabilities, transforming it into a potent theranostic agent.[5][6]
Performance Comparison: this compound vs. Alternative Photosensitizers
The preclinical efficacy of a photosensitizer is determined by its ability to selectively accumulate in tumor tissue while minimizing damage to surrounding healthy tissue. This section compares Ce6 with a first-generation photosensitizer, Photofrin® (a purified form of hematoporphyrin (B191378) derivative), based on direct comparative preclinical studies.
Table 1: Comparative Performance of Photosensitizers in a C26 Colon Carcinoma Mouse Model
| Parameter | This compound (Ce6) | Photofrin® II (PII) | 5-ALA-induced PpIX | Key Findings |
| Tumor Accumulation Selectivity | Moderate | Low | High | The selectivity of porphyrin accumulation in the tumor was in the order of ALA-PpIX > Ce6 > PII.[7] |
| PDT Selectivity | High | Low | Moderate | PDT selectivity, which balances anti-tumor efficacy with normal tissue damage, was in the order of Ce6 > ALA-PpIX > PII.[7] |
| Optimal Drug-Light Interval | 3 hours | 24 hours | 1 hour | Refers to the time between photosensitizer injection and light irradiation for maximal effect.[7] |
Physicochemical and In Vivo Performance of Ce6-Based Formulations
Nanotechnology-based formulations have been instrumental in improving the preclinical performance of Ce6. These systems enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect and can be further modified with targeting ligands for active delivery.
Table 2: Physicochemical Properties of Preclinical Ce6 Formulations
| Formulation | Carrier System | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Ce6-PC | Plant Phospholipid Nanoparticles | 18.4 ± 2.5 | -34.6 ± 3.0 | [4] |
| NPh-Ce6-NGR-R7 | Peptide-Targeted Phospholipid Nanoparticles | Not Reported | Not Reported | [8] |
| Free Ce6 | N/A (Control) | N/A | N/A | [4][8] |
Table 3: In Vivo Biodistribution and Tumor Uptake of Ce6 Formulations in Mice
| Formulation | Animal Model | Peak Tumor Accumulation (µg/g tissue) | Time to Peak (hours) | Key Findings | Reference |
| Ce6-PC | Not Specified | 14 | 1 | Nanoformulation nearly doubled tumor accumulation compared to free Ce6.[4] | |
| NPh-Ce6-NGR-R7 | HT-1080 Tumor-Bearing Mice | 20.5 | 1 | Peptide-targeted nanoparticles showed a 2-fold increase in tumor accumulation over free Ce6.[8] | |
| Free Ce6 (Control) | Not Specified | 8 | 1 | Lower tumor accumulation compared to nanoformulations.[4] | |
| Free Ce6 (Control) | HT-1080 Tumor-Bearing Mice | ~10.25 (estimated from graph) | 1 | Lower tumor accumulation compared to targeted nanoparticles.[8] |
Mechanism of Action: Signaling Pathways in Ce6-PDT
Upon light activation, Ce6 initiates a cascade of cellular events, primarily driven by ROS-induced oxidative stress. This leads to cell death through various mechanisms, including apoptosis and necrosis, and can also stimulate an anti-tumor immune response.
Caption: Signaling cascade initiated by this compound-based Photodynamic Therapy (PDT).
Experimental Protocols
This section details the methodologies used in the cited preclinical studies to ensure reproducibility and aid in the design of future experiments.
In Vivo Tumor Models and Drug Administration
-
Animal Models: Studies commonly utilize immunodeficient mice (e.g., Balb/c nude mice) or syngeneic models (e.g., C57BL/6 mice) for tumor xenografts.[1][3][7][9] For instance, the C26 colon carcinoma model was established by transplanting tumor cells onto the foot of mice.[7]
-
Cell Lines: A variety of human and murine cancer cell lines are used, including non-small cell lung carcinoma (NCI-H460), small cell lung carcinoma (NCI-H526), and melanoma (B16F10).[3][9]
-
Administration: Photosensitizers are typically administered intravenously (i.v.) via the tail vein.[1] Dosages vary depending on the formulation; for example, free Ce6 has been administered at 2.5 mg/kg.[1]
Biodistribution and Pharmacokinetic Studies
The protocol for assessing how a theranostic agent is distributed and cleared from the body is crucial for determining optimal imaging and treatment times.
References
- 1. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect | MDPI [mdpi.com]
- 2. This compound: a promising photosensitizer of anti-tumor and anti-inflammatory effects in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – polyvinylpyrrolidone mediated photosensitization is effective against human non-small cell lung carcinoma compared to small cell lung carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chlorin Activity Enhancers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of tissue distribution and photodynamic therapy selectivity of this compound, Photofrin II and ALA-induced protoporphyrin IX in a colon carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Evaluation of Chlorin e6 and Indocyanine Green for Phototherapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent photosensitive agents, Chlorin e6 (Ce6) and Indocyanine Green (ICG). Both are utilized in photodynamic therapy (PDT) and photothermal therapy (PTT) for a range of biomedical applications, most notably in oncology. This document summarizes their key performance indicators, details relevant experimental methodologies, and visualizes their mechanisms of action to aid researchers in selecting the appropriate agent for their specific needs.
Executive Summary
This compound, a second-generation photosensitizer derived from chlorophyll, is primarily known for its high efficiency in generating cytotoxic reactive oxygen species (ROS) upon light activation, making it a potent agent for PDT.[1] It possesses a strong absorption peak in the red region of the visible spectrum, allowing for deeper tissue penetration than first-generation photosensitizers.[2]
Indocyanine Green, a near-infrared (NIR) tricarbocyanine dye, has been FDA-approved for decades for diagnostic applications and is increasingly explored for its therapeutic potential.[3] Its strong absorption in the NIR region facilitates even deeper tissue penetration, making it suitable for both PTT, due to its ability to convert light energy into heat, and to a lesser extent, PDT.[4][5]
The choice between Ce6 and ICG depends critically on the desired therapeutic modality (PDT vs. PTT), the target tissue depth, and the specific cellular mechanisms to be exploited.
Data Presentation: Quantitative Comparison
The following tables summarize the key photophysical, photochemical, and biological efficacy parameters of this compound and Indocyanine Green. It is important to note that these values can vary depending on the solvent, pH, and whether the molecules are in their free form or encapsulated in nanocarriers.
Table 1: Photophysical and Photochemical Properties
| Property | This compound | Indocyanine Green |
| Absorption Maxima (λmax) | ~400 nm (Soret band), ~660-667 nm (Q-band)[6] | ~780-805 nm[4][5] |
| Molar Extinction Coefficient (ε) at Q-band λmax | ~55,000 M⁻¹cm⁻¹ in ethanol (B145695) at 667 nm[6] | ~223,000 M⁻¹cm⁻¹ in plasma at 787 nm[4] |
| Fluorescence Quantum Yield (ΦF) | ~0.16 in ethanol[7] | ~0.14 in plasma[4] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.52 - 0.62[8] | ~0.112 in aqueous solution[9] |
| Photothermal Conversion Efficiency (η) | 42% (for a Ce6-containing nanoformulation) | 3.1% (free ICG), up to 51% in nanoformulations[10] |
Table 2: In Vitro Efficacy
| Parameter | This compound | Indocyanine Green | Cell Line | Experimental Conditions |
| Dark Cytotoxicity (IC50) | 534.3 µM[2] | Low cytotoxicity at clinically relevant concentrations[11] | B16F10 melanoma | 24-hour incubation |
| Phototoxicity (IC50) | 20.98 µM[2] | Dose-dependent toxicity observed with light exposure[11] | B16F10 melanoma | 660 nm laser, 1 J/cm² |
| Cellular Uptake | Time and concentration-dependent, enhanced in acidic pH | Nonspecific binding to cell membranes and active transport[9] | Various cancer cell lines | Varies by study |
Table 3: In Vivo Efficacy and Safety Profile
| Aspect | This compound | Indocyanine Green |
| Antitumor Efficacy | Significant tumor growth inhibition in various cancer models with PDT. | Effective tumor ablation through PTT and combined PTT/PDT, particularly in nanoformulations. |
| Safety Profile | Generally well-tolerated with minimal dark toxicity. Skin photosensitivity is a potential side effect. | High safety record from decades of clinical use in diagnostics. Potential for dose-dependent toxicity at high concentrations. |
| Clinical Status | Approved as a photosensitizer for PDT in some countries.[1] | FDA-approved for diagnostic imaging; investigational for therapeutic applications.[3] |
Experimental Protocols
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen upon photoexcitation. A common indirect method involves the use of a chemical probe that reacts with singlet oxygen, leading to a measurable change in its absorption or fluorescence.
Materials:
-
Photosensitizer of interest (e.g., Ce6 or ICG)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Singlet oxygen chemical probe (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Appropriate solvent (e.g., ethanol, DMSO, or buffer)
-
UV-Vis spectrophotometer or fluorometer
-
Light source with a wavelength corresponding to the absorption maximum of the photosensitizers
-
Cuvettes
Procedure:
-
Prepare solutions of the sample and reference photosensitizers with identical optical densities at the irradiation wavelength.
-
Prepare a stock solution of the chemical probe (e.g., DPBF in the appropriate solvent).
-
In a cuvette, mix the photosensitizer solution (sample or reference) with the chemical probe solution.
-
Measure the initial absorbance or fluorescence of the probe at its maximum wavelength.
-
Irradiate the solution with the light source for a defined period.
-
At regular intervals, stop the irradiation and record the absorbance or fluorescence of the probe.
-
The rate of decrease in the probe's signal is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following formula:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where ΦΔ_ref is the singlet oxygen quantum yield of the reference, and k_sample and k_ref are the rates of probe degradation for the sample and reference, respectively.
Measurement of Photothermal Conversion Efficiency (η)
The photothermal conversion efficiency quantifies the ability of a substance to convert absorbed light energy into heat. This is a crucial parameter for agents used in PTT.
Materials:
-
Photothermal agent (e.g., ICG or Ce6 formulation)
-
Solvent (e.g., water or PBS)
-
Cuvette
-
NIR laser with a wavelength corresponding to the absorption maximum of the agent
-
Thermocouple or infrared thermal imaging camera
-
Magnetic stirrer (optional, for uniform heating)
Procedure:
-
Disperse the photothermal agent in the solvent in a cuvette.
-
Measure the temperature of the solution until it stabilizes at ambient temperature (T_amb).
-
Irradiate the solution with the NIR laser at a constant power.
-
Record the temperature of the solution at regular intervals until it reaches a steady-state maximum temperature (T_max).
-
Turn off the laser and continue to record the temperature as the solution cools down to ambient temperature.
-
The photothermal conversion efficiency (η) can be calculated based on the energy balance during the heating and cooling phases, using the temperature-time data to determine the heat transfer coefficient and the rate of heat input. A detailed method for calculation can be found in the literature.
Mandatory Visualization
Signaling Pathways
The therapeutic effects of this compound and Indocyanine Green are mediated by distinct cellular signaling pathways, primarily leading to programmed cell death.
References
- 1. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 6. medkoo.com [medkoo.com]
- 7. This compound [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound – polyvinylpyrrolidone mediated photosensitization is effective against human non-small cell lung carcinoma compared to small cell lung carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chlorin e6: A Guide for Laboratory Professionals
The proper disposal of Chlorin e6 (Ce6), a photosensitizer used in research and photodynamic therapy, is critical to ensure laboratory safety and environmental protection.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound waste, in line with established safety protocols. All waste treatment methods should comply with local, state, and federal regulations.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. Personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, should be worn at all times when handling this chemical to avoid exposure.[3][4]
Table 1: Summary of this compound Hazards
| Hazard Classification | GHS Hazard Statement | Source |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | |
Standard Disposal Protocol for this compound
The recommended procedure for disposing of this compound is to treat it as hazardous chemical waste. It should be handled by an authorized or special waste collection service.[3] Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Identify Waste Type : Determine if the waste is solid (e.g., unused powder, contaminated labware) or liquid (e.g., stock solutions, experimental residues).
-
Use Designated Containers :
-
Solid Waste : Collect dry this compound waste, contaminated gloves, wipes, and plasticware in a clean, dry, sealable, and clearly labeled container.[3] Avoid generating dust during collection.[3]
-
Liquid Waste : Collect this compound solutions in a dedicated, leak-proof, and shatter-resistant container. If dissolving solid Ce6, use an organic solvent like DMSO before dilution in aqueous buffers.[5]
-
-
Labeling : Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., GHS07 for irritant).
Step 2: Spill Management
In the event of a spill, immediate and appropriate cleanup is required to prevent exposure and environmental contamination.
-
Alert Personnel : Inform personnel in the immediate area of the spill.[3]
-
Evacuate and Ventilate : If a significant amount of dust or aerosol is generated, evacuate the area and ensure adequate ventilation.[4]
-
Wear Appropriate PPE : Before cleaning, don protective clothing, gloves, safety glasses, and, if necessary, a dust respirator.[3]
-
Cleanup Procedure :
-
Dry Spills : Use dry cleanup procedures.[3] Gently sweep or vacuum up the powder, avoiding dust generation, and place it in the designated hazardous waste container.[3]
-
Wet Spills : Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[4] Shovel the absorbed material into the labeled hazardous waste container.[3]
-
-
Decontamination : After removing the bulk of the spill, decontaminate the surface by scrubbing with alcohol.[4] Wash the area down with large amounts of water.[3]
-
Prevent Runoff : Crucially, prevent any spillage or cleaning runoff from entering drains or waterways.[3][4] If contamination of drains occurs, notify emergency services immediately.[3]
Step 3: Storage and Disposal
-
Secure Storage : Store the sealed hazardous waste container in a cool, well-ventilated, and secure area, such as a designated chemical waste storage location, away from incompatible materials like strong acids, alkalis, or oxidizing agents.[3][4] The storage area should be locked.[3]
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company to arrange for collection.[6]
-
Consult Authorities : Always consult your local or state land waste management authority for specific disposal regulations, as requirements can vary.[3] Disposal options may include burial in an authorized landfill or incineration.[3][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cinestillfilm.com [cinestillfilm.com]
- 7. ebusiness.avma.org [ebusiness.avma.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
